molecular formula C10H7NO3 B189343 2-Hydroxyquinoline-3-carboxylic acid CAS No. 2003-79-4

2-Hydroxyquinoline-3-carboxylic acid

Cat. No.: B189343
CAS No.: 2003-79-4
M. Wt: 189.17 g/mol
InChI Key: XOQQVKDBGLYPGH-UHFFFAOYSA-N
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Description

2-Hydroxyquinoline-3-carboxylic acid is a natural product found in Penicillium citrinum with data available.

Properties

IUPAC Name

2-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H7NO3/c12-9-7(10(13)14)5-6-3-1-2-4-8(6)11-9/h1-5H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQQVKDBGLYPGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50173854
Record name 2-Hydroxy-3-quinolinecarboxylic acid
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Molecular Weight

189.17 g/mol
Source PubChem
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CAS No.

2003-79-4
Record name 2-Quinolone-3-carboxylic acid
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Record name 2-Hydroxy-3-quinolinecarboxylic acid
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Record name 2-oxo-1,2-dihydroquinoline-3-carboxylic acid
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Record name 2-QUINOLONE-3-CARBOXYLIC ACID
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Foundational & Exploratory

A Technical Guide to the Fundamental Properties of 2-Hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyquinoline-3-carboxylic acid, also known by its tautomeric name 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, is a heterocyclic compound belonging to the quinoline family. Its structure is a valuable scaffold in medicinal chemistry and materials science. The quinoline core is a prominent feature in a wide array of natural and synthetic bioactive compounds, exhibiting properties that include antimicrobial, anticancer, and anti-inflammatory activities.[1]

This molecule serves as a key synthetic intermediate, or building block, for the development of more complex molecules.[2] Notably, derivatives of 3-quinoline carboxylic acid have been investigated as inhibitors of enzymes such as protein kinase CK2, a crucial target in cancer therapy.[3][4] Its structural similarity to other biologically significant isomers, like the neuroactive metabolite kynurenic acid (4-hydroxyquinoline-2-carboxylic acid), further underscores the importance of this chemical class in drug discovery. This guide provides an in-depth overview of its fundamental properties, synthesis, reactivity, and applications, tailored for a scientific audience.

Chemical and Physical Properties

The core identity and physical characteristics of this compound are summarized below. A critical feature of this compound is its existence as a pair of keto-enol tautomers. The equilibrium between the 2-hydroxyquinoline (enol) form and the 2-oxo-1,2-dihydroquinoline (keto) form, also known as a quinolone, dictates its reactivity and spectroscopic properties. The keto form is generally considered the more stable tautomer.

PropertyValueSource(s)
IUPAC Name 2-oxo-1,2-dihydroquinoline-3-carboxylic acid[5][6]
Synonyms This compound[2]
CAS Number 2003-79-4[2]
Molecular Formula C₁₀H₇NO₃[2]
Molecular Weight 189.17 g/mol [7]
Appearance Colorless to yellow crystals/solid[1][6]
Melting Point 270 °C[1]
Purity ≥96% (Commercially available)[2]
Storage Room temperature[2]

Spectroscopic Profile

Detailed experimental spectra for this compound are not widely published. However, a predictive profile can be established based on its functional groups: a quinoline ring system, a carboxylic acid, and the hydroxyl/keto group.

TechniqueFeaturePredicted Chemical Shift / Wavenumber
¹H NMR Aromatic Protons (C5-C8)δ 7.0 - 8.0 ppm
H-4 Proton (quinoline ring)δ ~8.9 ppm (singlet)[1]
Carboxylic Acid Proton (-COOH)δ 10.0 - 13.0 ppm (broad singlet)
Amide Proton (-NH-) (keto form)δ ~11.0 - 12.0 ppm (broad singlet)
¹³C NMR Aromatic Carbonsδ 115 - 140 ppm
Carboxylic Carbonyl (C=O)δ 160 - 165 ppm[5]
Keto Carbonyl (C=O)δ ~162 ppm[5]
IR Spectroscopy O-H Stretch (Carboxylic Acid)3300 - 2500 cm⁻¹ (very broad)[8]
N-H Stretch (Amide, keto form)3400 - 3300 cm⁻¹[1]
C=O Stretch (Carboxylic Acid & Keto)1735 - 1685 cm⁻¹ (strong)[1][9]
C=C Stretch (Aromatic)1600 - 1450 cm⁻¹[9]
Mass Spectrometry Molecular Ion [M]⁺m/z 189
Key FragmentsLoss of H₂O (m/z 171), COOH (m/z 144), CO (m/z 161)[7]

Synthesis and Reactivity

The synthesis of the 2-oxo-quinoline core can be achieved through several established methods. A common approach involves the condensation and cyclization of substituted anilines or other ortho-substituted benzene derivatives. One documented method involves the reaction of an ethyl 2-aminobenzylidene-cyanoacetate derivative with thiourea and potassium carbonate, followed by hydrolysis.[1]

SynthesisWorkflow start Ethyl 2-aminobenzylidene- cyanoacetate derivative intermediate Cyclized Intermediate start->intermediate Reflux reagent1 Thiourea, K₂CO₃, Ethanol reagent1->start product 2-Oxo-1,2-dihydroquinoline- 3-carboxylic acid intermediate->product reagent2 Acidic or Basic Hydrolysis reagent2->intermediate

Caption: A generalized workflow for the synthesis of the target compound.[1]

The reactivity of this compound is governed by its three functional regions:

  • Carboxylic Acid Group: Undergoes standard reactions such as esterification, amide bond formation, and reduction to an alcohol.

  • Hydroxyl/Keto Group: The hydroxyl group of the enol tautomer can be alkylated or acylated. The N-H bond of the more stable keto tautomer can also undergo substitution.

  • Quinoline Ring: The benzene portion of the ring system is susceptible to electrophilic aromatic substitution, with the existing electron-withdrawing groups directing incoming substituents.

Applications in Research and Development

This compound is a versatile building block with significant applications in drug discovery and materials science.

  • Pharmaceutical Scaffolding: It is a foundational structure for synthesizing libraries of compounds for biological screening. Its derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[1][10]

  • Protein Kinase Inhibition: The quinoline-3-carboxylic acid moiety is a recognized scaffold for developing inhibitors of protein kinases, such as Casein Kinase II (CK2), which are often dysregulated in various cancers.[3][4]

  • Protein Degraders: The molecule is classified as a building block for Proteolysis-Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins.[2]

  • Materials Science: The rigid, planar quinoline structure imparts useful photophysical properties, making it a candidate for the development of fluorescent dyes and chemical sensors.

Applications core { this compound |  Core Scaffold} app1 Medicinal Chemistry Kinase Inhibitors (e.g., CK2) [22, 36] core:port->app1:head app2 Medicinal Chemistry Anticancer Agents [12] core:port->app2:head app3 Novel Therapeutics Protein Degrader Building Blocks [23] core:port->app3:head app4 Materials Science Fluorescent Dyes & Sensors core:port->app4:head

Caption: R&D applications derived from the this compound scaffold.

Experimental Protocols

The following sections provide representative methodologies for the chemical modification and biological evaluation of this compound and its derivatives.

Protocol 1: General Procedure for Esterification (Fischer Esterification)

This protocol describes the conversion of the carboxylic acid to its corresponding methyl or ethyl ester, a common step in modifying the molecule for further reactions or to improve cell permeability.

  • Setup: Suspend this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol or ethanol, ~20-50 mL per gram of acid).

  • Catalysis: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-3 drops) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, reduce the volume of the alcohol under reduced pressure.

  • Neutralization: Dilute the residue with water and neutralize the mixture by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude ester can be further purified by column chromatography or recrystallization.

Protocol 2: General Procedure for an In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a typical workflow for screening the compound's ability to inhibit a target protein kinase, using a method like the ADP-Glo™ assay which quantifies kinase activity by measuring ADP production.[11][12]

KinaseAssayWorkflow prep Compound Preparation (Serial Dilution in DMSO) inc1 Pre-incubation (Compound + Kinase) prep->inc1 reaction Kinase Reaction Setup (Kinase, Substrate, ATP Buffer) reaction->inc1 start Initiate Reaction (Add ATP/Substrate Mix) inc1->start inc2 Reaction Incubation (e.g., 30°C for 60 min) start->inc2 stop Terminate Reaction (Add ADP-Glo™ Reagent) inc2->stop inc3 ATP Depletion (40 min at RT) stop->inc3 detect Add Detection Reagent (Convert ADP to ATP) inc3->detect inc4 Signal Development (30 min at RT) detect->inc4 read Measure Luminescence (Plate Reader) inc4->read analyze Data Analysis (Calculate IC₅₀) read->analyze

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.[11][12]
  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO to generate a range of concentrations for testing.[12]

  • Kinase Reaction: In a multi-well assay plate (e.g., 384-well, white, opaque), add the test compound dilutions. Add the target kinase enzyme, prepared in an appropriate kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[12]

  • Pre-incubation: Incubate the plate for ~10 minutes at room temperature to allow the compound to bind to the kinase.[12]

  • Initiation: Initiate the kinase reaction by adding a mixture of the kinase's specific substrate and ATP.

  • Reaction Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a set period (e.g., 60 minutes).[12]

  • Termination and ATP Depletion: Stop the reaction by adding ADP-Glo™ Reagent. This reagent terminates the enzymatic reaction and depletes any unconsumed ATP. Incubate for 40 minutes at room temperature.[11]

  • ADP Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP and simultaneously catalyzes a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[11]

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) value.[12]

Conclusion

This compound is a fundamentally important heterocyclic compound characterized by its stable 2-oxo tautomer and the versatile reactivity of its functional groups. Its established role as a scaffold for kinase inhibitors and as a building block in medicinal chemistry highlights its significance for drug development professionals. The synthetic accessibility and potential for diverse chemical modifications ensure its continued relevance in the pursuit of novel therapeutics and advanced functional materials. This guide serves as a foundational resource for researchers engaging with this valuable chemical entity.

References

An In-depth Technical Guide to the Synthesis of 2-Hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-hydroxyquinoline-3-carboxylic acid, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. This document details the core synthesis mechanisms, provides experimental protocols for key reactions, and presents quantitative data in a structured format for easy comparison.

Core Synthesis Methodologies

The synthesis of this compound can be approached through several strategic pathways, primarily involving the construction of the quinoline core with subsequent functionalization or the direct annulation of precursors bearing the required hydroxyl and carboxyl functionalities. Two prominent methods are the modified Gould-Jacobs reaction and a route commencing from isatin.

Modified Gould-Jacobs Reaction Pathway

The Gould-Jacobs reaction is a well-established method for the synthesis of 4-hydroxyquinolines. However, modifications to this reaction can be employed to favor the formation of the 2-hydroxy isomer. This pathway typically involves the synthesis of an ethyl 2-hydroxyquinoline-3-carboxylate intermediate, followed by hydrolysis to yield the final carboxylic acid.

Mechanism:

The synthesis begins with the condensation of an aniline with an alkoxymethylene malonic ester, such as diethyl ethoxymethylenemalonate. This is followed by a thermal cyclization to form the quinoline ring. The final step is the hydrolysis of the ester group to the carboxylic acid.

A plausible mechanism for a modified approach to favor the 2-hydroxy isomer is outlined below:

Modified Gould-Jacobs Reaction cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Isomerization (Hypothetical) cluster_step4 Step 4: Hydrolysis A Aniline C Anilinomethylenemalonate Intermediate A->C + Diethyl Ethoxymethylenemalonate B Diethyl Ethoxymethylenemalonate D Ethyl 4-hydroxyquinoline-3-carboxylate C->D Heat E Ethyl 2-hydroxyquinoline-3-carboxylate D->E Modified Conditions (e.g., Acid/Base catalyst) F This compound E->F NaOH, H2O, Heat Isatin Pathway cluster_step1 Step 1: Ring Opening cluster_step2 Step 2: Condensation & Cyclization A Isatin B Isatoic Acid Salt A->B Base (e.g., NaOH) C Intermediate Adduct B->C + C2-Synthon (e.g., Malonic acid derivative) D This compound derivative C->D Heat, Acidification Experimental Workflow Start Start: Ethyl 2-hydroxyquinoline-3-carboxylate Step1 Dissolve in Ethanol/Water Start->Step1 Step2 Add NaOH Solution Step1->Step2 Step3 Reflux for 2-4 hours Step2->Step3 Step4 Monitor by TLC Step3->Step4 Step5 Cool Reaction Mixture Step4->Step5 Reaction Complete Step6 Acidify with HCl Step5->Step6 Step7 Precipitate Forms Step6->Step7 Step8 Filter the Solid Step7->Step8 Step9 Wash with Water Step8->Step9 Step10 Dry the Product Step9->Step10 End End: this compound Step10->End

An In-depth Technical Guide on the Tautomerism and Stability of 2-Hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyquinoline-3-carboxylic acid, a key heterocyclic compound, exhibits a complex and fascinating tautomeric equilibrium that is critical to its chemical behavior, stability, and potential applications in drug development. This technical guide provides a comprehensive analysis of the tautomeric forms of this molecule, focusing on the interplay between the enol, keto, and zwitterionic species. Through a synthesis of experimental data and computational insights, this document elucidates the factors governing the stability of these tautomers in different environments. Detailed experimental protocols for the characterization of this tautomerism using Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are provided, alongside a summary of key quantitative data. Logical diagrams generated using Graphviz are included to visualize the tautomeric equilibria and experimental workflows, offering a clear and concise understanding of the core concepts.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The tautomeric properties of substituted quinolines, particularly those bearing hydroxyl groups, are of paramount importance as different tautomers can display distinct physicochemical properties, biological activities, and metabolic fates. This compound presents a particularly interesting case, with the potential for keto-enol tautomerism at the 2-position and the added complexity of a carboxylic acid group at the 3-position, which can participate in intramolecular interactions and influence the overall electronic landscape of the molecule.

This guide will delve into the nuanced tautomeric behavior of this compound, providing researchers and drug development professionals with the foundational knowledge and practical methodologies to understand and potentially manipulate this equilibrium for therapeutic advantage.

The Tautomeric Landscape

This compound can exist in three primary tautomeric forms: the enol form (this compound), the keto form (2-oxo-1,2-dihydroquinoline-3-carboxylic acid), and a zwitterionic form.

  • Enol Form (Lactim): This form contains a hydroxyl group at the C2 position and retains the aromaticity of the quinoline ring system.

  • Keto Form (Lactam): This tautomer features a carbonyl group at the C2 position and a proton on the nitrogen atom (N1). This form is often referred to as a quinolone.

  • Zwitterionic Form: In polar environments and the solid state, the acidic proton from the carboxylic acid can transfer to the basic nitrogen of the quinoline ring, forming an intramolecular salt.

The equilibrium between these forms is dynamic and highly dependent on the surrounding environment, including solvent polarity, pH, and temperature.

Tautomerism Enol Enol Form (this compound) Keto Keto Form (2-oxo-1,2-dihydroquinoline-3-carboxylic acid) Enol->Keto Proton Transfer Keto->Enol Zwitterion Zwitterionic Form Keto->Zwitterion Intramolecular Proton Transfer

Caption: Tautomeric equilibrium of this compound.

Stability of Tautomers

The relative stability of the tautomers is a key determinant of the position of the equilibrium. In most organic solvents and in the solid state, the keto form of 2-hydroxyquinoline derivatives is generally the most stable and therefore the predominant species.[1][2] This preference is largely attributed to the greater thermodynamic stability of the cyclic amide (lactam) group in the keto form compared to the iminol (lactim) group in the enol form.

In the case of this compound, the presence of the carboxylic acid group introduces further considerations. In polar aprotic solvents like dimethyl sulfoxide (DMSO), an equilibrium mixture of the neutral keto form and the zwitterionic form is suggested to exist.[1] In the solid state, evidence points towards the prevalence of the zwitterionic species.[3]

Factors Influencing Tautomeric Equilibrium

Several factors can influence the position of the tautomeric equilibrium:

  • Solvent Polarity: Polar solvents can stabilize the more polar tautomers. Polar protic solvents can stabilize both the keto and enol forms through hydrogen bonding, while polar aprotic solvents may favor the more polar keto or zwitterionic forms.[4]

  • Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen of the quinoline ring or the oxygen of the keto group can influence the stability of certain conformers and tautomers.

  • Aromaticity: The enol form preserves the aromaticity of the quinoline ring, which is a significant stabilizing factor. The keto form, while having a stable amide group, disrupts the aromaticity of the heterocyclic ring to some extent.[5]

  • pH: The pH of the medium will significantly affect the ionization state of the carboxylic acid and the quinoline nitrogen, thereby influencing the tautomeric equilibrium.

Quantitative Data

Table 1: 1H NMR Spectroscopic Data for Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate in DMSO-d6 [1]

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-48.86s-
Ar-H7.21–7.82m-
OCH24.22q6.32
CH31.32t6.32

Table 2: 13C NMR Spectroscopic Data for Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate in DMSO-d6 [1]

CarbonChemical Shift (δ, ppm)
C=O (ester)164.81–162.99
C=O (amide)162.99–162.28
C=O (acid)162.51–160.81
Aromatic/Olefinic C154.65–112.18
OCH261.92
CH314.63

Note: The 13C NMR data is presented as a range observed for a series of related compounds.[1]

Experimental Protocols

The investigation of tautomerism in this compound relies on a combination of spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution, as the chemical shifts of nuclei are highly sensitive to their local electronic environment.

Objective: To identify the predominant tautomer in solution and, if possible, quantify the ratio of the different tautomeric forms.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, D2O) in a 5 mm NMR tube.[6] The choice of solvent is critical as it will influence the tautomeric equilibrium.

  • Instrumental Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure the spectrometer is properly tuned and shimmed.

  • Data Acquisition:

    • Acquire a standard one-dimensional 1H NMR spectrum. Key parameters to consider are the spectral width, number of scans, and relaxation delay (D1). For quantitative analysis, a longer relaxation delay (e.g., 5 times the longest T1) is crucial to ensure full relaxation of all protons.[7]

    • Acquire a 13C NMR spectrum. Broadband proton decoupling is typically used.

    • Two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be invaluable for unambiguous assignment of proton and carbon signals to specific tautomers.

  • Data Analysis:

    • Analyze the 1H NMR spectrum for characteristic signals. The keto form is expected to show an N-H proton signal, typically at a high chemical shift (>10 ppm), while the enol form would exhibit an O-H signal. The carboxylic acid proton will also be present, likely as a broad singlet.

    • In the 13C NMR spectrum, the presence of a signal in the carbonyl region (around 160-180 ppm) is indicative of the keto tautomer.

    • If signals for multiple tautomers are resolved, the relative integration of non-exchangeable protons can be used to determine the equilibrium constant (Keq = [enol]/[keto]).[8]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve sample in deuterated solvent Acq_1H 1D 1H NMR Prep->Acq_1H Acq_13C 1D 13C NMR Acq_1H->Acq_13C Acq_2D 2D NMR (HSQC, HMBC) Acq_13C->Acq_2D Analysis Identify characteristic signals (N-H, O-H, C=O) Acq_2D->Analysis Quant Integrate signals to determine tautomer ratio Analysis->Quant

Caption: Workflow for NMR spectroscopic analysis of tautomerism.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria in solution, particularly if the different tautomers possess distinct chromophores and thus different absorption spectra.

Objective: To observe changes in the absorption spectrum in different solvents, which can provide evidence for the presence of multiple tautomers and allow for the determination of the equilibrium constant.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, methanol). Prepare a series of dilute solutions (typically 10-4 to 10-5 M) in a range of solvents with varying polarities (e.g., hexane, acetonitrile, water).

  • Instrumental Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum of each solution over a relevant wavelength range (e.g., 200-450 nm).

  • Data Analysis:

    • Compare the absorption maxima (λmax) and molar absorptivities (ε) in different solvents. A significant shift in λmax with solvent polarity is indicative of a change in the predominant tautomeric form.

    • The presence of an isosbestic point in the spectra of solutions with varying solvent compositions or pH can be strong evidence for a two-component equilibrium.[4]

    • For quantitative analysis, the molar extinction coefficients of the pure tautomers are required. These can sometimes be estimated using "locked" derivatives where tautomerism is not possible (e.g., O-methylated for the enol form and N-methylated for the keto form).[2]

Conclusion

The tautomerism of this compound is a multifaceted phenomenon involving a dynamic equilibrium between enol, keto, and zwitterionic forms. The position of this equilibrium is highly sensitive to the molecular environment, with the keto and zwitterionic forms generally favored in solution and the solid state. A thorough understanding of this tautomeric landscape is crucial for medicinal chemists and drug development professionals, as the predominant tautomer will dictate the molecule's three-dimensional structure, hydrogen bonding capabilities, and ultimately, its biological activity. The experimental and computational methodologies outlined in this guide provide a robust framework for the detailed characterization of this important class of heterocyclic compounds. Further research to obtain specific quantitative data and crystal structures for this compound will be invaluable in advancing our understanding and utilization of this versatile scaffold.

References

In-Depth Technical Guide: 2-Hydroxyquinoline-3-carboxylic Acid (CAS 2003-79-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of 2-Hydroxyquinoline-3-carboxylic acid (CAS 2003-79-4), a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information is presented to support research and development efforts in these fields.

Core Properties and Data

This compound, which exists in tautomeric equilibrium with its keto form, 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, possesses the molecular formula C₁₀H₇NO₃ and a molecular weight of 189.17 g/mol .[1][2] It is a solid, appearing as a light yellow crystalline powder, and is soluble in water.[3][4]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is provided in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₁₀H₇NO₃[1][2]
Molecular Weight 189.17 g/mol [1][2]
CAS Number 2003-79-4[1][2]
Melting Point 300 °C / 572 °F[4][5][6]
Boiling Point 440.9 °C at 760 mmHg[7]
Flash Point 220.4 °C[7]
Appearance Light yellow solid[4]
Solubility Soluble in water[3][4]

Spectroscopic Data Summary:

Spectrum TypeKey FeaturesReference(s)
Infrared (IR) 3368 cm⁻¹ (N-H stretch), 3481–3175 cm⁻¹ (broad O-H stretch), 1716, 1685 cm⁻¹ (C=O stretches), 1605, 1563 cm⁻¹ (C=C stretches), 1161, 1009 cm⁻¹ (C-O stretches)[8]

Experimental Protocols

Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid

A common and effective method for the synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid involves the hydrolysis of its corresponding ester or the reaction of 2-chloroquinoline-3-carboxylic acid in an acidic medium.[8][9]

Method 1: Hydrolysis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate [8]

  • Reagents: Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate, thiourea, anhydrous potassium carbonate, ethanol, acetic acid, dimethylformamide.

  • Procedure:

    • To a solution of thiourea (0.02 mol) and anhydrous potassium carbonate (0.03 mol) in 50 mL of ethanol, add ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (0.01 mol).

    • Heat the reaction mixture under reflux for 4 hours.

    • After cooling, pour the mixture into water and neutralize with a few drops of acetic acid.

    • Filter the resulting solid, wash with water, and dry.

    • Recrystallize the crude product from dimethylformamide to obtain colorless crystals of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

  • Yield: 63%

  • Melting Point: 270 °C (Note: This reported melting point differs from other sources).

Method 2: Hydrolysis of 2-Chloroquinoline-3-carboxylic Acid [9]

  • Reagents: 2-Chloroquinoline-3-carboxylic acid, glacial acetic acid, water.

  • Procedure:

    • Create a suspension of the corresponding 2-chloroquinoline-3-carboxylic acid (1 mmol) in glacial acetic acid (25 mL) and water (1.5 mL).

    • Boil the suspension with stirring for 12–24 hours, monitoring the reaction by NMR.

    • After cooling, add 100 mL of water.

    • Filter the solid product, wash with water (2 x 20 mL), and dry in a vacuum oven at 60 °C.

This synthetic approach is illustrated in the workflow diagram below.

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_workup Workup cluster_product Final Product start 2-Chloroquinoline-3-carboxylic acid reagents Glacial Acetic Acid Water start->reagents conditions Boiling 12-24 hours reagents->conditions cooling Cooling conditions->cooling precipitation Addition of Water cooling->precipitation filtration Filtration precipitation->filtration washing Washing with Water filtration->washing drying Drying washing->drying product 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid drying->product

Synthesis Workflow of 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid.

Biological Activity and Signaling Pathways

Derivatives of 3-quinoline carboxylic acid have been investigated as potential inhibitors of protein kinase CK2.[3][4] While specific inhibitory data for the parent compound (CAS 2003-79-4) is not detailed in the provided search results, its derivatives have shown inhibitory activity in the micromolar range.[3] Protein kinase CK2 is a constitutively active serine/threonine kinase involved in a multitude of cellular processes, including cell growth, proliferation, and apoptosis. Its dysregulation is implicated in various diseases, including cancer.

Furthermore, derivatives of 2-oxo-1,2-dihydroquinoline have been identified as inhibitors of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[9][10] This suggests a potential antibacterial application for this class of compounds.

The general mechanism of action for these classes of inhibitors often involves binding to the active site of the target enzyme, thereby blocking its catalytic activity and disrupting downstream signaling pathways.

Potential Signaling Pathway Involvement

Based on its activity as a protein kinase CK2 inhibitor, this compound could potentially modulate signaling pathways regulated by CK2. A simplified representation of a generic kinase signaling pathway that could be inhibited is shown below.

G cluster_pathway Generic Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds PK_CK2 Protein Kinase CK2 Receptor->PK_CK2 Activates Substrate Substrate Protein PK_CK2->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Protein Response Cellular Response (e.g., Proliferation, Survival) pSubstrate->Response Leads to Inhibitor 2-Hydroxyquinoline-3- carboxylic acid Inhibitor->PK_CK2 Inhibits

Potential Inhibition of a Kinase Signaling Pathway.

This diagram illustrates how an inhibitor like this compound could block the activity of a kinase such as CK2, preventing the phosphorylation of its substrate and thereby inhibiting downstream cellular responses.

Conclusion

This compound (CAS 2003-79-4) is a quinoline derivative with established physicochemical properties and synthetic routes. Its biological potential, particularly as an inhibitor of protein kinase CK2 and as a scaffold for DNA gyrase inhibitors, makes it a compound of significant interest for further investigation in drug discovery and development. The provided data and protocols offer a solid foundation for researchers to explore the therapeutic applications of this molecule and its derivatives. Further studies are warranted to elucidate its precise mechanism of action and to evaluate its efficacy and safety in various disease models.

References

The Dawn of a New Antibacterial Era: A Technical Guide to the Discovery and History of Quinoline-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the pivotal discovery and historical development of quinoline-3-carboxylic acids, a scaffold that revolutionized antibacterial therapy. From the serendipitous discovery of the first-generation quinolones to the rational design of potent fluoroquinolones, this document provides a comprehensive overview of the key milestones, synthetic evolution, and mechanistic understanding of this critical class of compounds. Detailed experimental protocols, quantitative biological data, and visual pathway diagrams are provided to serve as a valuable resource for professionals in the field of drug discovery and development.

A Serendipitous Beginning: The Discovery of Nalidixic Acid

The story of quinoline-3-carboxylic acids as antibacterial agents begins in the early 1960s with the unexpected discovery of nalidixic acid. While attempting to synthesize the antimalarial drug chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct with a 1,8-naphthyridine-3-carboxylic acid core.[1] This compound, later named nalidixic acid, demonstrated modest activity against Gram-negative bacteria and was introduced into clinical practice in 1962 for the treatment of urinary tract infections.[1] While its spectrum of activity was narrow and resistance developed rapidly, the discovery of nalidixic acid was a landmark event that laid the foundation for the development of a vast and powerful class of antibiotics.

The Rise of the Fluoroquinolones: A Leap in Potency and Spectrum

The therapeutic limitations of nalidixic acid spurred further research into the quinoline scaffold. A major breakthrough occurred with the introduction of a fluorine atom at the C-6 position of the quinolone ring, giving rise to the fluoroquinolones. This modification dramatically enhanced the antibacterial potency and broadened the spectrum of activity to include Gram-positive bacteria. Norfloxacin, introduced in the early 1980s, was one of the first fluoroquinolones and demonstrated significantly improved activity against a range of pathogens. This was followed by the development of ciprofloxacin, which exhibited even greater potency and became a widely used antibiotic for various infections. Subsequent generations of fluoroquinolones, such as ofloxacin, further expanded the antibacterial spectrum and improved pharmacokinetic properties.

Synthesis of the Quinoline-3-Carboxylic Acid Core

The synthesis of the quinoline-3-carboxylic acid scaffold is a cornerstone of medicinal chemistry. Several named reactions have been instrumental in accessing this privileged structure, with the Gould-Jacobs reaction being one of the most fundamental.

The Gould-Jacobs Reaction: A Classic Approach

The Gould-Jacobs reaction provides a versatile method for the synthesis of 4-hydroxyquinoline-3-carboxylic acid esters, which are key intermediates for many quinolone antibiotics. The reaction proceeds through the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether (solvent)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Condensation: In a round-bottom flask, equimolar amounts of aniline and diethyl ethoxymethylenemalonate are heated together at 100-110°C for 1-2 hours. The ethanol formed during the reaction is removed by distillation. The resulting intermediate, diethyl anilinomethylenemalonate, is obtained as a crystalline solid upon cooling.

  • Cyclization: The diethyl anilinomethylenemalonate is added to a high-boiling point solvent, such as diphenyl ether, and heated to approximately 250°C for 30-60 minutes. The cyclization reaction results in the formation of ethyl 4-hydroxyquinoline-3-carboxylate, which precipitates from the solution upon cooling.

  • Hydrolysis (optional): The resulting ester can be hydrolyzed to the corresponding carboxylic acid by refluxing with a solution of sodium hydroxide in ethanol. Subsequent acidification with hydrochloric acid yields 4-hydroxyquinoline-3-carboxylic acid.

Gould_Jacobs_Reaction cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Hydrolysis Aniline Aniline Intermediate Diethyl anilinomethylenemalonate Aniline->Intermediate + DEEM - Ethanol DEEM Diethyl Ethoxymethylenemalonate (DEEM) Cyclized_Ester Ethyl 4-hydroxyquinoline-3-carboxylate Intermediate->Cyclized_Ester Heat (~250°C) in Diphenyl Ether Carboxylic_Acid 4-hydroxyquinoline-3-carboxylic acid Cyclized_Ester->Carboxylic_Acid 1. NaOH, Ethanol, Reflux 2. HCl

Caption: Workflow of the Gould-Jacobs reaction for quinoline-3-carboxylic acid synthesis.
Synthesis of Nalidixic Acid

The synthesis of nalidixic acid involves a multi-step process starting from 2-amino-6-methylpyridine.

Materials:

  • 2-amino-6-methylpyridine

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Dowtherm A (or similar high-boiling solvent)

  • Sodium hydroxide (NaOH)

  • Ethyl iodide

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Condensation: 2-amino-6-methylpyridine is reacted with diethyl ethoxymethylenemalonate to form diethyl [(6-methyl-2-pyridinyl)amino]methylenemalonate.

  • Cyclization: The intermediate is heated in a high-boiling solvent like Dowtherm A to induce cyclization, yielding ethyl 1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate.

  • Hydrolysis: The ester is hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

  • N-Alkylation: The nitrogen at position 1 is alkylated with ethyl iodide in the presence of a base to yield nalidixic acid.

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone-3-carboxylic acids exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3][4][5] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.

  • DNA Gyrase: Primarily found in Gram-negative bacteria, DNA gyrase introduces negative supercoils into DNA, a process necessary for the initiation of replication.

  • Topoisomerase IV: Predominantly in Gram-positive bacteria, this enzyme is responsible for decatenating (unlinking) daughter chromosomes after replication.

Quinolones bind to the enzyme-DNA complex, stabilizing a transient double-strand break in the DNA.[2][3][5] This ternary complex blocks the progression of the replication fork, leading to an accumulation of double-strand breaks and ultimately, cell death.[2][3]

Quinolone_Mechanism cluster_replication Bacterial DNA Replication cluster_inhibition Quinolone Inhibition DNA Bacterial Chromosomal DNA Gyrase DNA Gyrase / Topoisomerase IV DNA->Gyrase Binds to DNA Ternary_Complex Stable Ternary Complex (Quinolone-Enzyme-DNA) DNA->Ternary_Complex Replication_Fork Replication Fork Gyrase->Replication_Fork Relieves supercoiling Gyrase->Ternary_Complex Quinolone Quinolone-3-carboxylic acid Quinolone->Ternary_Complex DSB Double-Strand Breaks Ternary_Complex->DSB Blocks replication fork Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Signaling pathway of quinolone-3-carboxylic acid's mechanism of action.

Structure-Activity Relationships (SAR)

The development of quinolones has been guided by a deep understanding of their structure-activity relationships. Key modifications to the quinolone scaffold have led to significant improvements in their antibacterial properties:

  • N-1 Substituent: An ethyl or cyclopropyl group at the N-1 position is crucial for antibacterial activity.

  • C-3 Carboxylic Acid: The carboxylic acid at the C-3 position is essential for binding to DNA gyrase.

  • C-6 Fluoro Group: The introduction of a fluorine atom at the C-6 position dramatically increases potency.

  • C-7 Substituent: A piperazine ring or other heterocyclic moieties at the C-7 position enhances the spectrum of activity, particularly against Gram-positive bacteria and Pseudomonas aeruginosa.

Quantitative Biological Data

The following table summarizes the in vitro activity of key early quinoline-3-carboxylic acids against common bacterial pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

CompoundEscherichia coli (MIC µg/mL)Staphylococcus aureus (MIC µg/mL)Pseudomonas aeruginosa (MIC µg/mL)
Nalidixic Acid4 - 16>128>128
Norfloxacin0.06 - 0.250.5 - 20.5 - 2
Ciprofloxacin0.004 - 0.030.12 - 0.50.12 - 0.5
Ofloxacin0.06 - 0.250.25 - 11 - 4

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols for Biological Evaluation

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Materials:

  • Purified DNA gyrase (subunits A and B)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • ATP

  • Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, and bovine serum albumin)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.

  • Enzyme Addition: Add purified DNA gyrase to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes to allow for the supercoiling reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a loading dye and a chelating agent (e.g., EDTA).

  • Agarose Gel Electrophoresis: Load the reaction products onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization and Analysis: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. The inhibition of supercoiling is determined by the decrease in the amount of supercoiled DNA compared to the control (no inhibitor). The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) can be calculated.

Gyrase_Assay_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis Buffer Assay Buffer Mix Reaction Mixture Buffer->Mix DNA Relaxed Plasmid DNA DNA->Mix Compound Test Compound Compound->Mix Gyrase Add DNA Gyrase Mix->Gyrase Incubate Incubate at 37°C Gyrase->Incubate Stop Stop Reaction Incubate->Stop Gel Agarose Gel Electrophoresis Stop->Gel Visualize Visualize & Quantify Gel->Visualize

Caption: Experimental workflow for the DNA gyrase supercoiling inhibition assay.

Conclusion

The discovery of quinoline-3-carboxylic acids represents a pivotal moment in the history of antibacterial chemotherapy. From the serendipitous finding of nalidixic acid to the rational design of highly potent fluoroquinolones, this class of compounds has had a profound impact on the treatment of bacterial infections. The continuous exploration of their synthesis, mechanism of action, and structure-activity relationships has not only provided life-saving medicines but has also deepened our understanding of fundamental bacterial processes. This technical guide serves as a testament to the enduring legacy of quinoline-3-carboxylic acids and a valuable resource for the next generation of researchers dedicated to combating infectious diseases.

References

Physical and chemical characteristics of "2-Hydroxyquinoline-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-Hydroxyquinoline-3-carboxylic acid (also known as 2-oxo-1,2-dihydroquinoline-3-carboxylic acid). It includes a summary of its key properties, detailed experimental protocols for its synthesis and characterization, and a review of the known biological activities of related quinoline derivatives. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, drug discovery, and materials science.

Physical and Chemical Characteristics

This compound is a heterocyclic compound with the molecular formula C₁₀H₇NO₃. It exists in tautomeric forms, with the keto form, 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, being a significant contributor. The compound is a colorless crystalline solid.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 2-oxo-1H-quinoline-3-carboxylic acid
Synonyms This compound, 3-Carboxycarbostyril
CAS Number 2003-79-4
Molecular Formula C₁₀H₇NO₃
Molecular Weight 189.17 g/mol
Melting Point 270 °C[1]
Appearance Colorless crystals[1]
Solubility Soluble in dimethylformamide (DMF)[1]
pKa Data not available

Experimental Protocols

Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid

A detailed protocol for the synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid has been reported.[1] The synthesis involves a multi-step process, which can be visualized in the workflow diagram below.

Synthesis_Workflow Ester Ester Compound Reflux Reflux for 4h Ester->Reflux Thiourea Thiourea Thiourea->Reflux K2CO3 Anhydrous Potassium Carbonate K2CO3->Reflux Ethanol Ethanol Ethanol->Reflux Cooling Cooling Reflux->Cooling Water_Addition Pour into Water Cooling->Water_Addition Neutralization Neutralize with Acetic Acid Water_Addition->Neutralization Filtration Filter Solid Neutralization->Filtration Washing Wash with Water Filtration->Washing Drying Dry Washing->Drying Crystallization Crystallize from DMF Drying->Crystallization Final_Product 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid Crystallization->Final_Product

Synthesis workflow for 2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

Procedure:

  • To a solution of an appropriate ester starting material (0.01 mol) in 50 mL of ethanol, add thiourea (0.02 mol) and anhydrous potassium carbonate (0.03 mol).

  • Heat the reaction mixture under reflux for 4 hours.

  • After cooling, pour the mixture into water.

  • Neutralize the solution with a few drops of acetic acid.

  • Collect the resulting solid by filtration.

  • Wash the solid with water, then dry it.

  • Purify the crude product by crystallization from dimethylformamide (DMF) to obtain colorless crystals of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid.[1]

Analytical Characterization

The IR spectrum of the synthesized compound shows characteristic absorption bands.[1]

Table 2: IR Spectral Data

Wavenumber (cm⁻¹)Assignment
3368N-H stretch
3481–3175O-H stretch (broad)
1716, 1685C=O stretch
1605, 1563C=C stretch
1161, 1009C-O stretch

Sample Preparation:

  • Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

Instrument Parameters (General):

  • Spectrometer: 400 MHz or higher

  • ¹H NMR: Standard pulse sequence, sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Proton-decoupled pulse sequence, sufficient number of scans.

A study on derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid provides some ¹H NMR data for a related compound, which can serve as a reference.[1] For instance, the H-4 proton of the quinoline ring in a derivative was observed as a singlet at 8.89 ppm in DMSO-d₆.[1]

Mass spectral analysis is crucial for confirming the molecular weight of the compound. A general protocol for the mass spectrometry of quinoline carboxylic acids can be adapted.

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the solution to an appropriate concentration (typically in the low µg/mL range).

  • If necessary, add a small amount of formic acid to aid in ionization.

Instrument Parameters (General - ESI-MS):

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Scan Range: A range appropriate to detect the molecular ion (m/z 190.04 for [M+H]⁺ or 188.03 for [M-H]⁻).

Biological Activity

While specific studies on the biological activity of this compound are limited, the broader class of quinoline derivatives is well-known for a wide range of pharmacological properties, including anticancer and antimicrobial activities.

Derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid have been synthesized and evaluated for their in vitro anticancer activity against the MCF-7 breast cancer cell line.[2] Furthermore, other quinoline-3-carboxylic acid derivatives have been investigated as inhibitors of protein kinase CK2, a target implicated in cancer.

Logical Relationship of Quinoline Derivatives in Drug Discovery

Drug_Discovery_Logic Quinoline_Scaffold Quinoline Scaffold Functionalization Chemical Modification (e.g., Hydroxylation, Carboxylation) Quinoline_Scaffold->Functionalization Derivative_Library Library of Quinoline Derivatives Functionalization->Derivative_Library Biological_Screening Biological Screening (e.g., Anticancer, Antimicrobial) Derivative_Library->Biological_Screening Lead_Compound Lead Compound Identification Biological_Screening->Lead_Compound SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Compound->SAR_Studies Optimization Lead Optimization SAR_Studies->Optimization Drug_Candidate Potential Drug Candidate Optimization->Drug_Candidate

Drug discovery process for quinoline-based compounds.

Information regarding the specific signaling pathways modulated by this compound is not available in the current literature. Further research is required to elucidate its precise mechanism of action and its potential therapeutic applications.

Conclusion

This compound is a well-defined chemical entity with established synthesis and characterization methods. While its own biological activity is not yet extensively documented, its structural similarity to other biologically active quinoline derivatives suggests that it may be a valuable scaffold for the development of new therapeutic agents. This guide provides a solid foundation of its known properties and methodologies to facilitate further research into this promising compound.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 2-hydroxyquinoline-3-carboxylic acid. The content delves into its electronic configuration, tautomeric forms, and key structural parameters, supported by experimental and computational data. Detailed experimental protocols for the characterization of this molecule are also provided.

Molecular Structure and Tautomerism

This compound (C₁₀H₇NO₃, Molar Mass: 189.17 g/mol ) is a heterocyclic compound featuring a quinoline core substituted with a hydroxyl group at the 2-position and a carboxylic acid group at the 3-position. A critical aspect of its chemistry is the pronounced tautomerism between the enol form (2-hydroxyquinoline) and the keto form (2-oxo-1,2-dihydroquinoline or 2-quinolone).[1][2] Spectroscopic and computational studies have consistently shown that the equilibrium strongly favors the keto tautomer, 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, due to the greater stability of the cyclic amide group.[1][2]

The bonding in this compound involves a combination of covalent bonds within the fused ring system and the substituent groups. The quinoline core is aromatic, characterized by delocalized π-electrons across the bicyclic structure. The carboxylic acid group introduces both σ and π bonds, with the carbonyl group and hydroxyl group capable of participating in hydrogen bonding.

Quantitative Structural Data

Furthermore, computational studies using Density Functional Theory (DFT) have been employed to predict the geometries of various hydroxyquinoline carboxylic acids, showing good agreement with experimental X-ray diffraction data.[1] The tables below summarize representative crystallographic data for 2-oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate as a proxy for the 3-carboxylic acid derivative.

Table 1: Crystal Data and Structure Refinement for 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate [4]

ParameterValue
Empirical FormulaC₁₀H₇NO₃·H₂O
Formula Weight207.18
Crystal SystemMonoclinic
Space GroupP2/n
a (Å)20.7884 (8)
b (Å)3.7215 (1)
c (Å)23.8849 (9)
β (°)98.582 (2)
Volume (ų)1827.14 (11)
Z8
Density (calculated) (Mg m⁻³)1.506
Radiation typeCu Kα
Temperature (K)150

Table 2: Selected Bond Lengths for a Related Compound, 2-Chloroquinoline-3-carboxylic acid [5]

BondLength (Å)
C1-N11.306 (3)
C1-Cl11.736 (3)
C2-C101.498 (3)
C6-C71.408 (4)
C7-C81.368 (4)
C8-C91.407 (4)

Table 3: Selected Bond Angles for a Related Compound, 2-Chloroquinoline-3-carboxylic acid [5]

AngleDegree (°)
N1-C1-C2123.4 (2)
N1-C1-Cl1115.19 (19)
C2-C1-Cl1121.4 (2)
C1-C2-C3119.5 (2)
C1-C2-C10118.8 (2)
C3-C2-C10121.7 (2)

Experimental Protocols

Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives

A general method for the synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives involves the condensation of a substituted 2-aminobenzaldehyde or 2-aminoketone with an active methylene compound containing a carboxyl group or its ester, followed by cyclization. For example, derivatives have been synthesized from the corresponding anilines and diethyl malonate followed by cyclization in diphenyl ether.

A representative synthesis for a derivative is as follows: [6]

  • Reactant Preparation: Dissolve the appropriately substituted aniline in a suitable solvent.

  • Condensation: Add diethyl malonate to the solution and heat under reflux for several hours.

  • Cyclization: The intermediate is then added to high-boiling solvent like diphenyl ether and heated to a high temperature (e.g., 250 °C) to effect cyclization.

  • Work-up and Purification: After cooling, the reaction mixture is treated with a non-polar solvent to precipitate the product. The crude product is then collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and chemical environment of protons. For 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives, characteristic signals are observed for the aromatic protons on the quinoline ring, the proton at the 4-position, the N-H proton of the lactam, and the carboxylic acid proton.[6]

    • ¹³C NMR: Shows the number of unique carbon atoms and their hybridization. The carbonyl carbons of the lactam and the carboxylic acid will appear at characteristic downfield shifts.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will show characteristic absorption bands for the functional groups present. Key absorptions include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carboxylic acid, and another C=O stretch for the cyclic amide (lactam) in the 2-quinolone tautomer.

  • Mass Spectrometry (MS):

    • Provides the molecular weight of the compound and information about its fragmentation pattern, which can help confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.[7]

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a controlled temperature.

  • Structure Solution and Refinement: The collected diffraction data are processed to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined to obtain accurate atomic coordinates, bond lengths, and angles.[3][4]

Potential Signaling Pathway Involvement

Derivatives of quinoline-3-carboxylic acid have been investigated for their biological activities. Notably, several 3-quinoline carboxylic acid derivatives have been identified as inhibitors of protein kinase CK2.[8] CK2 is a serine/threonine kinase that is involved in a wide range of cellular processes, including cell growth, proliferation, and apoptosis. Its dysregulation has been implicated in various diseases, particularly cancer. The inhibition of CK2 by these compounds suggests a potential mechanism of action through the modulation of CK2-mediated signaling pathways.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor CK2 Protein Kinase CK2 Receptor->CK2 Signal 2_Hydroxyquinoline_3_carboxylic_acid 2-Hydroxyquinoline- 3-carboxylic acid (or derivative) 2_Hydroxyquinoline_3_carboxylic_acid->CK2 Inhibition Substrate_Protein Substrate Protein CK2->Substrate_Protein Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Protein Transcription_Factors Transcription Factors Phosphorylated_Substrate->Transcription_Factors Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Cellular_Response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) Gene_Expression->Cellular_Response

References

Theoretical Exploration of 2-Hydroxyquinoline-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the theoretical and experimental studies on 2-hydroxyquinoline-3-carboxylic acid. The document focuses on the molecule's structural properties, spectroscopic signatures, and potential for tautomerism, primarily existing as its keto form, 2-oxo-1,2-dihydroquinoline-3-carboxylic acid. This guide synthesizes data from various research articles to offer a comprehensive resource for professionals in drug discovery and materials science. Key data is presented in structured tables, and detailed experimental and computational methodologies are outlined. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical and biological processes.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds that form the core structure of many therapeutic agents. The presence of hydroxyl and carboxylic acid functional groups on the quinoline scaffold, as seen in this compound, imparts unique physicochemical properties and biological activities. A critical aspect of this molecule is its existence in a tautomeric equilibrium between the enol (2-hydroxyquinoline) and the more stable keto (2-oxo-1,2-dihydroquinoline) forms. Understanding the theoretical underpinnings of this tautomerism, along with the molecule's structural and electronic characteristics, is paramount for its application in rational drug design and materials science. This guide delves into the theoretical studies, synthesis, and characterization of this important molecule.

Tautomerism and Stability

This compound predominantly exists as its keto tautomer, 2-oxo-1,2-dihydroquinoline-3-carboxylic acid. This preference is attributed to the greater thermodynamic stability of the cyclic amide group in the keto form. Computational studies on related quinolone derivatives have consistently shown the keto form to be energetically more favorable.

Caption: Tautomeric equilibrium of this compound.

Synthesis and Spectroscopic Characterization

The synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid has been reported through the hydrolysis of its corresponding ethyl ester.[1] The characterization of the synthesized compound relies on various spectroscopic techniques.

Experimental Protocols

Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid: [1]

  • Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is hydrolyzed using thiourea and anhydrous potassium carbonate in ethanol.

  • The reaction mixture is heated under reflux.

  • After cooling, the solution is poured into water and neutralized.

  • The resulting precipitate is filtered, washed, and dried to yield the final product.

Synthesis_Workflow start Ethyl 2-oxo-1,2-dihydro- quinoline-3-carboxylate reagents Thiourea, K2CO3, Ethanol start->reagents Add reflux Reflux reagents->reflux Heat workup Work-up (Cooling, Neutralization, Filtration) reflux->workup Process product 2-Oxo-1,2-dihydro- quinoline-3-carboxylic acid workup->product Isolate

Caption: General synthesis workflow for 2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

Spectroscopic Data

The following tables summarize the reported spectroscopic data for 2-oxo-1,2-dihydroquinoline-3-carboxylic acid and its derivatives.

Table 1: ¹H-NMR Spectral Data of 2-Oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives (in DMSO-d₆) [1]

ProtonChemical Shift (δ, ppm)
Aromatic-H7.42-7.98 (m)
NH7.42-7.98 (m)
OH8.09 (br. s)
H-4 (quinoline ring)8.87 (s)

Table 2: IR Spectral Data of 2-Oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives (KBr, cm⁻¹) [1]

Functional GroupWavenumber (cm⁻¹)
O-H (broad)3468
C=O (carbonyl and carboxylic acid)1735-1715
C=C (aromatic)1607, 1583
C-O1121, 1080

Theoretical Studies and Computational Analysis

Density Functional Theory (DFT) calculations are powerful tools for investigating the electronic structure, geometry, and reactivity of molecules. While a dedicated comprehensive DFT study on this compound is limited, studies on closely related quinolone carboxylic acid derivatives provide valuable insights.[2]

Computational Methodology

A representative computational protocol for studying such systems involves:[2]

  • Geometry Optimization: The molecular structures are optimized using a functional such as PBE-D3 with a basis set like aug-cc-pVTZ.

  • Solvent Effects: The influence of solvent can be modeled using a continuum solvation model like the Polarizable Continuum Model (PCM).

  • Electronic Structure Analysis: The electronic properties are investigated using methods like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis.

DFT_Workflow start Initial Molecular Structure optimization Geometry Optimization (e.g., PBE-D3/aug-cc-pVTZ) start->optimization solvent Inclusion of Solvent Effects (e.g., PCM) optimization->solvent analysis Electronic Structure Analysis (AIM, NBO) solvent->analysis properties Calculated Properties (Geometry, Energies, etc.) analysis->properties

Caption: A typical workflow for DFT calculations on quinolone derivatives.

Calculated Molecular Properties (for Analogs)

DFT studies on analogous quinolone carboxylic acids reveal the importance of intramolecular hydrogen bonding in stabilizing the molecular structure.[2] The presence of an intramolecular hydrogen bond between the carboxylic acid proton and the carbonyl oxygen at position 2 leads to the formation of a quasi-ring, which significantly influences the molecule's conformation and electronic properties.

Table 3: Calculated Quantum Chemical Properties of a 2-Oxo-1,2-dihydroquinoline-3-carboxylic Acid Analog [2]

PropertyValue
HOMO Energy(Typical range: -6 to -7 eV)
LUMO Energy(Typical range: -1 to -2 eV)
Energy Gap (ΔE)(Typical range: 4 to 5 eV)
Dipole Moment(Varies with conformation)

Note: The values in Table 3 are indicative and based on studies of closely related analogs. Specific values for 2-oxo-1,2-dihydroquinoline-3-carboxylic acid would require a dedicated DFT calculation.

Potential Applications in Drug Development

Derivatives of quinoline-3-carboxylic acid have been investigated for a range of biological activities, including as inhibitors of protein kinase CK2.[3] The structural features of this compound, particularly its ability to participate in hydrogen bonding and its potential for metal chelation, make it an interesting scaffold for the design of novel therapeutic agents. Molecular docking studies on related compounds have shown that the quinolone core can effectively bind to the active sites of various enzymes.

Drug_Discovery_Pathway scaffold 2-Hydroxyquinoline- 3-carboxylic Acid Scaffold modification Structural Modification & Derivatization scaffold->modification screening Biological Screening (e.g., Kinase Assays) modification->screening sar Structure-Activity Relationship (SAR) Studies screening->sar sar->modification Optimization lead Lead Compound Identification sar->lead

Caption: Logical flow for the development of drugs based on the quinoline scaffold.

Conclusion

This technical guide has provided a consolidated overview of the theoretical and experimental aspects of this compound, with a significant focus on its more stable keto tautomer. The presented data on its synthesis, spectroscopic properties, and computational analysis of related structures offer a valuable resource for researchers. The inherent tautomerism and the potential for diverse chemical modifications underscore the importance of this molecule as a versatile scaffold in the development of new pharmaceuticals and functional materials. Further dedicated theoretical and experimental investigations on the parent molecule are warranted to fully elucidate its properties and unlock its full potential.

References

"2-Hydroxyquinoline-3-carboxylic acid" solubility profile in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 2-Hydroxyquinoline-3-carboxylic acid. Due to the limited availability of direct quantitative data for this specific compound, this document synthesizes qualitative information and quantitative data from structurally similar quinoline-based carboxylic acids. The guide also details standardized experimental protocols for solubility determination and provides visual representations of key concepts and workflows.

Physicochemical Properties

This compound is a heterocyclic compound with the molecular formula C₁₀H₇NO₃ and a molecular weight of 189.17 g/mol .[1] Its structure, featuring both a hydroxyl and a carboxylic acid group on the quinoline scaffold, suggests its solubility will be significantly influenced by the solvent's polarity and pH.

Solubility Data

Direct quantitative solubility data for this compound in a range of solvents is not extensively available in the public domain. However, based on the solubility of structurally related compounds, a qualitative and estimated quantitative profile can be inferred.

Table 1: Qualitative and Analog-Based Quantitative Solubility of Quinoline Carboxylic Acids

SolventCompoundSolubilityTemperature (°C)
Dimethyl Sulfoxide (DMSO) 3-Hydroxyquinoline-2-carboxylic acidSlightly Soluble (with heating)Not Specified
Quinoline-4-carboxylic acid34 mg/mLNot Specified
Quinoline-8-carboxylic acid50 mg/mL (with heating)Not Specified
Methanol 3-Hydroxyquinoline-2-carboxylic acidSlightly SolubleNot Specified
Water QuinolineSlightly soluble in cold water, readily soluble in hot waterNot Specified
3-Hydroxyquinoline-4-carboxylic acidGenerally soluble (pH dependent)Not Specified
Quinoline-8-carboxylic acidInsolubleNot Specified

Disclaimer: The quantitative data presented is for structural analogs and should be used as an estimation for this compound. Experimental verification is highly recommended.

Factors Influencing Solubility

The solubility of this compound is expected to be governed by the following principles:

  • Polarity : The presence of a polar hydroxyl group and a carboxylic acid group suggests that polar solvents will be more effective at dissolving the compound. The "like dissolves like" principle indicates that solvents capable of hydrogen bonding, such as water, alcohols, and DMSO, are likely to be suitable.[2]

  • pH : The carboxylic acid moiety is ionizable. In aqueous solutions, the solubility is expected to increase significantly at higher pH values due to the deprotonation of the carboxylic acid, forming a more soluble carboxylate salt.[3]

  • Temperature : For many compounds, solubility increases with temperature. This is particularly relevant for solvents where the compound is described as "slightly soluble," as heating may enhance dissolution.

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility Determination

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., DMSO, methanol, water)

  • Glass vials with screw caps

  • Orbital shaker or wrist-action shaker in a temperature-controlled environment

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a series of vials containing a known volume of the solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration: Seal the vials and place them in the shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method. A pre-established calibration curve is required for accurate quantification.

  • Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation & Sampling cluster_3 Analysis A Add excess solid to solvent B Seal vials A->B C Agitate at constant temperature (24-72 hours) B->C D Settle or centrifuge C->D E Withdraw supernatant D->E F Filter sample E->F G Dilute sample F->G H Quantify (HPLC/UV-Vis) G->H I Calculate solubility H->I

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Logical Relationships in Solubility

The interplay of compound properties and solvent characteristics dictates the solubility outcome. This can be visualized as a decision-making process for solvent selection.

G cluster_compound Compound Properties cluster_solvent Solvent Properties cluster_interaction Interaction & Outcome cluster_result Result Compound This compound PolarGroups Polar Functional Groups (-OH, -COOH) Compound->PolarGroups NonPolar Aromatic Quinoline Core Compound->NonPolar Interaction Favorable Interactions? PolarGroups->Interaction Hydrogen Bonding, Dipole-Dipole NonPolar->Interaction van der Waals Solvent Solvent Choice PolarSolvent Polar Solvents (e.g., Water, Alcohols, DMSO) Solvent->PolarSolvent NonPolarSolvent Non-Polar Solvents (e.g., Hexane, Toluene) Solvent->NonPolarSolvent PolarSolvent->Interaction NonPolarSolvent->Interaction HighSol High Solubility Interaction->HighSol Yes LowSol Low Solubility Interaction->LowSol No

Caption: Factors Influencing the Solubility of this compound.

This guide serves as a foundational resource for understanding the solubility profile of this compound. For definitive quantitative data, experimental determination using standardized protocols such as the shake-flask method is essential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Hydroxyquinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 2-hydroxyquinoline-3-carboxylic acid and its derivatives, compounds of significant interest in medicinal chemistry. The quinoline scaffold is a privileged structure, appearing in a wide array of biologically active compounds with antibacterial, anticancer, and anti-inflammatory properties. This document details key synthetic methodologies, presents quantitative data for comparative analysis, and provides step-by-step experimental protocols. Additionally, it visualizes important synthetic pathways and relevant biological signaling cascades.

Synthetic Methodologies

The synthesis of this compound derivatives can be achieved through several strategic routes. The most common approaches involve the construction of the quinoline ring system via established name reactions or the functionalization of a pre-formed quinoline core.

A prevalent and versatile method involves the synthesis of a key intermediate, 2-chloroquinoline-3-carboxylic acid, which can then be readily hydrolyzed to the desired 2-hydroxy (or 2-oxo) analogue. This multi-step approach offers flexibility in introducing various substituents onto the quinoline ring.

Key Synthetic Approaches:

  • Synthesis via 2-Chloroquinoline-3-carboxylic Acid Intermediate: This robust method begins with the Vilsmeier-Haack reaction of acetanilides to form 2-chloroquinoline-3-carbaldehydes. Subsequent oxidation yields 2-chloroquinoline-3-carboxylic acids, which are then hydrolyzed to the final this compound derivatives.[1][2]

  • Pfitzinger Reaction: This classical method involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base to yield quinoline-4-carboxylic acids.[3][4] While traditionally yielding 4-carboxy derivatives, variations can be adapted for the synthesis of the 3-carboxy isomers.

  • Friedländer Annulation: This reaction provides a direct route to quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[5][6][7][8][9]

Data Presentation: Synthesis of this compound Derivatives and Intermediates

The following tables summarize quantitative data for key steps in the synthesis of this compound derivatives, allowing for easy comparison of different reaction conditions and substituent effects.

Table 1: Synthesis of 2-Chloroquinoline-3-carboxylic Acids from 2-Chloroquinoline-3-carbaldehydes [1]

EntrySubstituent on AcetanilideProductYield (%)Melting Point (°C)
1H2-Chloroquinoline-3-carboxylic acid85187
26-CH₃2-Chloro-6-methylquinoline-3-carboxylic acid88215
36-OCH₃2-Chloro-6-methoxyquinoline-3-carboxylic acid89205
46-Br6-Bromo-2-chloroquinoline-3-carboxylic acid92240
58-CH₃2-Chloro-8-methylquinoline-3-carboxylic acid84201
68-Cl2,8-Dichloroquinoline-3-carboxylic acid90224

Table 2: Hydrolysis of 2-Chloroquinoline-3-carboxylic Acids to 2-Oxo-1,2-dihydroquinoline-3-carboxylic Acids [1]

EntrySubstituent on Quinoline RingProductYield (%)Melting Point (°C)Reaction Time (h)
1H2-Oxo-1,2-dihydroquinoline-3-carboxylic acid8730012
26-OCH₃6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid8928915
36-Br6-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid91>30018
47-CH₃7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid8529514
58-Cl8-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid8829816

Experimental Protocols

Protocol 1: Synthesis of 2-Chloroquinoline-3-carbaldehydes via Vilsmeier-Haack Reaction[10]

This protocol describes a modified and efficient procedure for the synthesis of 2-chloroquinoline-3-carbaldehydes from acetanilides using phosphorus pentachloride.

Materials:

  • Substituted Acetanilide (1 equiv.)

  • N,N-Dimethylformamide (DMF) (3 equiv.)

  • Phosphorus pentachloride (PCl₅) (4.5 equiv.)

  • Ice water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool DMF (3 equiv.) to below 0 °C in an ice bath.

  • Slowly add phosphorus pentachloride (4.5 equiv.) to the cooled DMF while stirring, ensuring the temperature remains below 0 °C. Continue stirring for 15 minutes to form the Vilsmeier reagent.

  • Add the corresponding acetanilide (1 equiv.) portion-wise to the reaction mixture.

  • Heat the mixture under reflux with stirring for approximately 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to 0 °C and slowly pour it into ice water with vigorous stirring.

  • Continue stirring for 10 minutes to allow for the precipitation of the product.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate).

Protocol 2: Oxidation of 2-Chloroquinoline-3-carbaldehydes to 2-Chloroquinoline-3-carboxylic Acids[1]

Materials:

  • 2-Chloroquinoline-3-carbaldehyde (0.01 mol)

  • Silver nitrate (AgNO₃) (0.016 mol)

  • Sodium hydroxide (NaOH) (0.05 mol)

  • Ethanol (EtOH)

  • 80% Aqueous Ethanol

  • 15% Aqueous Hydrochloric Acid (HCl)

  • Celite

Procedure:

  • Prepare a suspension of the 2-chloroquinoline-3-carbaldehyde (0.01 mol) in 60 mL of ethanol in a round-bottom flask with stirring.

  • In a separate beaker, dissolve silver nitrate (2.71 g, 0.016 mol) in 30 mL of warm ethanol. Add this solution to the aldehyde suspension.

  • Prepare a solution of sodium hydroxide (2 g, 0.05 mol) in 30 mL of 80% aqueous ethanol. Add this solution dropwise to the reaction mixture over 15 minutes with intensive stirring at room temperature.

  • Stir the reaction mixture for 12 hours.

  • Filter the mixture through a pad of Celite to remove the precipitated silver.

  • Remove the solvent from the filtrate by rotary evaporation.

  • Add water to the residue to completely dissolve the sodium salt of the carboxylic acid.

  • Acidify the solution to pH 1 with 15% aqueous HCl.

  • Collect the precipitated solid by filtration, wash with water, and dry in a vacuum oven at 60 °C.

Protocol 3: Hydrolysis of 2-Chloroquinoline-3-carboxylic Acids to 2-Oxo-1,2-dihydroquinoline-3-carboxylic Acids[1]

Materials:

  • 2-Chloroquinoline-3-carboxylic Acid (1 mmol)

  • Glacial Acetic Acid (25 mL)

  • Water (1.5 mL)

Procedure:

  • Prepare a suspension of the 2-chloroquinoline-3-carboxylic acid (1 mmol) in a mixture of glacial acetic acid (25 mL) and water (1.5 mL) in a round-bottom flask.

  • Boil the suspension with stirring for 12-24 hours. The reaction progress can be monitored by ¹H NMR.

  • After cooling to room temperature, add 100 mL of water to the reaction mixture.

  • Collect the solid product by filtration, wash with water (2 x 20 mL), and then dry in a vacuum oven at 60 °C.

Mandatory Visualizations

Synthetic Workflow

Synthesis_Workflow Acetanilide Substituted Acetanilide Vilsmeier Vilsmeier-Haack Reaction (DMF, PCl5) Acetanilide->Vilsmeier Carbaldehyde 2-Chloroquinoline-3- carbaldehyde Vilsmeier->Carbaldehyde Oxidation Oxidation (AgNO3, NaOH) Carbaldehyde->Oxidation Chloro_Acid 2-Chloroquinoline-3- carboxylic Acid Oxidation->Chloro_Acid Hydrolysis Hydrolysis (Acetic Acid, H2O) Chloro_Acid->Hydrolysis Hydroxy_Acid 2-Hydroxyquinoline-3- carboxylic Acid Hydrolysis->Hydroxy_Acid

Caption: General workflow for the synthesis of this compound.

Pfitzinger Reaction Mechanism

Pfitzinger_Mechanism Isatin Isatin Base Base (e.g., KOH) Hydrolysis Isatin->Base Keto_Acid Keto-acid Intermediate Base->Keto_Acid Condensation Condensation Keto_Acid->Condensation Carbonyl Carbonyl Compound (with α-methylene) Carbonyl->Condensation Enamine Enamine Intermediate Condensation->Enamine Cyclization Intramolecular Cyclization Enamine->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Quinoline-4- carboxylic Acid Dehydration->Product

Caption: Mechanism of the Pfitzinger reaction for quinoline synthesis.[3]

Biological Signaling Pathway: Inhibition of Protein Kinase CK2

Many this compound derivatives have been investigated as inhibitors of protein kinase CK2, a key regulator of various cellular processes.[10][11] Inhibition of CK2 can disrupt multiple signaling pathways implicated in cancer cell proliferation and survival.[12][13][14]

CK2_Pathway cluster_inhibition Therapeutic Intervention cluster_pathway CK2 Signaling Cascade Quinoline_Derivative 2-Hydroxyquinoline-3- carboxylic Acid Derivative CK2 Protein Kinase CK2 Quinoline_Derivative->CK2 Inhibits PI3K_Akt PI3K/Akt/mTOR Pathway CK2->PI3K_Akt activates NFkB NF-κB Pathway CK2->NFkB activates JAK_STAT JAK/STAT Pathway CK2->JAK_STAT activates Apoptosis Inhibition of Apoptosis PI3K_Akt->Apoptosis Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation NFkB->Proliferation JAK_STAT->Proliferation Cell_Cycle Cell Cycle Progression

Caption: Inhibition of the Protein Kinase CK2 signaling pathway by this compound derivatives.

Antimicrobial Mechanisms of Action

Quinolone derivatives are well-known for their antimicrobial properties, often targeting essential bacterial enzymes and processes.[15][16][17][18]

Antimicrobial_Mechanism Quinoline_Derivative Quinoline Derivative DNA_Gyrase DNA Gyrase & Topoisomerase IV Quinoline_Derivative->DNA_Gyrase Inhibits Membrane Bacterial Cell Membrane Quinoline_Derivative->Membrane Disrupts Replication DNA Replication & Repair DNA_Gyrase->Replication prevents Integrity Loss of Membrane Integrity Membrane->Integrity Cell_Death Bacterial Cell Death Replication->Cell_Death Integrity->Cell_Death

Caption: Key antimicrobial mechanisms of action for quinoline derivatives.

References

2-Hydroxyquinoline-3-carboxylic Acid: A Versatile Precursor in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyquinoline-3-carboxylic acid is a valuable heterocyclic building block in organic synthesis, serving as a key precursor for a diverse range of biologically active compounds. Its quinoline scaffold is a common feature in many pharmaceuticals, and the presence of the hydroxyl and carboxylic acid functionalities at the 2 and 3 positions, respectively, provides reactive handles for extensive chemical modifications. This allows for the systematic development of derivatives with tailored pharmacological profiles, including antimicrobial, anticancer, and anti-inflammatory activities.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of quinoline-3-carboxamides and pyrimido[4,5-b]quinolines, two classes of compounds with significant therapeutic potential.

Key Applications

Derivatives of this compound have been investigated for a variety of pharmacological applications:

  • Antimicrobial Agents: Quinoline-3-carboxamides have demonstrated activity against both Gram-positive and Gram-negative bacteria. The modular nature of their synthesis allows for the introduction of various substituents to optimize their potency and spectrum of activity.

  • Anticancer Agents: The quinoline core is a key pharmacophore in several anticancer drugs. Derivatives of this compound have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Protein Kinase CK2 (CK2) pathways.

  • Enzyme Inhibitors: The structural features of these derivatives make them suitable candidates for the design of specific enzyme inhibitors. For instance, certain quinoline-3-carboxylic acid derivatives have been identified as potent inhibitors of protein kinase CK2.

Experimental Protocols

The following protocols provide detailed procedures for the synthesis of key intermediates and final products from this compound.

Protocol 1: Synthesis of 2-Chloroquinoline-3-carbonyl chloride

The conversion of the 2-hydroxy group to a chloro group and the carboxylic acid to a carbonyl chloride is a crucial first step in the synthesis of many derivatives. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene or dichloromethane (DCM)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • To a suspension of this compound (1.0 eq) in anhydrous toluene, add thionyl chloride (3.0 eq).

  • Add a catalytic amount of DMF (2-3 drops).

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours, or until the reaction is complete (monitored by TLC).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude 2-chloroquinoline-3-carbonyl chloride. This intermediate is often used in the next step without further purification.

Protocol 2: Synthesis of Quinoline-3-carboxamides

Materials:

  • 2-Chloroquinoline-3-carbonyl chloride (from Protocol 1)

  • Appropriate primary or secondary amine (1.1 eq)

  • Triethylamine (TEA) or pyridine (2.0 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the crude 2-chloroquinoline-3-carbonyl chloride (1.0 eq) in anhydrous DCM.

  • To this solution, add the desired amine (1.1 eq) followed by triethylamine (2.0 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired quinoline-3-carboxamide.

Protocol 3: Synthesis of Pyrimido[4,5-b]quinolines

This protocol describes the synthesis of a fused heterocyclic system from a 2-chloroquinoline intermediate.

Materials:

  • 7-substituted 2-chloro-3-chlorocarbonylquinolines (prepared from the corresponding this compound)

  • 2-Aminothiazole or 2-aminopyridine

  • Toluene or Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • A mixture of the 7-substituted 2-chloro-3-chlorocarbonylquinoline (1.0 eq) and the heterocyclic amine (e.g., 2-aminothiazole) (1.1 eq) is heated in toluene.

  • Alternatively, the corresponding 7-substituted 2-chloro-3-heteryl-aminocarbonylquinoline can be heated under reflux in DMF.[1]

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product can be purified by recrystallization.

Data Presentation

The following tables summarize quantitative data for representative compounds derived from this compound, highlighting their biological activities.

Table 1: Antimicrobial Activity of Quinoline-3-Carboxamide Derivatives

Compound IDSubstituent (R)Test OrganismMIC (µg/mL)Reference
1a 4-FluorophenylStaphylococcus aureus128[2]
1b 4-ChlorophenylStaphylococcus aureus64[2]
1c 4-BromophenylEscherichia coli256[2]
1d 4-NitrophenylEscherichia coli128[2]

Table 2: Anticancer Activity of Quinoline Derivatives

Compound IDTarget Cell LineIC₅₀ (µM)Reference
2a HeLa (Cervical Cancer)2.81[3]
2b MDA-MB-231 (Breast Cancer)1.85[3]
3a PC3 (Prostate Cancer)34.34[4]
3b HeLa (Cervical Cancer)8.3[4]

Visualizations

Experimental Workflow: Synthesis of Bioactive Molecules

The following diagram illustrates a general synthetic workflow starting from this compound to produce quinoline-3-carboxamides and pyrimido[4,5-b]quinolines.

G A 2-Hydroxyquinoline- 3-carboxylic acid B 2-Chloroquinoline- 3-carbonyl chloride A->B SOCl₂ or POCl₃ C Quinoline-3-carboxamides B->C R₁R₂NH, TEA D Pyrimido[4,5-b]quinolines B->D Heterocyclic Amine, Heat

Caption: General synthetic scheme for the preparation of bioactive derivatives.

Signaling Pathway: EGFR Inhibition

Quinoline derivatives can act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinoline_Derivative Quinoline Derivative (Inhibitor) Quinoline_Derivative->EGFR EGF EGF EGF->EGFR

Caption: EGFR signaling pathway and the inhibitory action of quinoline derivatives.

Signaling Pathway: Protein Kinase CK2 Inhibition

Certain quinoline-3-carboxylic acid derivatives have been shown to inhibit Protein Kinase CK2, a key regulator of multiple signaling pathways involved in cell growth and survival.

CK2_Pathway cluster_pathways Downstream Signaling Pathways CK2 Protein Kinase CK2 PI3K_AKT PI3K/AKT/mTOR CK2->PI3K_AKT NFkB NF-κB CK2->NFkB JAK_STAT JAK/STAT CK2->JAK_STAT Quinoline_Derivative Quinoline Derivative (Inhibitor) Quinoline_Derivative->CK2 Cell_Survival Cell Survival, Proliferation, Anti-apoptosis PI3K_AKT->Cell_Survival NFkB->Cell_Survival JAK_STAT->Cell_Survival

Caption: Protein Kinase CK2 signaling and its inhibition by quinoline derivatives.

References

Application Notes and Protocols: 2-Hydroxyquinoline-3-carboxylic Acid as a Potential Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the application of 2-hydroxyquinoline-3-carboxylic acid as a standalone fluorescent probe is limited in the current scientific literature. The following application notes and protocols are constructed based on the well-established principles of closely related quinoline derivatives, particularly 2-hydroxyquinoline and the isomeric 8-hydroxyquinoline, which are known for their utility in fluorescence sensing. These notes are intended to serve as a foundational guide for researchers looking to explore the potential of this compound and its derivatives as fluorescent probes.

Introduction and Principle of Detection

2-Hydroxyquinoline and its derivatives are a class of heterocyclic organic compounds known for their interesting photophysical properties.[1] The core structure allows for a tautomeric equilibrium between the enol (lactim) and keto (lactam) forms, which is sensitive to the surrounding environment and is fundamental to its fluorescence behavior.[1] The sensing mechanism of quinoline-based fluorescent probes often relies on processes such as chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), and excited-state intramolecular proton transfer (ESIPT).[1]

The presence of both a hydroxyl and a carboxylic acid group on the this compound scaffold suggests its potential as a chelating agent for various metal ions. Upon binding to a metal ion, the molecule's conformational rigidity can increase, leading to a significant change in its fluorescence properties, such as enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal. This change in fluorescence intensity or wavelength can be correlated to the concentration of the target analyte.

Potential Applications

Based on the behavior of analogous quinoline derivatives, this compound could potentially be developed as a fluorescent probe for:

  • Metal Ion Detection: The chelating moiety formed by the hydroxyl and carboxylic acid groups may allow for the selective detection of various metal ions such as Zn²⁺, Fe³⁺, Cu²⁺, and Al³⁺.

  • pH Sensing: The acidic and basic functional groups on the molecule could render its fluorescence properties sensitive to changes in pH.

  • Bioimaging: Derivatives of this compound could be synthesized to improve cell permeability and target specific organelles, enabling the visualization of analytes within living cells.

Quantitative Data Summary

CompoundExcitation (λex)Emission (λem)Quantum Yield (Φ)Target AnalyteDetection Limit (LOD)Solvent System
2-Hydroxyquinoline ~330 nm~370 nm (Lactam form)Varies with solventGeneralNot ApplicableDichloromethane
8-Hydroxyquinoline Derivative (for Fe³⁺) Not SpecifiedNot SpecifiedNot SpecifiedFe³⁺0.16841 µMNot Specified
4-Quinolone-Carboxamide (for Cu²⁺) 360 nmNot SpecifiedNot SpecifiedCu²⁺0.05 mg/LMethanol-Water (1:1)
4-Quinolone-Carboxamide (for Fe³⁺) Not SpecifiedNot SpecifiedNot SpecifiedFe³⁺0.03 mg/LMethanol-Water (1:1)

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound as a fluorescent probe.

General Protocol for Metal Ion Detection

Objective: To determine the fluorescence response of this compound to various metal ions.

Materials:

  • This compound

  • Stock solutions (e.g., 10 mM) of various metal salts (e.g., ZnCl₂, FeCl₃, CuCl₂, AlCl₃) in deionized water or an appropriate buffer.

  • Spectroscopic grade solvent (e.g., Ethanol, Acetonitrile, or a buffered aqueous solution).

  • Fluorescence spectrophotometer.

  • Quartz cuvettes.

Procedure:

  • Preparation of Probe Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in the chosen solvent.

  • Fluorescence Measurement: a. Dilute the probe stock solution to a working concentration (e.g., 10 µM) in the solvent. b. Record the fluorescence emission spectrum of the probe solution by exciting at its absorption maximum (to be determined experimentally, likely in the UV region).

  • Screening for Metal Ion Response: a. To a cuvette containing the probe solution, add a small aliquot of a metal ion stock solution to achieve a final concentration of, for example, 10 equivalents of the probe concentration. b. Mix well and allow the solution to equilibrate. c. Record the fluorescence emission spectrum. d. Repeat for each metal ion to be tested.

  • Titration Experiment (for responsive metal ions): a. To a cuvette containing the probe solution, incrementally add small aliquots of the target metal ion stock solution. b. After each addition, mix and record the fluorescence emission spectrum. c. Plot the change in fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the binding stoichiometry and detection limit.

Synthesis of a Derivative (Illustrative Example)

While a specific synthesis protocol for a fluorescent probe based on this compound is not available, a general approach for synthesizing derivatives of quinoline carboxylic acids often involves esterification or amidation to attach other functional groups. For instance, a Williamson ether synthesis followed by hydrolysis has been used to create more complex quinoline derivatives.[2]

Visualizations

General Sensing Mechanism

Sensing_Mechanism Probe This compound (Low Fluorescence) Complex Probe-Metal Ion Complex (High Fluorescence) Probe->Complex + Analyte (Chelation) Analyte Metal Ion (e.g., Zn²⁺) Complex->Probe - Analyte (Dissociation)

Caption: General chelation-enhanced fluorescence (CHEF) mechanism.

Experimental Workflow for Probe Characterization

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_photophysics Photophysical Characterization cluster_sensing Sensing Application Synthesis Synthesize Probe Purification Purify & Characterize (NMR, MS) Synthesis->Purification Abs_Fluor Measure Absorbance & Fluorescence Spectra Purification->Abs_Fluor QY Determine Quantum Yield Abs_Fluor->QY Selectivity Test Selectivity with Various Analytes Abs_Fluor->Selectivity Titration Perform Titration with Target Analyte Selectivity->Titration LOD Calculate Limit of Detection Titration->LOD

Caption: A typical workflow for developing a new fluorescent probe.

References

The Versatile Bioactivity of 2-Hydroxyquinoline-3-carboxylic Acid and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic structure found in numerous natural and synthetic compounds, exhibiting a wide array of pharmacological activities.[1] Among these, 2-hydroxyquinoline-3-carboxylic acid and its derivatives have emerged as a privileged structural motif in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. This document provides a detailed overview of the diverse biological activities of these compounds, complete with experimental protocols and visual representations of key pathways and workflows to guide further research and drug discovery efforts.

Anticancer Activity

Derivatives of this compound have shown promising antiproliferative activity against various cancer cell lines. The core structure allows for diverse substitutions, leading to compounds with enhanced potency and selectivity.[2]

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic activities of selected this compound derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound TypeCancer Cell LineIC50 (µM)Reference
2-Oxo-quinoline-3-Schiff base derivativesNCI-H460 (Lung Cancer)5.16 - 35.52[3]
2,4-disubstituted quinoline-3-carboxylic acidMCF-7 (Breast Cancer)Micromolar Inhibition[2]
2,4-disubstituted quinoline-3-carboxylic acidK562 (Leukemia)Micromolar Inhibition[2]
Hydroquinone-Chalcone-Pyrazoline HybridsMCF-7 (Breast Adenocarcinoma)28.8 - 124.6[4]
Hydroquinone-Chalcone-Pyrazoline HybridsHT-29 (Colorectal Carcinoma)28.8 - 124.6[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for another 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.

Visualization: General Workflow for Anticancer Drug Screening

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies synthesis Synthesis of this compound derivatives characterization Structural Characterization (NMR, MS, IR) synthesis->characterization cell_culture Culturing Cancer Cell Lines synthesis->cell_culture mtt_assay MTT Assay for Cytotoxicity cell_culture->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 enzyme_inhibition Enzyme Inhibition Assays (e.g., Kinase Assays) ic50->enzyme_inhibition pathway_analysis Signaling Pathway Analysis enzyme_inhibition->pathway_analysis lead_optimization lead_optimization pathway_analysis->lead_optimization Lead Optimization

Caption: General workflow for the screening of anticancer compounds.

Antimicrobial Activity

This compound itself has been identified as having antibacterial and antifungal properties.[5] Its derivatives, particularly those incorporating other heterocyclic moieties like 1,3,4-oxadiazole, have shown significant antimicrobial activity.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for this compound and its derivatives against various microbial strains.

CompoundMicrobial StrainMIC (mg/L)Reference
Betalain-Rich P. grandiflora Extracts (containing this compound)Gram-positive bacteria4-16[5][6]
Betalain-Rich P. grandiflora Extracts (containing this compound)Gram-negative bacteria16-32[5][6]
Betalain-Rich P. grandiflora Extracts (containing this compound)Yeasts32[5][6]
Quinoline-based hydroxyimidazolium hybridsStaphylococcus aureus2 µg/mL (for hybrid 7b)[7]
Quinoline-based hydroxyimidazolium hybridsKlebsiella pneumoniae50 µg/mL (for hybrid 7b)[7]
Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Test compounds (dissolved in a suitable solvent)

  • Positive control antibiotic/antifungal

  • Resazurin or similar viability indicator (optional)

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard) and dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include a growth control (broth and inoculum, no compound), a sterility control (broth only), and a positive control (broth, inoculum, and a standard antimicrobial agent).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring absorbance. The addition of a viability indicator like resazurin can aid in the visualization of results.

Enzyme Inhibition

Certain derivatives of this compound have been identified as potent inhibitors of specific enzymes, particularly protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

Quantitative Data: Enzyme Inhibition
Compound ClassTarget EnzymeIC50 (µM)Reference
3-Quinoline carboxylic acid derivativesProtein Kinase CK20.65 - 18.2[8][9]
2-Styrylquinoline derivativesEGFR Kinase1.11 - 16.01[10]
Experimental Protocol: Protein Kinase CK2 Inhibition Assay

Materials:

  • Recombinant human protein kinase CK2

  • Specific peptide substrate for CK2

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader (luminometer)

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase assay buffer, the test compound at various concentrations, the peptide substrate, and the CK2 enzyme.

  • Initiation of Reaction: Start the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • ATP Depletion Measurement: Stop the kinase reaction and measure the amount of ADP produced (which is proportional to the kinase activity) using a detection reagent like ADP-Glo™. This involves adding the ADP-Glo™ reagent to deplete the remaining ATP.

  • Luminescence Detection: Add a kinase detection reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is inversely correlated with the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Visualization: Protein Kinase CK2 Signaling Pathway

G cluster_downstream Downstream Effects of CK2 CK2 Protein Kinase CK2 Proliferation Cell Proliferation CK2->Proliferation Promotes Apoptosis Inhibition of Apoptosis CK2->Apoptosis Inhibits Angiogenesis Angiogenesis CK2->Angiogenesis Promotes Inhibitor 2-Hydroxyquinoline- 3-carboxylic acid derivative Inhibitor->CK2 Inhibits

References

Application Notes and Protocols: 2-Hydroxyquinoline-3-carboxylic Acid in Enzyme Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of 2-hydroxyquinoline-3-carboxylic acid and its derivatives as potent inhibitors of clinically relevant enzymes. The information is intended to guide research and development efforts in the fields of virology and neuroimmunology.

Application Notes

The this compound scaffold has emerged as a privileged structure in the design of enzyme inhibitors, demonstrating significant activity against a range of viral and human enzymes. Its inherent metal-chelating properties and structural resemblance to endogenous substrates make it a versatile starting point for the development of novel therapeutics. This document focuses on its application as an inhibitor of three key enzymes: Human Immunodeficiency Virus type 1 (HIV-1) Integrase, Hepatitis C Virus (HCV) NS5B Polymerase, and Kynurenine 3-Monooxygenase (KMO).

HIV-1 Integrase Inhibition

HIV-1 integrase is a crucial enzyme for the replication of the virus, responsible for inserting the viral DNA into the host cell's genome.[1] This integration process is a critical step for establishing a productive and persistent infection.[1] The catalytic mechanism of integrase involves two key steps: 3'-processing and strand transfer, both of which are dependent on divalent metal ions (Mg²⁺ or Mn²⁺) in the active site.

Derivatives of this compound have been designed as HIV-1 integrase inhibitors that chelate these essential metal ions, thereby blocking the enzyme's catalytic activity.[2][3] These compounds represent a promising class of antiretroviral agents.

HCV NS5B Polymerase Inhibition

Hepatitis C virus infection is a leading cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma. The HCV NS5B protein is an RNA-dependent RNA polymerase (RdRp) that is essential for the replication of the viral RNA genome.[4][5] Unlike host cellular polymerases, NS5B is unique to the virus, making it an attractive target for antiviral therapy.[6]

The this compound scaffold has been explored for the development of HCV NS5B polymerase inhibitors.[7] These compounds can act as pyrophosphate mimics, interfering with the binding of nucleoside triphosphates (NTPs) to the enzyme's active site and thus halting viral RNA synthesis.[7]

Kynurenine 3-Monooxygenase (KMO) Inhibition

Kynurenine 3-monooxygenase is a key enzyme in the kynurenine pathway, the primary route of tryptophan metabolism.[8][9][10] This pathway is implicated in a variety of neurological and inflammatory disorders.[9] KMO catalyzes the conversion of kynurenine to 3-hydroxykynurenine, a precursor to the neurotoxin quinolinic acid.[8][11] Inhibition of KMO is a promising therapeutic strategy to reduce the production of neurotoxic metabolites and shift the pathway towards the production of the neuroprotective kynurenic acid.[8][11] Derivatives of this compound have been investigated as inhibitors of KMO.

Quantitative Data Summary

The following tables summarize the inhibitory activities of various this compound derivatives against their respective target enzymes.

Table 1: Inhibitory Activity against HIV-1 Integrase

Compound IDModificationAssay TypeIC50 (µM)Reference
2e Dihydroquinoline-3-carboxylic acid derivativeStrand Transfer0.9[2]
L-731,988 Reference Diketo Acid InhibitorStrand Transfer0.54[2]

Table 2: Inhibitory Activity against HCV NS5B Polymerase

Compound IDModificationAssay TypeIC50 (µM)EC50 (µM)Reference
11c 2-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivativeInorganic pyrophosphate generation9.515.7[7]
11c 2-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivativeNTP incorporation5.915.7[7]
9k N-phenylpropyl-3-hydroxy-4-oxo-3,4-dihydroquinazolin-2-carboxamideEnzymatic Assay8.817.5[12]

Table 3: Inhibitory Activity against Kynurenine 3-Monooxygenase (KMO)

Compound IDModificationAssay TypeIC50 (µM)Reference
UPF 648 (1S,2S)-2-(3,4-dichlorobenzoyl)cyclopropanecarboxylic acidEnzymatic AssayVaries with Kynurenine concentration[13]

Experimental Protocols

Protocol 1: HIV-1 Integrase Strand Transfer Assay (High-Throughput Format)

This protocol describes a non-radioactive, high-throughput assay to measure the strand transfer activity of HIV-1 integrase.

Materials:

  • Recombinant HIV-1 Integrase

  • Biotin-labeled donor DNA duplex (mimicking the U5 end of HIV-1 LTR)

  • Digoxigenin (DIG)-labeled target DNA duplex

  • Streptavidin-coated magnetic beads or 96-well plates

  • Anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP)

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 1 M H₂SO₄)

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MnCl₂, 1 mM DTT, 5% DMSO)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Procedure:

  • Plate Preparation: If using streptavidin-coated plates, wash the wells with wash buffer.

  • Donor DNA Immobilization: Add the biotin-labeled donor DNA to the wells and incubate to allow for binding to the streptavidin. Wash to remove unbound DNA.

  • Integrase Binding: Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the donor DNA.

  • Inhibitor Addition: Add serial dilutions of the this compound derivatives or control compounds to the wells.

  • Strand Transfer Reaction: Add the DIG-labeled target DNA to initiate the strand transfer reaction. Incubate at 37°C.

  • Capture of Product: If using magnetic beads, add the beads to capture the biotin-labeled product. Use a magnetic separator to wash the beads.

  • Detection:

    • Add anti-DIG-HRP antibody and incubate.

    • Wash to remove unbound antibody.

    • Add HRP substrate and incubate until color develops.

    • Add stop solution.

  • Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB). Calculate the percent inhibition for each compound concentration relative to controls (no inhibitor and no enzyme). Determine the IC50 value by plotting percent inhibition versus the logarithm of the compound concentration and fitting the data to a dose-response curve.[14]

Protocol 2: HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This protocol outlines a method to determine the IC50 of compounds against HCV NS5B polymerase activity.

Materials:

  • Purified recombinant HCV NS5B protein

  • RNA template/primer (e.g., poly(A)/oligo(U))

  • Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)

  • Radiolabeled rNTP (e.g., [α-³³P]CTP or [³H]UTP)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM KCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT)

  • Scintillation cocktail

  • Filter plates (e.g., 96-well glass fiber filter plates)

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, RNA template/primer, and all rNTPs except the radiolabeled one.

  • Inhibitor Addition: Add serial dilutions of the this compound derivatives or control compounds to the wells of a 96-well plate.

  • Enzyme Addition: Add the purified HCV NS5B enzyme to each well.

  • Reaction Initiation: Initiate the reaction by adding the radiolabeled rNTP.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours).

  • Reaction Termination and Precipitation: Stop the reaction by adding a stop solution (e.g., cold 10% trichloroacetic acid [TCA]). Precipitate the newly synthesized radiolabeled RNA on ice.

  • Filtration and Washing: Transfer the reaction mixture to a pre-wetted filter plate. Wash the wells multiple times with cold TCA and then with ethanol to remove unincorporated radiolabeled rNTPs.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[15][16]

Protocol 3: Kynurenine 3-Monooxygenase (KMO) Enzymatic Assay

This protocol describes a spectrophotometric assay to measure the inhibition of KMO activity.

Materials:

  • Recombinant human KMO enzyme

  • L-Kynurenine (substrate)

  • NADPH (cofactor)

  • Assay buffer (e.g., 100 mM TRIS, 10 mM KCl, 1 mM EDTA)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare solutions of KMO enzyme, L-kynurenine, and NADPH in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • Serial dilutions of the this compound derivatives or control inhibitor.

    • KMO enzyme.

  • Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding a mixture of L-kynurenine and NADPH to all wells.

  • Kinetic Measurement: Immediately begin measuring the decrease in absorbance at 340 nm over time using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis: Determine the initial reaction velocity (rate of NADPH consumption) for each concentration of the inhibitor. Calculate the percent inhibition relative to the no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[17][18][19]

Visualizations

HIV_Integration_Pathway cluster_virus HIV-1 Virion cluster_cytoplasm Host Cell Cytoplasm cluster_nucleus Host Cell Nucleus Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Reverse Transcriptase Reverse Transcriptase Integrase Integrase Pre-Integration Complex (PIC) Pre-Integration Complex (PIC) Host DNA Host DNA Pre-Integration Complex (PIC)->Host DNA Nuclear Import & Strand Transfer Integrated Provirus Integrated Provirus Host DNA->Integrated Provirus Integration Viral DNAIntegrase Viral DNAIntegrase Viral DNAIntegrase->Pre-Integration Complex (PIC) This compound 2-Hydroxyquinoline- 3-carboxylic acid Derivatives This compound->Integrase Inhibition

Caption: HIV-1 Integration Pathway and Inhibition by this compound Derivatives.

HCV_Replication_Cycle HCV Virion HCV Virion Entry & Uncoating Entry & Uncoating HCV Virion->Entry & Uncoating Viral (+)RNA Viral (+)RNA Entry & Uncoating->Viral (+)RNA Translation Translation Viral (+)RNA->Translation Replication Complex Replication Complex Viral (+)RNA->Replication Complex Polyprotein Polyprotein Translation->Polyprotein Proteolytic Processing Proteolytic Processing Polyprotein->Proteolytic Processing NS5B (RdRp) NS5B (RdRp) Proteolytic Processing->NS5B (RdRp) NS5B (RdRp)->Replication Complex (-)RNA Synthesis (-)RNA Synthesis Replication Complex->(-)RNA Synthesis (+)RNA Synthesis (+)RNA Synthesis (-)RNA Synthesis->(+)RNA Synthesis (+)RNA Synthesis->Viral (+)RNA Assembly & Release Assembly & Release (+)RNA Synthesis->Assembly & Release New Virions New Virions Assembly & Release->New Virions This compound 2-Hydroxyquinoline- 3-carboxylic acid Derivatives This compound->NS5B (RdRp) Inhibition

Caption: HCV Replication Cycle and Inhibition of NS5B Polymerase.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine KMO Kynurenine 3-Monooxygenase (KMO) Kynurenine->KMO KAT Kynurenine Aminotransferase (KAT) Kynurenine->KAT 3-Hydroxykynurenine 3-Hydroxykynurenine KMO->3-Hydroxykynurenine Quinolinic Acid (Neurotoxin) Quinolinic Acid (Neurotoxin) 3-Hydroxykynurenine->Quinolinic Acid (Neurotoxin) Kynurenic Acid (Neuroprotectant) Kynurenic Acid (Neuroprotectant) KAT->Kynurenic Acid (Neuroprotectant) This compound 2-Hydroxyquinoline- 3-carboxylic acid Derivatives This compound->KMO Inhibition

Caption: The Kynurenine Pathway and the Role of KMO Inhibition.

References

Synthesis of 2-Hydroxyquinoline-3-carboxylic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-Hydroxyquinoline-3-carboxylic acid, a valuable heterocyclic compound with applications in medicinal chemistry and drug discovery. The protocol herein details a reliable two-step synthetic route, commencing with the synthesis of an ethyl ester intermediate followed by its hydrolysis to yield the final carboxylic acid.

Introduction

This compound, which exists in tautomeric equilibrium with 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, is a key structural motif found in various biologically active molecules. Its derivatives have demonstrated a wide range of pharmacological activities, making the development of robust synthetic protocols for this scaffold of significant interest to the scientific community. The following application note outlines a well-established procedure for its preparation, designed for reproducibility and scalability in a laboratory setting.

Reaction Scheme

The synthesis proceeds in two main stages:

  • Step 1: Synthesis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate. This step involves a Knoevenagel-type condensation reaction between 2-aminobenzaldehyde and diethyl malonate, catalyzed by a base.

  • Step 2: Hydrolysis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate. The ethyl ester intermediate is then hydrolyzed under basic conditions to afford the target this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

This procedure is adapted from the fusion reaction of 2-aminobenzaldehyde and diethyl malonate.

Materials:

  • 2-Aminobenzaldehyde

  • Diethyl malonate

  • Piperidine

  • Ethanol

  • Dilute Hydrochloric Acid (2%)

Procedure:

  • A mixture of 2-aminobenzaldehyde (0.01 mol) and diethyl malonate (0.01 mol) is prepared.

  • In the presence of piperidine (2 mL), the mixture is fused on a hot plate for 2–3 minutes.

  • Ethanol (30 mL) is added to the reaction mixture, and it is heated under reflux for 2 hours.

  • After cooling, the reaction mixture is poured into water and neutralized with 2% dilute hydrochloric acid.

  • The resulting solid product is collected by filtration, washed with water, and dried.

  • The crude product is recrystallized from ethanol to yield pure Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate.

Step 2: Hydrolysis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate to this compound

This protocol is based on the hydrolysis of a similar quinoline ester.

Materials:

  • Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

  • Sodium Hydroxide (NaOH) solution (2N)

  • Hydrochloric Acid (HCl) solution (2N)

Procedure:

  • Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is

Application Notes and Protocols: "2-Hydroxyquinoline-3-carboxylic acid" as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-Hydroxyquinoline-3-carboxylic acid (which exists in tautomeric equilibrium with 2-oxo-1,2-dihydroquinoline-3-carboxylic acid) as a versatile intermediate in the synthesis of pharmaceuticals. This document includes detailed experimental protocols for its synthesis and its conversion into potent anticancer agents, alongside quantitative data and visualizations of the synthetic and mechanistic pathways.

Introduction

This compound is a key building block in medicinal chemistry due to the quinoline scaffold's prevalence in a wide range of biologically active compounds. Derivatives of this intermediate have shown significant potential in the development of novel therapeutics, exhibiting antimicrobial, anti-inflammatory, and anticancer properties. Its utility lies in the reactive carboxylic acid and hydroxyl (or keto) groups, which allow for diverse chemical modifications to generate libraries of compounds for drug discovery.

Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid

The target intermediate, this compound, exists predominantly as its tautomer, 2-oxo-1,2-dihydroquinoline-3-carboxylic acid. The following protocol details a reliable method for its synthesis.

Experimental Protocol: Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid[1]

This protocol involves the reaction of a precursor ester with thiourea in the presence of potassium carbonate.

Materials:

  • Ester precursor (e.g., an appropriate diethyl malonate derivative)

  • Thiourea

  • Anhydrous potassium carbonate

  • Ethanol

  • Water

  • Acetic acid

  • Dimethylformamide (for crystallization)

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • To a solution of the starting ester (0.01 mol) in 50 mL of ethanol, add thiourea (0.02 mol) and anhydrous potassium carbonate (0.03 mol).

  • Heat the reaction mixture under reflux for 4 hours.

  • After cooling to room temperature, pour the mixture into water.

  • Neutralize the solution with a few drops of acetic acid.

  • Collect the resulting solid by filtration.

  • Wash the solid with water, and then dry it.

  • Recrystallize the crude product from dimethylformamide to obtain pure 2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

Synthesis Data
ParameterValueReference
Yield 63%[1]
Melting Point 270 °C[1]
IR (KBr) νmax (cm-1) 3368 (NH), 3481–3175 (br–OH), 1716, 1685 (C=O), 1605, 1563 (C=C), 1161, 1009 (C–O)[1]

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product Ester Ester Precursor Reflux Reflux for 4 hours Ester->Reflux Thiourea Thiourea Thiourea->Reflux K2CO3 Potassium Carbonate K2CO3->Reflux Ethanol Ethanol Ethanol->Reflux Pour Pour into Water Reflux->Pour Neutralize Neutralize with Acetic Acid Pour->Neutralize Filter Filter Solid Neutralize->Filter Wash Wash with Water Filter->Wash Dry Dry Wash->Dry Recrystallize Recrystallize from DMF Dry->Recrystallize Product 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid Recrystallize->Product

Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid.

Application in Anticancer Drug Synthesis

2-Oxo-1,2-dihydroquinoline-3-carboxylic acid serves as a key intermediate in the synthesis of novel anticancer agents. The following protocol describes the synthesis of 1-[2-(ethoxy)carbonyl-2-cyano-1-arylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives, which have demonstrated significant anti-proliferative activity.[1]

Experimental Protocol: Synthesis of Anticancer Derivatives (7a-d)[1]

Materials:

  • 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid

  • Ethyl 3-aryl-2-cyanoacrylates (e.g., ethyl 3-phenyl-2-cyanoacrylate)

  • Dimethylformamide (DMF)

  • Triethylamine

  • Water

  • Dilute hydrochloric acid (2%)

  • Ethanol (for crystallization)

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • Dissolve ethyl 3-aryl-2-cyanoacrylate (0.01 mol) in a mixture of 30 mL of dimethylformamide and 3 mL of triethylamine in a round-bottom flask.

  • Add 2-oxo-1,2-dihydroquinoline-3-carboxylic acid (0.01 mol) to the mixture.

  • Heat the reaction mixture under reflux for 4 hours.

  • After cooling, pour the mixture into water.

  • Neutralize with 2% dilute hydrochloric acid.

  • Collect the precipitated solid by filtration.

  • Purify the solid by recrystallization from ethanol to yield the final product.

Synthesis and Activity Data of Anticancer Derivatives[1]
CompoundR1R2YieldMelting Point (°C)IC50 vs. MCF-7 (µg/mL)
7a HH71%226> 50
7b OCH3H73%2453.45 ± 0.31
7c OHOCH369%2331.73 ± 0.27
7d N(CH3)2H75%2582.11 ± 0.19
Doxorubicin (Reference) ----1.34 ± 0.11

Logical Relationship of Applications

G cluster_derivatives Bioactive Derivatives cluster_mechanisms Mechanisms of Action Intermediate This compound Anticancer Anticancer Agents Intermediate->Anticancer leads to Antimicrobial Antimicrobial Agents Intermediate->Antimicrobial leads to Kinase_Inhibitors Kinase Inhibitors Intermediate->Kinase_Inhibitors leads to Tubulin Tubulin Polymerization Inhibition Anticancer->Tubulin CK2 Protein Kinase CK2 Inhibition Kinase_Inhibitors->CK2 Cell_Cycle Cell Cycle Arrest (G2/M) Tubulin->Cell_Cycle Apoptosis Induction of Apoptosis Cell_Cycle->Apoptosis

Applications of this compound.

Mechanism of Action: Anticancer Activity

Derivatives of 2-oxoquinoline have been identified as potent inhibitors of tubulin polymerization. By binding to the colchicine site of tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells.

Visualized Mechanism of Action

G Compound 2-Oxoquinoline Derivative (A7) Tubulin Tubulin Compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Formation Compound->Microtubules Inhibits Tubulin->Microtubules Polymerizes into CellCycle Cell Cycle Progression Microtubules->CellCycle Essential for G2M G2/M Phase Arrest CellCycle->G2M Leads to Apoptosis Apoptosis G2M->Apoptosis Induces

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-Hydroxyquinoline-3-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the widely applicable Gould-Jacobs reaction pathway.

Problem 1: Low or No Product Yield

Possible Causes and Solutions:

CauseSolution
Incomplete initial condensation of aniline with diethyl ethoxymethylenemalonate (EMME). Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended reaction time, consider extending the reaction time or using a mild acid catalyst to facilitate the initial condensation.
Cyclization temperature is too low. The thermal cyclization of the intermediate anilinomethylenemalonate requires high temperatures, often around 250°C. Ensure your heating apparatus can achieve and maintain this temperature consistently. Using a high-boiling point solvent like diphenyl ether is crucial for effective heat transfer.[1][2]
Inefficient heat transfer. Use a suitable high-boiling point solvent and a reliable heating mantle with a temperature controller to ensure uniform heating of the reaction mixture.[2]
Decomposition of starting materials or product. While high temperatures are necessary for cyclization, prolonged heating can lead to degradation. Optimize the reaction time by running small-scale trials at different durations to find the optimal balance between conversion and decomposition.[3]
Aniline substrate is deactivated. If the aniline starting material has strong electron-withdrawing groups, the aromatic ring is less nucleophilic, which can hinder the electrophilic cyclization step. In such cases, harsher reaction conditions (higher temperature, longer reaction time) or a different synthetic route might be necessary.[2]
Problem 2: Formation of Impurities and Side Products

Possible Causes and Solutions:

CauseSolution
Formation of the isomeric 4-hydroxyquinoline-3-carboxylic acid. While the Gould-Jacobs reaction typically favors the 4-hydroxyquinoline product, variations in reaction conditions can influence the regioselectivity. The initial condensation temperature can play a role; lower temperatures generally favor the kinetic product leading to the 4-hydroxyquinoline.[2][4] Careful control of the initial reaction conditions is recommended.
Polymerization or tar formation. This is a common issue at the high temperatures required for cyclization, especially if the reaction is run neat. The use of an inert, high-boiling point solvent like diphenyl ether helps to keep the reaction mixture mobile and minimizes polymerization.[2]
Incomplete hydrolysis of the ethyl ester. The final step in the Gould-Jacobs pathway is the saponification of the ethyl ester to the carboxylic acid. Ensure that a sufficient excess of base (e.g., NaOH or KOH) is used and that the reaction is heated for an adequate amount of time to drive the hydrolysis to completion. Monitor the reaction by TLC to confirm the disappearance of the ester intermediate.
Problem 3: Difficulty in Product Purification

Possible Causes and Solutions:

CauseSolution
Product is insoluble and precipitates with impurities. After acidification to precipitate the carboxylic acid, impurities may co-precipitate. Purification can be achieved by recrystallization from a suitable solvent. For quinoline carboxylic acids, solvents like ethanol, acetic acid, or dimethylformamide (DMF) can be effective.[5][6]
Product is contaminated with the high-boiling point solvent. After the reaction, ensure the complete removal of the high-boiling solvent (e.g., diphenyl ether). This can be achieved by thorough washing of the crude product with a solvent in which the desired product is insoluble but the high-boiling solvent is soluble, such as petroleum ether or hexanes.
Product is a fine powder that is difficult to filter. Allow the precipitate to fully form and settle before filtration. Using a centrifuge to pellet the solid before decanting the supernatant can be an effective alternative to filtration for very fine precipitates.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common and effective method is a variation of the Gould-Jacobs reaction.[7][8] This involves the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization to form the quinoline ring system, and subsequent hydrolysis of the ester to the carboxylic acid.[7]

Q2: What is the expected tautomeric form of the final product?

A2: this compound exists in a tautomeric equilibrium with its keto form, 2-oxo-1,2-dihydroquinoline-3-carboxylic acid. The keto form is generally considered to be the predominant tautomer.[9]

Q3: What are the typical reaction conditions for the cyclization step?

A3: The cyclization step is typically carried out at high temperatures, around 250°C, in a high-boiling point inert solvent such as diphenyl ether or Dowtherm A.[1][10]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction at each stage. You can track the consumption of the starting materials (aniline and EMME), the formation of the intermediate anilinomethylenemalonate, its conversion to the cyclized ester, and the final hydrolysis to the carboxylic acid.

Q5: What are the key safety precautions to take during this synthesis?

A5: The synthesis involves high temperatures and potentially hazardous reagents. It is essential to perform the reaction in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Be cautious when handling corrosive acids and bases.

Experimental Protocols

Protocol: Synthesis of this compound via a Modified Gould-Jacobs Reaction

This protocol is a representative procedure and may require optimization based on the specific aniline substrate and available laboratory equipment.

Step 1: Synthesis of Diethyl 2-((arylamino)methylene)malonate

  • In a round-bottom flask, combine the substituted aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture with stirring at 110-120°C for 1-2 hours.

  • Monitor the reaction by TLC until the aniline is consumed.

  • Cool the reaction mixture to room temperature. The product may crystallize upon cooling.

  • Wash the crude product with a cold, non-polar solvent like hexane or petroleum ether to remove any unreacted starting materials.

  • The resulting diethyl 2-((arylamino)methylene)malonate can be used in the next step without further purification if it is of sufficient purity.

Step 2: Cyclization to Ethyl 2-hydroxyquinoline-3-carboxylate

  • In a separate flask, heat a high-boiling point solvent (e.g., diphenyl ether) to 250°C.

  • Slowly add the diethyl 2-((arylamino)methylene)malonate from Step 1 to the hot solvent with vigorous stirring.

  • Maintain the temperature at 250°C for 30-60 minutes.

  • Monitor the cyclization by TLC.

  • Cool the reaction mixture to room temperature, which should cause the product to precipitate.

  • Filter the solid product and wash thoroughly with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.

Step 3: Hydrolysis to this compound

  • Suspend the crude ethyl 2-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-4 hours, or until the hydrolysis is complete as indicated by TLC.

  • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • Slowly acidify the filtrate with a mineral acid (e.g., concentrated HCl) to a pH of 2-3 while stirring in an ice bath.

  • The desired this compound will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis & Purification Aniline Aniline Condensation Heat (110-120°C) Aniline->Condensation EMME Diethyl Ethoxymethylenemalonate EMME->Condensation Intermediate1 Diethyl 2-((arylamino)methylene)malonate Condensation->Intermediate1 Cyclization Heat (250°C) High-boiling solvent Intermediate1->Cyclization Intermediate2 Ethyl 2-hydroxyquinoline- 3-carboxylate Cyclization->Intermediate2 Hydrolysis 1. NaOH (aq), Reflux 2. HCl (aq) Intermediate2->Hydrolysis Product 2-Hydroxyquinoline- 3-carboxylic acid Hydrolysis->Product Purification Recrystallization Product->Purification Optional

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Condensation Check Step 1 (Condensation) Start->Check_Condensation Check_Cyclization Check Step 2 (Cyclization) Check_Condensation->Check_Cyclization No Incomplete_Condensation Incomplete? Extend reaction time/ Add acid catalyst. Check_Condensation->Incomplete_Condensation Yes Check_Hydrolysis Check Step 3 (Hydrolysis) Check_Cyclization->Check_Hydrolysis No Temp_Too_Low Temperature too low? Increase to 250°C. Check_Cyclization->Temp_Too_Low Yes Decomposition Decomposition? Optimize heating time. Check_Cyclization->Decomposition Possible Incomplete_Hydrolysis Incomplete? Increase base concentration/ Extend reflux time. Check_Hydrolysis->Incomplete_Hydrolysis Yes Success Yield Improved Incomplete_Condensation->Success Temp_Too_Low->Success Decomposition->Success Incomplete_Hydrolysis->Success

Caption: Troubleshooting decision tree for low product yield.

References

Optimizing reaction conditions for "2-Hydroxyquinoline-3-carboxylic acid" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Hydroxyquinoline-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors, primarily related to the choice of synthetic route and reaction conditions. Two common methods are the condensation of isatin derivatives and the oxidation of 4-halomethyl-2-hydroxyquinolines.

For Isatin-based Syntheses:

  • Incomplete Reaction: The condensation of isatin with compounds like chloroacetone or bromoacetone requires specific conditions to proceed to completion. Ensure the reaction time is adequate, as some historical methods reported reactions taking several days at room temperature.[1] Increasing the temperature to a range of 80-100°C can significantly shorten the reaction time and improve yields.[1]

  • Improper Base: The choice and amount of base are critical. While sodium carbonate has been used, alkaline-earth hydroxides like calcium hydroxide have been shown to produce higher yields in a shorter time.[1]

  • Side Reactions: Isatin can undergo self-condensation or other side reactions under inappropriate conditions. Ensure gradual addition of reagents and maintain the recommended temperature.

For Oxidation-based Syntheses:

  • Oxidizing Agent Stoichiometry: The oxidation of a precursor like 2-hydroxy-4-chloromethylquinoline requires a controlled excess of the oxidizing agent, such as hydrogen peroxide. A mole ratio of starting material to hydrogen peroxide of 1:10 to 1:20 is recommended.[2][3]

  • Reaction Temperature: The temperature for the oxidation reaction should be carefully controlled, typically between 35°C and 70°C.[2][3] Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can cause degradation of the product.

  • pH Control: The reaction is performed under alkaline conditions. The subsequent acidification to precipitate the carboxylic acid product must be carefully controlled to a pH of approximately 1 to 4 to ensure complete precipitation.[2]

Question: I am observing significant impurities in my final product. How can I identify and minimize them?

Answer:

Impurities can arise from starting materials, side reactions, or incomplete reactions.

  • Unreacted Starting Materials: The presence of starting materials like isatin can be a common impurity. This often indicates an incomplete reaction. Consider extending the reaction time or increasing the temperature as discussed above.[1]

  • Side Products: In isatin-based syntheses, side products can form. Purification by recrystallization is often effective. Dissolving the crude product in a sodium carbonate solution and then re-precipitating it with hydrochloric acid can be an effective purification step.[1]

  • Decarboxylation: The carboxylic acid product can undergo decarboxylation at high temperatures, especially in high-boiling point solvents, leading to the formation of the corresponding 3-hydroxy-2-methylquinoline.[1] Avoid excessive heating during workup and purification.

Question: The reaction is not proceeding as expected, and I am recovering most of my starting material. What should I check?

Answer:

If the reaction fails to initiate, consider the following:

  • Reagent Quality: Ensure the purity and reactivity of your starting materials and reagents. For instance, the stability of halogen-acetones can be a factor.

  • Activation of Isatin: In isatin-based methods, the initial ring-opening of isatin to an isatic acid salt is a crucial step. Ensure sufficient base is present to facilitate this.

  • Catalyst/Promoter Issues: If your specific protocol involves a catalyst, ensure it has not been deactivated.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent methods are:

  • Condensation of Isatin or its Salts: This involves reacting isatin or an alkali/alkaline-earth metal salt of isatic acid with a halogen-acetone (e.g., chloroacetone or bromoacetone) in the presence of a base.[1]

  • Oxidation of 2-hydroxy-4-halomethylquinoline: This method involves the oxidation of a pre-formed 2-hydroxy-4-halomethylquinoline using an oxidizing agent like alkaline hydrogen peroxide.[2][3]

Q2: What are the typical reaction conditions for the isatin-based synthesis?

A2: A summary of typical reaction conditions is provided in the table below. Using alkaline-earth hydroxides at elevated temperatures (80-90°C) has been reported to give yields up to 99%.[1]

Q3: How can I purify the final this compound product?

A3: Common purification techniques include:

  • Recrystallization: Recrystallization from solvents like ethanol or glacial acetic acid is often effective.[3]

  • Acid-Base Purification: The product can be dissolved in an aqueous base (like sodium carbonate solution), filtered to remove insoluble impurities, and then re-precipitated by adding acid (like hydrochloric acid).[1]

  • Washing: After filtration, washing the solid product with water helps to remove residual salts.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for Isatin-Based Synthesis

ParameterMethod 1 (Berlingozzi and Capuano)[1]Method 2 (Optimized)[1]
Starting Material Isatin / Sodium salt of isatic acidIsatin / Calcium salt of isatic acid
Reagent ChloracetoneBromoacetone or Chloroacetone
Base Sodium carbonateAlkaline-earth hydroxides (e.g., quicklime)
Solvent Dilute sodium carbonate solutionWater
Temperature Room temperature80 - 90°C
Reaction Time Several days4 - 5 hours
Reported Yield Traces to low83.5% to 99%

Table 2: Reaction Conditions for Oxidation-Based Synthesis [2][3]

ParameterCondition
Starting Material 2-hydroxy-4-halogenomethylquinoline
Oxidizing Agent Hydrogen Peroxide
Base Alkali Hydroxide
Temperature 35 - 70°C
**Mole Ratio (Start:H₂O₂) **1:10 to 1:20
Mole Ratio (Start:Base) 1:6 to 1:15
Reaction Time 4 - 8 hours
Reported Yield ~80 - 84%

Experimental Protocols

Protocol 1: Synthesis via Isatin and Bromoacetone (Optimized) [1]

  • Prepare a thin milk of lime by stirring quicklime (56 parts) with water (2000 parts).

  • Add isatin (49 parts) to the milk of lime and warm the mixture while stirring to form the calcium salt of isatic acid.

  • Once the salt is formed, add bromoacetone (35 parts) dropwise.

  • Continue stirring the mixture for several hours at a maintained temperature.

  • After the reaction is complete, acidify the reaction mass with dilute hydrochloric acid to precipitate the 2-methyl-3-hydroxyquinoline-4-carboxylic acid.

  • Filter the light-yellow precipitate, wash with water, and dry.

Protocol 2: Synthesis via Oxidation of 2-hydroxy-4-chloromethylquinoline [2]

  • Prepare an aqueous solution of sodium hydroxide.

  • Add a 30% hydrogen peroxide solution to the sodium hydroxide solution.

  • To this alkaline peroxide solution, add 2-hydroxy-4-chloromethylquinoline over 30 minutes at 50°C.

  • Maintain the temperature at 50°C for 8 hours.

  • After the reaction, filter the solution.

  • Acidify the filtrate with aqueous hydrochloric acid (1:1) to a pH of 2.

  • Cool the mixture to 10°C to precipitate the product.

  • Filter the 2-hydroxyquinoline-4-carboxylic acid, dry it under vacuum, and recrystallize from a suitable solvent like glacial acetic acid or ethanol.

Visualizations

experimental_workflow cluster_isatin Isatin-Based Synthesis cluster_oxidation Oxidation-Based Synthesis isatin Isatin base_add Add Base (e.g., Ca(OH)₂) isatin->base_add isatic_salt Isatic Acid Salt base_add->isatic_salt haloacetone Add Halogen-acetone isatic_salt->haloacetone reaction_heat Heat (80-90°C) Stir for 4-5h haloacetone->reaction_heat acidify_isatin Acidify (HCl) reaction_heat->acidify_isatin product_isatin 2-Hydroxyquinoline- 3-carboxylic Acid acidify_isatin->product_isatin start_ox 2-Hydroxy-4- halogenomethylquinoline alk_peroxide Add to Alkaline H₂O₂ Solution start_ox->alk_peroxide reaction_ox Heat (50°C) Stir for 8h alk_peroxide->reaction_ox filter_ox Filter reaction_ox->filter_ox acidify_ox Acidify (HCl) filter_ox->acidify_ox product_ox 2-Hydroxyquinoline- 3-carboxylic Acid acidify_ox->product_ox

Caption: Comparative workflow for the synthesis of this compound.

troubleshooting_guide cluster_isatin Isatin Route cluster_oxidation Oxidation Route start Low Yield or Incomplete Reaction check_temp_isatin Check Temperature (Too Low?) start->check_temp_isatin Isatin Method check_time_isatin Check Reaction Time (Too Short?) start->check_time_isatin Isatin Method check_base_isatin Check Base (Type/Amount) start->check_base_isatin Isatin Method check_ratio_ox Check Reagent Ratio (Start:H₂O₂) start->check_ratio_ox Oxidation Method check_temp_ox Check Temperature (Incorrect?) start->check_temp_ox Oxidation Method check_ph_ox Check Final pH (Too High?) start->check_ph_ox Oxidation Method solution_isatin Increase Temp (80-90°C) Increase Time Use Ca(OH)₂ check_temp_isatin->solution_isatin check_time_isatin->solution_isatin check_base_isatin->solution_isatin solution_ox Adjust Ratio (1:10-1:20) Maintain Temp (35-70°C) Adjust pH (1-4) check_ratio_ox->solution_ox check_temp_ox->solution_ox check_ph_ox->solution_ox impurity Product Impure cause_impurity1 Unreacted Starting Material impurity->cause_impurity1 cause_impurity2 Side Products impurity->cause_impurity2 cause_impurity3 Decarboxylation impurity->cause_impurity3 solution_impurity Purify by: - Recrystallization - Acid/Base Wash cause_impurity1->solution_impurity cause_impurity2->solution_impurity cause_impurity3->solution_impurity

Caption: Troubleshooting logic for common synthesis issues.

References

Technical Support Center: Purification of 2-Hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2-Hydroxyquinoline-3-carboxylic acid. Below you will find frequently asked questions, a troubleshooting guide, and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary methods for purifying this compound are recrystallization and acid-base extraction/reprecipitation. Recrystallization is effective for removing impurities with different solubility profiles, while acid-base purification is particularly useful for separating the acidic product from neutral or basic impurities.

Q2: My purified this compound is yellow or brown. Is this normal?

A2: While high purity this compound is often a pale yellow or off-white solid, discoloration to yellow or brown can occur due to trace oxidized impurities. This is common for quinoline derivatives, which can be sensitive to air and light. If high purity is required, further purification or storage under an inert atmosphere in the dark may be necessary.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: Based on data for structurally similar compounds like 2-hydroxyquinoline-4-carboxylic acid, effective solvents for recrystallization include glacial acetic acid and ethanol. For other quinoline carboxylic acids, 50% acetic acid and N,N-Dimethylformamide (DMF) have also been used. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Q4: Can I use column chromatography to purify this compound?

A4: While possible, column chromatography may not be the most efficient primary purification method for this compound, especially on a large scale. It is generally more suitable for removing impurities that are difficult to separate by recrystallization or acid-base extraction.

Purification Workflow Overview

PurificationWorkflow cluster_start Starting Material cluster_methods Purification Methods cluster_analysis Analysis & Final Product crude Crude 2-Hydroxyquinoline- 3-carboxylic Acid reprecipitation Acid-Base Reprecipitation crude->reprecipitation Primary Purification recrystallization Recrystallization crude->recrystallization Alternative/Secondary Purification analysis Purity Analysis (e.g., HPLC, Melting Point) reprecipitation->analysis recrystallization->analysis pure_product Pure Product analysis->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low recovery after recrystallization The compound is too soluble in the cold solvent.- Ensure the solution is fully cooled (e.g., in an ice bath) before filtration.- Reduce the amount of solvent used to the minimum required to dissolve the solid at boiling point.- Try a different solvent or a mixed-solvent system.
Product "oils out" during recrystallization The boiling point of the solvent is higher than the melting point of the compound, or impurities are depressing the melting point.- Use a lower-boiling point solvent.- Add a small amount of a co-solvent in which the compound is less soluble.- Ensure the hot solution is not supersaturated before cooling.
Crystals do not form upon cooling The solution is not saturated enough, or crystallization is slow to initiate.- Concentrate the solution by boiling off some of the solvent.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.
Persistent colored impurities Impurities may have similar solubility or are strongly adsorbed.- Perform an initial acid-base purification step.- Treat the dissolved product with activated charcoal before hot filtration during recrystallization (use with caution as it can adsorb the product).
Incomplete precipitation in acid-base method The pH has not been adjusted correctly to fully protonate the carboxylic acid.- Check the pH of the solution after adding acid. Adjust to a pH of approximately 2-4 to ensure complete precipitation.

Quantitative Data Summary

CompoundPurification MethodSolvent(s)YieldPurityMelting Point (°C)
2-Hydroxyquinoline-4-carboxylic acid RecrystallizationGlacial Acetic Acid or Ethanol~80%99.9%335-340
A pyridone carboxylic acid derivative Recrystallization50% Acetic Acid63.5%>95%Not specified
A quinoline carboxylic acid derivative Heating and StirringN,N-Dimethylformamide (DMF)Not specified>93%Not specified

Experimental Protocols

Protocol 1: Purification by Acid-Base Reprecipitation

This method is ideal for an initial purification step to remove neutral and basic impurities.

AcidBaseWorkflow A 1. Dissolve crude product in a dilute basic solution (e.g., aq. Na2CO3 or NaOH) B 2. Filter the solution to remove any insoluble impurities A->B C 3. Slowly add acid (e.g., HCl) to the filtrate with stirring until precipitation is complete (pH ~2-4) B->C D 4. Cool the mixture in an ice bath to maximize precipitation C->D E 5. Collect the precipitate by suction filtration D->E F 6. Wash the solid with cold water and dry thoroughly E->F

Caption: Step-by-step workflow for acid-base reprecipitation.

Methodology:

  • Dissolution: Suspend the crude this compound in a suitable volume of water. While stirring, slowly add a 5% aqueous solution of sodium carbonate or sodium hydroxide until the solid completely dissolves and the solution is basic.

  • Filtration of Impurities: If any solid material remains undissolved, filter the solution to remove these impurities.

  • Precipitation: Cool the filtrate in an ice bath. Slowly add a dilute solution of hydrochloric acid (e.g., 1 M HCl) dropwise while stirring vigorously. Continue adding acid until the precipitation of the product is complete. Check the pH with litmus paper or a pH meter to ensure it is acidic (pH 2-4).

  • Isolation: Allow the suspension to stir in the ice bath for an additional 30 minutes to maximize crystal formation. Collect the purified product by suction filtration.

  • Washing and Drying: Wash the filter cake with several portions of cold deionized water to remove any residual salts. Dry the purified solid in a vacuum oven.

Protocol 2: Purification by Recrystallization

This protocol is suitable for a final purification step to achieve high purity.

Methodology:

  • Solvent Selection: Choose an appropriate solvent (e.g., glacial acetic acid or ethanol). The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude or partially purified this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) while stirring. Continue adding small portions of the hot solvent until the solid is just dissolved.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used). This step is crucial to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by suction filtration, wash them with a small amount of the cold recrystallization solvent, and then dry them under vacuum.

Technical Support Center: Stability and Degradation of 2-Hydroxyquinoline-3-carboxylic Acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 2-Hydroxyquinoline-3-carboxylic acid in solution. The information is presented in a question-and-answer format to address common challenges and experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is generally considered stable under normal ambient conditions.[1][2] However, its stability in solution is dependent on factors such as pH, temperature, light exposure, and the presence of other reactive species. For long-term storage of solutions, it is advisable to protect them from light and consider refrigeration, pending experimental stability data.

Q2: What are the known incompatibilities and hazardous decomposition products of this compound?

A2: The compound should be considered incompatible with strong oxidizing agents, strong bases, amines, and strong reducing agents.[2] Hazardous decomposition under thermal stress may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2]

Q3: What are the likely degradation pathways for this compound in solution?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, quinoline derivatives can be susceptible to several degradation mechanisms:

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions in quinoline structures.

  • Oxidation: The quinoline ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives.

  • Hydrolysis: Although the core structure is generally stable, extreme pH conditions (strong acids or bases) could potentially promote hydrolysis, especially at elevated temperatures.

Q4: How does pH influence the stability of this compound in aqueous solutions?

A4: The pH of an aqueous solution can significantly impact the stability of this compound. As a carboxylic acid, its solubility is pH-dependent. In acidic conditions, the carboxylic acid group is protonated, which may lead to lower aqueous solubility. Conversely, in neutral to basic conditions, the more soluble carboxylate anion is formed. Extreme pH values may catalyze hydrolytic degradation.

Q5: How can I monitor the degradation of this compound in my experiments?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for monitoring the degradation of this compound. A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential degradation products. The appearance of new peaks or a decrease in the peak area of the parent compound over time indicates degradation.

Troubleshooting Guides

Issue 1: Variability in experimental results or loss of compound activity.

This could be due to the degradation of this compound in your experimental solution.

Troubleshooting Workflow:

A Inconsistent Results Observed B Prepare fresh solution and re-run experiment A->B C Results still inconsistent? B->C D Perform a preliminary stability check: - Analyze a freshly prepared solution by HPLC. - Store an aliquot under experimental conditions (e.g., 24h at RT). - Re-analyze the stored aliquot. C->D Yes I Investigate other experimental parameters (e.g., reagent stability, instrument performance). C->I No E Degradation observed? (New peaks or decreased parent peak area) D->E F Conduct a forced degradation study (see protocol below) to identify degradation pathways and stable conditions. E->F Yes G Optimize experimental conditions: - Use fresh solutions. - Protect from light. - Control temperature. - Adjust pH of buffers. E->G No, but still suspect instability F->G H Problem Resolved G->H

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Poor peak shape (tailing) in HPLC analysis.

Peak tailing is a common issue when analyzing quinoline derivatives, which can affect the accuracy of quantification.

  • Cause: Secondary interactions between the compound and the stationary phase (e.g., interaction of the quinoline nitrogen with residual silanols on C18 columns).

  • Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) can protonate the quinoline nitrogen, reducing its interaction with silanol groups.

  • Solution 2: Use of an Alternative Column: Employ a column with a different stationary phase or an end-capped column designed for the analysis of basic compounds.

  • Solution 3: Mobile Phase Additives: The addition of a small amount of a competing base, such as triethylamine, to the mobile phase can sometimes improve peak shape.

Issue 3: Precipitation of the compound in the HPLC mobile phase or upon dilution.

This compound has limited aqueous solubility, which can be problematic during analysis.

  • Cause: The compound's solubility is dependent on the pH and the organic solvent content of the solution.

  • Solution 1: Adjust Sample Diluent: Dissolve and dilute the sample in a solvent that is compatible with the initial mobile phase conditions. If the mobile phase has a high aqueous content, dissolving the sample in a small amount of organic solvent (like methanol or acetonitrile) and then diluting with the mobile phase is recommended.

  • Solution 2: Modify Mobile Phase: Increase the proportion of the organic solvent in the initial mobile phase conditions if possible without compromising the retention of the analyte.

  • Solution 3: pH control: For aqueous solutions, ensure the pH is in a range where the compound is soluble (typically neutral to basic for carboxylic acids).

Experimental Protocols

Protocol: Forced Degradation Study in Solution

This protocol outlines a typical forced degradation study to assess the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Dilute 1 mL of the stock solution with 1 mL of purified water. Incubate at 60°C for 24 hours, protected from light.

  • Photodegradation: Dilute 1 mL of the stock solution with 1 mL of purified water. Expose the solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method.

4. Data Analysis:

  • Calculate the percentage of degradation of this compound.

  • Determine the relative retention times of any degradation products.

  • If using a mass spectrometer, identify the mass-to-charge ratio of the degradation products to help elucidate their structures.

Forced Degradation Workflow:

A Prepare Stock Solution (1 mg/mL in MeCN or MeOH) B Stress Conditions A->B C Acid Hydrolysis (0.1 M HCl, 60°C) B->C D Base Hydrolysis (0.1 M NaOH, 60°C) B->D E Oxidative (3% H₂O₂, RT) B->E F Thermal (Water, 60°C) B->F G Photolytic (ICH Q1B) B->G H Sample at t=0, 4, 8, 24h C->H D->H E->H F->H G->H I Neutralize Acid/Base Samples H->I J Analyze by Stability-Indicating HPLC-UV/MS I->J K Data Analysis: - % Degradation - Identify Degradants - Establish Degradation Profile J->K

Caption: Workflow for a forced degradation study.

Data Presentation

Quantitative data from stability studies should be summarized in a clear and organized manner.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDuration (hours)Assay of Parent (%)Number of DegradantsMajor Degradant (RRT)
0.1 M HCl, 60°C2498.510.85
0.1 M NaOH, 60°C2485.230.72, 1.15
3% H₂O₂, RT2492.120.91
Water, 60°C2499.50-
Photolytic (ICH Q1B)-96.811.23

Note: The data presented in this table is for illustrative purposes only and should be determined experimentally for this compound.

Table 2: Solution Stability of this compound in Different Solvents at 2-8°C

SolventInitial Assay (%)Assay after 7 days (%)Assay after 30 days (%)Appearance
Methanol100.199.899.5Clear, colorless
Acetonitrile99.999.799.6Clear, colorless
DMSO100.299.598.9Clear, colorless
Water (pH 7.4 buffer)99.899.197.5Clear, colorless

Note: The data presented in this table is for illustrative purposes only and should be determined experimentally.

References

"2-Hydroxyquinoline-3-carboxylic acid" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered by researchers, scientists, and drug development professionals working with 2-Hydroxyquinoline-3-carboxylic acid.

Troubleshooting Guide

Issue 1: Poor Aqueous Solubility in Buffers for In Vitro Assays

Problem: The compound precipitates from the aqueous buffer during cell-based or enzymatic assays, leading to inconsistent and unreliable results.

Solutions:

  • pH Adjustment:

    • Rationale: this compound is an acidic molecule. Increasing the pH of the buffer above the compound's pKa will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.[1][2][3]

    • Experimental Protocol:

      • Prepare a series of buffers with increasing pH values (e.g., 7.4, 7.8, 8.2).

      • Determine the solubility of the compound in each buffer. A simple method is to add an excess amount of the compound to a fixed volume of each buffer, equilibrate the mixture (e.g., by shaking for 24 hours), centrifuge to pellet the undissolved solid, and then measure the concentration of the compound in the supernatant.

      • Select the lowest pH that provides the required solubility.

      • Crucially, ensure the final pH is compatible with your experimental system (e.g., does not affect cell viability or enzyme activity).

    • Troubleshooting:

      • Precipitation on Standing: The buffer's capacity might be insufficient. Use a buffer with a higher buffering capacity or adjust the pH to a slightly higher value.[1]

      • Compound Instability: Very high pH values may cause chemical instability. Assess the compound's stability at the chosen pH over the experiment's duration.[1]

  • Use of Co-solvents:

    • Rationale: Adding a water-miscible organic solvent (co-solvent) reduces the polarity of the aqueous medium, which can increase the solubility of hydrophobic compounds.[1][4][5]

    • Experimental Protocol:

      • Prepare a high-concentration stock solution of your compound in a pure, water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO).[6]

      • Add the stock solution to your aqueous buffer dropwise while vortexing or stirring vigorously to ensure rapid mixing and prevent localized high concentrations that can cause precipitation.[2]

      • The final concentration of the co-solvent should be kept to a minimum (typically <1%, and often <0.5%) to avoid affecting the biological assay.[2][6]

      • Always run a vehicle control (buffer with the same final concentration of the co-solvent) to check for any effects on your assay.[6]

Issue 2: Compound Precipitates When Diluting a DMSO Stock Solution

Problem: The compound "crashes out" of solution when a concentrated stock (e.g., in DMSO) is diluted into an aqueous buffer or cell media.

Troubleshooting Workflow:

G start Compound Precipitates Upon Dilution step1 Try Lowering the Final Compound Concentration start->step1 step2 Try a Slightly Higher Final Co-solvent Concentration (e.g., 0.5% vs 0.1% DMSO) step1->step2 Failure outcome1 Problem Solved step1->outcome1 Success step2->outcome1 Success outcome2 Problem Persists step2->outcome2 Failure step3 Explore Advanced Solubilization Strategies outcome2->step3

Caption: Troubleshooting workflow for compound precipitation.

Solutions:

  • Lower the Final Concentration: The most common reason for precipitation is that the compound is exceeding its maximum solubility in the final aqueous medium. Try preparing serial dilutions to find a concentration that remains in solution.[6]

  • Increase Co-solvent Concentration: A slightly higher final co-solvent percentage (e.g., 0.5% DMSO instead of 0.1%) may be sufficient to keep the compound dissolved.[6] Remember to adjust your vehicle control accordingly.

  • Explore Advanced Strategies: If the above steps fail, consider more advanced methods as detailed in the FAQ section, such as using cyclodextrins or forming a salt of the compound.[6]

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: Like many quinoline carboxylic acids, this compound is a heterocyclic aromatic compound with a lipophilic nature, which generally leads to poor water solubility.[6] Its solubility is highly dependent on the solvent's polarity and the pH of the solution.[3] It is expected to be more soluble in polar organic solvents and have increased aqueous solubility at higher pH levels due to the deprotonation of its carboxylic acid group.[3]

Q2: Which organic solvents should I try for creating a stock solution?

A2: The most common and recommended co-solvent is Dimethyl Sulfoxide (DMSO) because it can dissolve a wide range of polar and non-polar compounds and is miscible with water.[6] Other pharmaceutically acceptable co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG) 300 or 400.[1]

Q3: How does pH exactly affect the solubility of this compound?

A3: The compound has a carboxylic acid functional group (-COOH) and a hydroxyl group (-OH) on a quinoline core. The carboxylic acid is acidic and will be predominantly in its neutral, less soluble form at low pH. As the pH of the solution increases to become more basic, the carboxylic acid group loses a proton (deprotonates) to become a carboxylate ion (-COO⁻). This ionized form is much more polar and therefore significantly more soluble in water.[1][2][3]

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Low_pH R-COOH (Neutral Form) Low_Sol Poor Aqueous Solubility Low_pH->Low_Sol Transition + OH⁻ - H₂O Low_pH->Transition High_pH R-COO⁻ (Ionized/Salt Form) High_Sol High Aqueous Solubility High_pH->High_Sol Transition->High_pH

Caption: Effect of pH on the ionization and solubility of a carboxylic acid.

Q4: What are some advanced solubilization techniques if co-solvents and pH adjustment are not sufficient?

A4: If standard methods fail, you can explore several advanced strategies. The choice depends on the specific application (e.g., in vitro assay vs. in vivo formulation).

TechniqueRationaleAdvantagesDisadvantages
Salt Formation Reacting the acidic compound with a suitable base (e.g., NaOH, KOH, Tris) forms a salt, which often has dramatically improved aqueous solubility and dissolution rate.[1]Simple, effective for ionizable compounds.[6] Can significantly increase solubility.Not effective for neutral compounds. The resulting salt may have different properties. Requires chemical modification.
Particle Size Reduction Techniques like micronization or nanonization increase the surface area of the solid compound, which leads to a faster dissolution rate.[1][4]Increases dissolution rate. Useful for compounds poorly soluble in most media.[2]Does not increase equilibrium solubility.[4] Requires specialized equipment.[1]
Use of Cyclodextrins Cyclodextrins are molecules that can form a host-guest inclusion complex, shielding the hydrophobic compound and increasing its apparent water solubility.[6]High solubilization capacity and generally low toxicity.[6]Can be expensive. May alter the compound's availability to its target.

Q5: How do I prepare a salt of this compound?

A5: A salt can be synthesized to improve solubility for formulation purposes.

Experimental Protocol: Salt Formation

G start Start: Select a basic counter-ion (e.g., NaOH, KOH, Tris) step1 Dissolve the carboxylic acid in a suitable organic solvent start->step1 step2 Add an equimolar amount of the selected base step1->step2 step3 Stir the mixture to allow the salt to form and precipitate step2->step3 step4 Isolate the salt by filtration step3->step4 step5 Wash the salt with solvent to remove unreacted materials step4->step5 end Dry the final salt product step5->end

Caption: Experimental workflow for salt formation.

  • Counter-ion Selection: For the acidic this compound, basic counter-ions should be screened. Common choices include sodium (NaOH), potassium (KOH), calcium (Ca(OH)₂), and tromethamine (Tris).[1]

  • Salt Synthesis: In a suitable solvent, react the carboxylic acid with an equimolar amount of the selected base.[1]

  • Isolation: The resulting salt may precipitate out of the solution. It can then be isolated by filtration, washed to remove any unreacted starting materials, and dried.

  • Characterization: The final product should be characterized to confirm salt formation and purity. The solubility of the newly formed salt should then be determined.

References

Technical Support Center: Crystallization of 2-Hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the crystallization of 2-Hydroxyquinoline-3-carboxylic acid. It includes a troubleshooting guide in a question-and-answer format, a summary of potential solvents, detailed experimental protocols, and an illustrative workflow to address common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization of this compound, offering potential causes and solutions.

Issue 1: No crystals are forming after cooling.

  • Question: I have dissolved my crude this compound in a hot solvent and allowed it to cool, but no crystals have appeared. What should I do?

  • Answer: The absence of crystal formation is a common issue that can stem from several factors.[1]

    • The solution is not supersaturated: You may have used too much solvent.

    • The compound is too soluble: The chosen solvent may be inappropriate, keeping the compound dissolved even at low temperatures.[1]

    • Lack of nucleation sites: The crystallization vessel might be too smooth, or the solution is too pure, lacking sites to initiate crystal growth.[1][2]

    • Presence of impurities: Some impurities can inhibit nucleation.[1]

    Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. Microscopic scratches can provide nucleation sites.[2]

      • Seeding: Add a tiny, pure crystal of this compound to the solution to act as a template for crystal growth.[1]

    • Increase Concentration: If nucleation is unsuccessful, gently heat the solution to re-dissolve any solids and then boil off a portion of the solvent to increase the compound's concentration. Allow it to cool again.

    • Cool Further: If crystals still do not form at room temperature, try cooling the solution in an ice bath or refrigerator.

    • Add an Anti-Solvent: If the compound is highly soluble, you can add a "poor" or "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly cloudy (turbid), then heat until it is clear again before cooling.

Issue 2: The compound "oils out" instead of crystallizing.

  • Question: When my solution cools, a liquid or oily substance separates instead of solid crystals. What is happening and how can I fix it?

  • Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase because the solution is too concentrated or cools too quickly, causing the compound to come out of solution at a temperature above its melting point (often depressed by impurities).[2]

    Troubleshooting Steps:

    • Reheat and Dilute: Reheat the solution until the oil fully redissolves. Add a small amount (10-20%) more of the same solvent to create a more dilute solution.[2][3]

    • Slow Down Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask with a cloth or placing it in a warm water bath that cools gradually can help. Once at room temperature, move it to the refrigerator rather than directly into an ice bath.[2]

    • Modify the Solvent System: If the problem persists, the solvent may be unsuitable. Try a different solvent or a binary solvent mixture. Adding a small amount of a solvent in which the compound is more soluble can sometimes prevent oiling out.[2]

Issue 3: The recrystallized product is not pure or is discolored.

  • Question: My final crystals are colored, or analysis shows they are still impure. How can I improve the purity?

  • Answer: Impurities can be trapped in the crystal lattice if crystallization occurs too quickly, or they may have similar solubility profiles to your target compound in the chosen solvent.[3] Colored impurities can often be removed with activated charcoal.

    Troubleshooting Steps:

    • Use Activated Charcoal: If the hot, dissolved solution is colored, add a very small amount of activated charcoal to adsorb the colored impurities. Heat the solution with the charcoal for a few minutes, then perform a hot filtration to remove the charcoal before allowing the solution to cool.

    • Ensure Slow Crystallization: Rapid crystal growth traps impurities.[3] If crystals form too quickly upon cooling, try the methods described in Issue 2 to slow down the process (reheat, add more solvent, and cool slowly).

    • Change the Solvent: The impurities may be co-crystallizing with your product. A different solvent system may leave the impurities dissolved in the mother liquor. An acid/base purification can also be effective for carboxylic acids (see Protocol 2).

    • Wash the Crystals: Ensure you are washing the filtered crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.

Data Presentation: Potential Solvents

No quantitative solubility data for this compound was found. However, literature on similar quinoline and carboxylic acid compounds suggests the following solvents for screening. The ideal solvent should dissolve the compound when hot but have low solubility when cold.

Solvent/SystemCompound TypeNotesSource
Ethanol / MethanolQuinoline Carboxylic Acids, Organic AcidsA common starting point for polar organic compounds. Often used in binary systems with water.[2][4]
Glacial Acetic Acid2-hydroxyquinoline-4-carboxylic acid derivativesCan be effective but has a high boiling point and may be difficult to remove completely.
N,N-Dimethylformamide (DMF)Quinoline Carboxylic Acid derivativesA powerful, high-boiling point solvent. Use with caution as it can be difficult to remove.[2]
Dimethyl Sulfoxide (DMSO)Quinoline Carboxylic Acid derivativesSimilar to DMF, a high-boiling polar aprotic solvent.
AcetoneQuinoline Carboxylic AcidsA more volatile ketone that can be effective.[2]
Aqueous Base / Acid2-methyl-3-hydroxyquinoline-4-carboxylic acidThe compound is dissolved in a dilute base (e.g., sodium carbonate) and re-precipitated by adding acid (e.g., HCl). This is a purification method.[5]

Experimental Protocols

Protocol 1: General Recrystallization by Cooling

This protocol outlines a general method for purifying this compound. The optimal solvent and volumes should be determined through small-scale trials.

  • Solvent Selection: In a small test tube, add a few milligrams of the crude compound. Add the chosen solvent dropwise. A good solvent will dissolve the compound poorly at room temperature but completely upon heating.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration. Use a pre-heated funnel and filter flask to filter the hot solution quickly, preventing premature crystallization.

  • Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. To encourage slower cooling, the flask can be insulated. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven, to remove all traces of solvent.

Protocol 2: Purification by Acid-Base Extraction/Precipitation

This method is particularly useful for purifying carboxylic acids from non-acidic impurities.

  • Dissolution in Base: Dissolve the crude this compound in a dilute aqueous solution of a base, such as sodium carbonate or sodium hydroxide. Use the minimum amount of base required for complete dissolution.

  • Filtration: Filter the basic solution to remove any base-insoluble impurities.

  • Reprecipitation: Cool the filtrate in an ice bath. Slowly add a dilute acid, such as hydrochloric acid (HCl), dropwise while stirring. The this compound will precipitate out as the solution becomes acidic.

  • Collection and Drying: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting common issues during the crystallization of this compound.

G start Start: Crude Compound Dissolved in Hot Solvent cool Cool Solution start->cool observe Observe Outcome cool->observe no_xtals Problem: No Crystals Form observe->no_xtals Clear Solution oiling_out Problem: Compound 'Oils Out' observe->oiling_out Liquid Droplets Form impure_xtals Problem: Impure / Colored Crystals observe->impure_xtals Colored / Impure Crystals Form success Success: Pure Crystals Formed observe->success Good Crystals Form sol_no_xtals_1 Action: 1. Scratch Flask 2. Add Seed Crystal no_xtals->sol_no_xtals_1 sol_oiling_1 Action: Re-heat, Add More Solvent (10-20%) oiling_out->sol_oiling_1 sol_impure_1 Action: Recrystallize Slowly impure_xtals->sol_impure_1 sol_no_xtals_2 Action: Reduce Solvent Volume (Boil off excess) sol_no_xtals_1->sol_no_xtals_2 If no success sol_no_xtals_3 Action: Cool further (Ice Bath) sol_no_xtals_2->sol_no_xtals_3 If no success sol_no_xtals_4 Action: Try Different Solvent or Anti-Solvent sol_no_xtals_3->sol_no_xtals_4 If no success sol_oiling_2 Action: Ensure Slow Cooling (Insulate Flask) sol_oiling_1->sol_oiling_2 Then sol_oiling_3 Action: Change Solvent System sol_oiling_2->sol_oiling_3 If problem persists sol_impure_2 Action: Use Activated Charcoal & Hot Filter (if colored) sol_impure_1->sol_impure_2 and / or sol_impure_3 Action: Use Different Solvent or Acid-Base Purification sol_impure_2->sol_impure_3 If problem persists

Caption: Troubleshooting workflow for the crystallization of this compound.

References

Technical Support Center: Synthesis of 2-Hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-Hydroxyquinoline-3-carboxylic acid synthesis. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent and effective methods for the synthesis of this compound and its derivatives are the Friedländer synthesis and the Camps cyclization. The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1] The Camps cyclization utilizes the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base to yield hydroxyquinolines.[2]

Q2: My reaction is resulting in a low yield. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors including incomplete reaction, side product formation, or suboptimal reaction conditions. To improve the yield, consider the following:

  • Purity of Starting Materials: Ensure the purity of your reactants, as impurities can interfere with the reaction.

  • Reaction Temperature and Time: Optimize the reaction temperature and duration. Some reactions require high temperatures for cyclization, while others may benefit from longer reaction times at lower temperatures to minimize side product formation.[2]

  • Catalyst Selection: The choice of acid or base catalyst is crucial and can be substrate-dependent. It is advisable to screen different catalysts to find the most effective one for your specific substrates.[2]

  • Atmosphere: If your reactants or intermediates are sensitive to air or moisture, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.

Q3: I am observing the formation of a significant amount of tar-like material in my reaction. How can I prevent this?

A3: Tar formation is a common issue, particularly in acid-catalyzed reactions like the Doebner-von Miller synthesis, due to the polymerization of reactants or intermediates. To minimize tarring:

  • Control Reaction Vigor: Some quinoline syntheses are highly exothermic. Use of a moderator like ferrous sulfate (FeSO₄) and slow, controlled addition of acid with efficient cooling can prevent the reaction from becoming too vigorous.

  • Optimize Temperature: Avoid excessively high temperatures which can promote charring.

  • Biphasic Solvent System: In some cases, using a biphasic solvent system can sequester reactive intermediates in one phase, reducing self-polymerization.

Q4: How can I effectively purify the final this compound product?

A4: Recrystallization is a highly effective method for purifying the final product. A two-solvent system, such as methanol/water, is often a good choice.[3] The crude product is dissolved in a minimum amount of a hot "good" solvent (like methanol) and a "poor" solvent (like water) is added dropwise until the solution becomes cloudy. A few drops of the hot "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly to form pure crystals.[3] The purified product can then be collected by filtration, washed with a cold solvent, and dried.[3]

Troubleshooting Guides

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete reaction due to insufficient heating or reaction time.Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is heated to the optimal temperature for a sufficient duration. For thermal cyclizations, temperatures around 250°C may be necessary.[2]
Suboptimal catalyst or incorrect catalyst concentration.Screen different acid or base catalysts (e.g., p-TsOH, KOH, NaOH) and optimize their concentration.[2]
Impure starting materials.Purify starting materials before use. Impurities can inhibit the catalyst or lead to side reactions.
Formation of Isomeric Impurities Incorrect reaction temperature favoring the formation of a thermodynamic vs. kinetic product.Carefully control the reaction temperature. For instance, in the Conrad-Limpach-Knorr synthesis, lower temperatures favor the 4-hydroxyquinoline isomer, while higher temperatures can lead to the 2-hydroxyquinoline isomer.[2]
Lack of regioselectivity with unsymmetrical starting materials.Modify the starting materials to favor the desired regioselectivity or explore alternative synthetic routes with better control.
Significant Tar/Polymer Formation Harsh acidic conditions causing polymerization of reactants.Use a milder acid catalyst or a lower concentration of the acid. A biphasic solvent system can also help by sequestering the reactive species.
Reaction temperature is too high.Optimize the reaction temperature to favor the desired cyclization over polymerization.
Difficulty in Product Isolation/Purification Product is highly soluble in the reaction solvent.After the reaction, cool the mixture and attempt to precipitate the product by adding a non-polar "anti-solvent".
Product co-precipitates with impurities.Utilize recrystallization from a suitable solvent or solvent pair to obtain a pure product.[3] Column chromatography can also be employed for purification.

Data Presentation: Comparative Yield of Quinoline Carboxylic Acid Synthesis

The following table summarizes typical yields for the synthesis of quinoline carboxylic acid derivatives using different methods. Note that the exact yield for this compound may vary depending on the specific reaction conditions and substrates used.

Synthetic Method Key Reactants Typical Catalyst/Reagent General Yield Range (%) Reference
Friedländer Synthesis 2-Aminobenzaldehyde, Diethyl malonateBase (e.g., NaOH, KOH)Variable, can be optimized to be high[1]
Camps Cyclization o-Acylaminoacetophenone derivativeBase (e.g., NaOH, KOH)65-90[2]
Related Synthesis of a Hydroxyquinoline Carboxylic Acid Derivative Isatin derivative, Halo-acetoneAlkaline-earth hydroxides90-99[4]
Williamson Ether Synthesis followed by Hydrolysis Ethyl 2-(halomethyl)quinoline-3-carboxylate, 8-hydroxyquinoline-82-95[5]

Experimental Protocols

Protocol 1: Friedländer Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound via the Friedländer condensation of 2-aminobenzaldehyde with diethyl malonate.

Materials:

  • 2-Aminobenzaldehyde

  • Diethyl malonate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl) for acidification

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobenzaldehyde (1 equivalent) in ethanol.

  • Addition of Reactants: To the stirred solution, add diethyl malonate (1.1 equivalents) followed by a solution of NaOH or KOH (2.5 equivalents) in water.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture with dilute HCl until the pH is acidic, which will cause the product to precipitate.

  • Purification: Collect the crude product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Protocol 2: Camps Cyclization for Synthesis of a Hydroxyquinoline Derivative

This protocol provides a general procedure for the Camps cyclization, which can be adapted for the synthesis of this compound from an appropriate o-acylaminoacetophenone precursor.

Materials:

  • o-Acylaminoacetophenone derivative

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or Methanol

  • Hydrochloric acid (HCl) for acidification

  • Deionized water

Procedure:

  • Dissolution: Dissolve the o-acylaminoacetophenone (1 equivalent) in ethanol or methanol in a round-bottom flask.[2]

  • Base Addition: Add an aqueous solution of NaOH or KOH (2-4 equivalents) to the flask.[2]

  • Cyclization: Heat the mixture to reflux for several hours. Monitor the reaction by TLC.[2]

  • Precipitation: Upon completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the product.[2]

  • Isolation and Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure hydroxyquinoline derivative.[2]

Mandatory Visualization

Friedländer Synthesis Workflow

Friedlander_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-Aminobenzaldehyde in Ethanol B Add Diethyl Malonate and NaOH/KOH solution A->B Step 1 C Heat to Reflux (4-6 hours) B->C Step 2 D Cool to Room Temperature C->D Step 3 E Acidify with HCl to precipitate product D->E Step 4 F Filter and Wash Crude Product E->F Step 5 G Recrystallize from Ethanol/Water F->G Step 6 H Obtain Pure This compound G->H Step 7

Caption: Workflow for the Friedländer Synthesis of this compound.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Start Low Product Yield Check_Completion Was the reaction complete? Start->Check_Completion Check_Purity Are starting materials pure? Check_Completion->Check_Purity Yes Optimize_Time_Temp Increase reaction time or temperature. Monitor with TLC. Check_Completion->Optimize_Time_Temp No Check_Conditions Are reaction conditions (temp, time, catalyst) optimal? Check_Purity->Check_Conditions Yes Purify_Reactants Purify starting materials. Check_Purity->Purify_Reactants No Optimize_Catalyst Screen different catalysts and optimize concentration. Check_Conditions->Optimize_Catalyst No End Improved Yield Check_Conditions->End Yes Optimize_Time_Temp->End Purify_Reactants->End Optimize_Catalyst->End

Caption: Troubleshooting decision tree for addressing low product yield.

References

Technical Support Center: 2-Hydroxyquinoline-3-carboxylic Acid Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and scale-up of 2-Hydroxyquinoline-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of this important reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: While various methods exist for quinoline synthesis, a common laboratory-scale approach for this compound involves the condensation of an aniline with a β-ketoester, a variant of the Conrad-Limpach-Knorr synthesis. At higher temperatures, the reaction favors the formation of the 2-hydroxyquinoline isomer. Another potential route involves the reaction of isatin with a compound containing an active methylene group, followed by cyclization.

Q2: We are observing a significant decrease in yield when moving from a 10 g to a 500 g scale. What are the likely reasons?

A2: A drop in yield during scale-up is a frequent challenge. The primary causes are often related to mass and heat transfer limitations. In larger reactors, inefficient mixing can lead to localized temperature gradients and concentration differences, which can promote the formation of side products and impurities.[1] To mitigate this, consider implementing overhead mechanical stirring and controlled, gradual addition of reagents to better manage the reaction exotherm.[1]

Q3: Our isolated product has an inconsistent crystalline form and appears to be a mix of polymorphs. How can we address this?

A3: Inconsistent crystallinity is often due to issues with polymorphism, which is critical to control at an industrial scale. The crystallization process, including the choice of solvent, cooling rate, and agitation, must be well-defined. A rapid "crashing out" of the product is likely to result in an undesirable mixture of forms. A controlled crystallization with seeding is recommended to obtain a consistent crystalline form.[1]

Q4: What are the key safety concerns when handling the synthesis of this compound on a larger scale?

A4: The primary safety concerns include handling of corrosive reagents and managing reaction exotherms. Ensure adequate ventilation and use appropriate personal protective equipment (PPE), including safety goggles, gloves, and lab coats. For larger scale reactions, a jacketed reactor with a reliable cooling system is essential to prevent thermal runaway.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the scale-up of the this compound synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Inefficient mixing in a larger reactor.- Poor temperature control leading to side reactions.- Incomplete reaction.- Switch from magnetic stirring to overhead mechanical stirring.- Implement controlled addition of reagents.- Use a jacketed reactor for better heat transfer.- Monitor the reaction by TLC or HPLC to ensure completion.
Product is an Oil or Tar - Presence of significant impurities.- Inappropriate work-up procedure.- Purify a small sample to identify the main impurities and adjust reaction conditions to minimize them.- Ensure the pH is correctly adjusted during product precipitation.- Consider an alternative purification strategy, such as column chromatography on a small scale to isolate the pure product for characterization.
Difficult Filtration - Very fine particles or amorphous solid.- Gummy or oily precipitate.- Optimize the crystallization process to obtain larger, more uniform crystals.- Allow the precipitated product to stir and age to improve particle size.- If the product is oily, try adding an anti-solvent to induce solidification.
Product Discoloration - Oxidation of starting materials or product.- Presence of colored impurities.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).- Consider a purification step involving activated carbon to remove colored impurities.
Inconsistent Purity - Variation in raw material quality.- Inconsistent reaction conditions.- Inefficient purification.- Qualify all raw materials before use.- Implement strict process controls for temperature, reaction time, and reagent stoichiometry.- Develop a robust purification protocol, potentially involving recrystallization from a well-defined solvent system.

Experimental Protocols

Synthesis of this compound (Proposed Method)

This protocol is a generalized procedure based on common quinoline synthesis methods. Optimization for specific scales is recommended.

  • Reaction Setup: In a suitably sized reactor equipped with an overhead stirrer, condenser, and addition funnel, charge aniline (1.0 eq) and a high-boiling point solvent (e.g., diphenyl ether).

  • Reagent Addition: Heat the mixture to 140-150°C. Slowly add diethyl malonate (1.1 eq) to the reactor over a period of 1-2 hours.

  • Reaction: After the addition is complete, slowly raise the temperature to 250°C and maintain for 2-3 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Cool the reaction mixture to below 100°C. The product will begin to precipitate. Further cool to room temperature and add a hydrocarbon solvent like hexane to complete the precipitation.

  • Isolation: Filter the solid product and wash the filter cake with hexane.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Purification by Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimal amount of hot solvent (e.g., ethanol or glacial acetic acid).

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and stir for 15-30 minutes. Filter the hot solution to remove the carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratching the inside of the flask or adding a seed crystal can induce crystallization.

  • Isolation: Cool the mixture in an ice bath to maximize crystal formation. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

The following table summarizes hypothetical data for the scale-up of the this compound synthesis, illustrating common trends.

Scale Reaction Time (h) Yield (%) Purity (HPLC, %) Key Observations
10 g48598.5Clean reaction, easy to control temperature.
100 g67897.2Noticeable exotherm during reagent addition.
500 g86595.8Significant exotherm requiring careful control; product slightly discolored.
1 kg86295.1More pronounced discoloration; filtration is slower.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification s1 Charge Reactor with Aniline and Solvent s2 Heat to 140-150°C s1->s2 s3 Slowly Add Diethyl Malonate s2->s3 s4 Heat to 250°C and Hold s3->s4 w1 Cool to <100°C s4->w1 w2 Add Anti-solvent (Hexane) w1->w2 w3 Filter Solid Product w2->w3 w4 Wash with Hexane w3->w4 p1 Recrystallize from Ethanol/Acetic Acid w4->p1 p2 Dry Under Vacuum p1->p2 final_product final_product p2->final_product Final Product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Yield at Scale? check_mixing Is mixing efficient? start->check_mixing check_temp Is temperature controlled? start->check_temp check_completion Is reaction complete? start->check_completion improve_mixing Use overhead stirrer check_mixing->improve_mixing No control_addition Slow reagent addition check_temp->control_addition No monitor_reaction Monitor by HPLC/TLC check_completion->monitor_reaction No

Caption: Troubleshooting logic for addressing low yield in scale-up synthesis.

References

Analytical method development for "2-Hydroxyquinoline-3-carboxylic acid" purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method development and purity assessment of 2-Hydroxyquinoline-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for determining the purity of this compound?

A1: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for assessing the purity of this compound. It allows for the separation and quantification of the main compound from its potential impurities and degradation products. Spectroscopic techniques like NMR and Mass Spectrometry (MS) are excellent for structural confirmation and impurity identification, while thermal analysis (TGA) can provide information on thermal stability.

Q2: What are the potential impurities I should be aware of when analyzing this compound?

A2: Potential impurities can originate from the synthesis process or degradation. Common impurities may include starting materials, intermediates such as 2-hydroxyquinoline-3-carbaldehyde, and by-products from side reactions. Positional isomers of the carboxylic acid group on the quinoline ring could also be present. Degradation products might form due to exposure to light, heat, or extreme pH conditions.

Q3: How can I confirm the identity of this compound?

A3: The identity of the compound can be confirmed using a combination of techniques. Mass spectrometry will confirm the molecular weight (189.17 g/mol )[1][2]. ¹H and ¹³C NMR spectroscopy will provide detailed structural information, which can be compared to known spectra of similar hydroxyquinoline carboxylic acids[3][4]. Infrared (IR) spectroscopy can confirm the presence of key functional groups, such as the carboxylic acid and hydroxyl groups.

Q4: What are the typical storage conditions for this compound to prevent degradation?

A4: To minimize degradation, this compound should be stored in a well-sealed container, protected from light and moisture, at room temperature. For long-term storage, refrigeration in an inert atmosphere is recommended.

Troubleshooting Guides

HPLC Analysis

Issue 1: Poor peak shape (tailing or fronting) for the main peak.

  • Possible Cause A: Inappropriate mobile phase pH. The carboxylic acid and phenolic hydroxyl groups are ionizable. An unsuitable mobile phase pH can lead to interactions with the stationary phase, causing peak tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the carboxylic acid (typically around pH 2.5-3.5 for aromatic carboxylic acids) to ensure it is in its neutral form. The addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid can help.

  • Possible Cause B: Secondary interactions with the stationary phase. The quinoline nitrogen can interact with residual silanols on the silica-based stationary phase.

    • Solution: Use a base-deactivated column or add a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%).

  • Possible Cause C: Column overload. Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute the sample and re-inject.

Issue 2: Inconsistent retention times.

  • Possible Cause A: Fluctuation in mobile phase composition. Improperly mixed mobile phase or solvent evaporation can alter the elution strength.

    • Solution: Ensure the mobile phase is thoroughly mixed and degassed. Keep solvent bottles capped to prevent evaporation.

  • Possible Cause B: Temperature variations. Changes in column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.

  • Possible Cause C: Column degradation. Over time, the stationary phase can degrade, leading to changes in retention.

    • Solution: Use a guard column to protect the analytical column. If the problem persists, replace the column.

Issue 3: Extraneous peaks in the chromatogram.

  • Possible Cause A: Contaminated mobile phase or diluent.

    • Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Filter all solvents before use.

  • Possible Cause B: Sample degradation. The compound may be degrading in the sample vial.

    • Solution: Analyze samples as soon as possible after preparation. If necessary, use an autosampler with temperature control.

  • Possible Cause C: Carryover from previous injections.

    • Solution: Implement a robust needle wash program on the autosampler and inject a blank solvent run to check for carryover.

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general reverse-phase HPLC method for the purity assessment of this compound.

Instrumentation and Materials:

  • HPLC system with a UV-Vis detector, pump, autosampler, and column oven.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • This compound reference standard and sample.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Formic acid (analytical grade).

  • Ultrapure water.

Chromatographic Conditions:

ParameterCondition
Column C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-80% B; 15-17 min: 80% B; 17-18 min: 80-10% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm and 330 nm
Run Time 20 minutes

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of methanol and water. This will be your stock solution (100 µg/mL).

    • Prepare working standards by further diluting the stock solution.

  • Sample Solution Preparation:

    • Prepare the sample solution in the same manner as the standard solution, aiming for a similar concentration.

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

    • Inject a blank (diluent) to ensure a clean baseline.

    • Inject the standard and sample solutions.

  • Data Analysis:

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

Instrumentation:

  • Mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

  • Prepare a dilute solution of the sample (approximately 10 µg/mL) in methanol or acetonitrile.

  • Infuse the solution directly into the mass spectrometer.

  • Acquire the mass spectrum in both positive and negative ion modes.

  • Expected Result: In negative ion mode, a prominent peak at m/z 188.03 should be observed, corresponding to the [M-H]⁻ ion of this compound. In positive ion mode, a peak at m/z 190.05 corresponding to [M+H]⁺ may be observed.

Visualizations

HPLC_Troubleshooting_Workflow start_node Start: Poor Peak Shape d1 Peak Tailing or Fronting? start_node->d1 decision_node decision_node process_node process_node end_node Good Peak Shape p1 Adjust Mobile Phase pH (e.g., add 0.1% TFA) d1->p1 Yes d2 Problem Solved? p1->d2 d2->end_node Yes p2 Use Base-Deactivated Column or add Competing Base (TEA) d2->p2 No d3 Problem Solved? p2->d3 d3->end_node Yes p3 Dilute Sample and Re-inject d3->p3 No p3->end_node

Caption: Troubleshooting workflow for poor HPLC peak shape.

Purity_Assessment_Workflow start_node Start: Purity Assessment p1 HPLC Analysis (Protocol 1) start_node->p1 process_node process_node decision_node decision_node end_node Purity Profile Established d1 Purity > 98%? p1->d1 p2 Identity Confirmation (MS and NMR) d1->p2 Yes p3 Identify and Quantify Impurities d1->p3 No p2->end_node p3->end_node

Caption: General workflow for purity assessment.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 2-Hydroxyquinoline-3-carboxylic acid and Kynurenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of 2-Hydroxyquinoline-3-carboxylic acid and the well-characterized tryptophan metabolite, kynurenic acid. While extensive research has elucidated the multifaceted roles of kynurenic acid in neurotransmission and immune modulation, data on the specific biological targets and quantitative activity of this compound are less comprehensive. This guide aims to summarize the existing experimental data, provide detailed methodologies for key assays, and visualize relevant signaling pathways to facilitate further research and drug development efforts.

Overview of Biological Activities

Kynurenic acid is an endogenous antagonist of ionotropic glutamate receptors, including the N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors. It also interacts with the α7 nicotinic acetylcholine receptor (α7nAChR) and is an agonist for the G protein-coupled receptor 35 (GPR35). These interactions confer upon kynurenic acid neuroprotective, anticonvulsant, and anti-inflammatory properties.

Derivatives of quinoline-3-carboxylic acid, a core structure shared by this compound, have been reported to possess anti-inflammatory and protein kinase CK2 inhibitory activities. This compound exists in tautomeric equilibrium with 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, and studies on derivatives of this latter form have shown potential as inhibitors of protein kinase CK2. However, direct experimental data on the activity of this compound at the key molecular targets of kynurenic acid remains limited in the currently available scientific literature.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data for the biological activities of kynurenic acid and relevant derivatives of quinoline-3-carboxylic acid. It is important to note the absence of direct comparative data for this compound against the primary targets of kynurenic acid.

Table 1: Receptor Binding and Functional Activity of Kynurenic Acid

TargetSpeciesAssay TypeMeasured ActivityReference
NMDA Receptor (glycine site)RatRadioligand BindingKi = 15 µM[Not specified]
α7 Nicotinic Acetylcholine ReceptorRatElectrophysiologyIC₅₀ ≈ 7 µM[1]
GPR35Humanβ-arrestin recruitmentpEC₅₀ = 3.9 - 4.4[2]
AMPA/Kainate ReceptorsNot specifiedNot specifiedAntagonist at 0.1-2.5 mM[Not specified]

Table 2: Biological Activity of Quinoline-3-Carboxylic Acid Derivatives

CompoundTarget/ActivityCell Line/ModelMeasured ActivityReference
2-aminoquinoline-3-carboxylic acid derivativesProtein Kinase CK2Enzyme AssayIC₅₀ = 0.65 - 18.2 µM[3]
Quinoline-3-carboxylic acidAnti-inflammatoryRAW264.7 macrophagesAppreciable anti-inflammatory affinity[Not specified]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Kynurenic_Acid_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates AMPA_R AMPA Receptor Glutamate->AMPA_R Activates Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion AMPA_R->Ca_ion GPR35 GPR35 Anti_inflammation Anti-inflammation GPR35->Anti_inflammation alpha7 α7 nAChR Neuroprotection Neuroprotection Ca_ion->Neuroprotection Leads to (at high levels, excitotoxicity) KYNA Kynurenic Acid KYNA->NMDA_R Antagonizes KYNA->AMPA_R Antagonizes KYNA->GPR35 Agonist KYNA->alpha7 Antagonizes CK2_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Inhibitor Prepare serial dilutions of 2-oxo-1,2-dihydroquinoline -3-carboxylic acid derivative Pre_incubation Pre-incubate inhibitor with reaction mix Inhibitor->Pre_incubation Enzyme Prepare reaction mix with recombinant CK2, substrate, and kinase buffer Enzyme->Pre_incubation Initiation Initiate reaction with [γ-³²P]ATP Pre_incubation->Initiation Incubation Incubate at 30°C Initiation->Incubation Spotting Spot reaction mixture onto phosphocellulose paper Incubation->Spotting Washing Wash to remove unincorporated ATP Spotting->Washing Counting Measure radioactivity with scintillation counter Washing->Counting Analysis Calculate % inhibition and determine IC₅₀ Counting->Analysis

References

Comparative study of quinoline carboxylic acid isomers as enzyme inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline carboxylic acid scaffold is a privileged structure in medicinal chemistry, with its various isomers demonstrating a wide spectrum of biological activities. The position of the carboxylic acid group on the quinoline ring system significantly influences the molecule's interaction with biological targets, leading to distinct inhibitory profiles against various enzymes. This guide provides a comparative analysis of quinoline carboxylic acid isomers as enzyme inhibitors, supported by experimental data, to aid in drug discovery and development.

Comparative Enzyme Inhibition Data

The inhibitory potential of quinoline carboxylic acid isomers and their derivatives varies significantly depending on the target enzyme and the specific isomeric form. Below is a summary of reported inhibitory activities against key enzymes.

α-Glucosidase and α-Amylase Inhibition

Quinoline-2-carboxylic acid and quinoline-4-carboxylic acid have been evaluated for their inhibitory effects on α-glucosidase and α-amylase, enzymes crucial for carbohydrate metabolism. Comparative data indicates that the positioning of the carboxylic acid group plays a critical role in the inhibitory potency.

CompoundTarget EnzymeIC50 Value (µg/mL)
Quinoline-2-carboxylic acid α-Glucosidase9.1[1]
α-Amylase15.5[1]
Quinoline-4-carboxylic acid α-Glucosidase60.2[1]
α-Amylase152.4[1]

Key Observation: Quinoline-2-carboxylic acid is a significantly more potent inhibitor of both α-glucosidase and α-amylase compared to quinoline-4-carboxylic acid.[1]

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Derivatives of quinoline-4-carboxylic acid have been extensively studied as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is a critical target in cancer and autoimmune diseases.

Compound DerivativeTarget EnzymeIC50 Value (nM)
Quinoline-4-carboxylic acid derivative 41 DHODH9.71 ± 1.4[2][3]
Quinoline-4-carboxylic acid derivative 43 DHODH26.2 ± 1.8[2][3]
1,7-Naphthyridine derivative 46 DHODH28.3 ± 3.3[2][3]
Lead compound 3 DHODH250 ± 110[2]

Note: The presented data is for derivatives of quinoline-4-carboxylic acid, as the parent compound shows weaker activity. The modifications on the quinoline scaffold are crucial for potent DHODH inhibition.

Protein Kinase CK2 Inhibition

Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, a constitutively active serine/threonine kinase implicated in cancer and inflammatory diseases.

Compound ClassTarget EnzymeIC50 Range (µM)
Derivatives of 3-quinoline carboxylic acid Protein Kinase CK20.65 to 18.2[4][5]

Note: The most active inhibitors were found among tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives.[4][5]

Signaling Pathway and Experimental Workflow Visualizations

To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate a key metabolic pathway and a general workflow for enzyme inhibition assays.

DHODH_Pathway cluster_0 De Novo Pyrimidine Biosynthesis cluster_1 Inhibition Carbamoyl\nPhosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl\nPhosphate->Dihydroorotate Multiple Steps Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP Multiple Steps dUMP dUMP UMP->dUMP dTMP dTMP dUMP->dTMP DNA & RNA\nSynthesis DNA & RNA Synthesis dTMP->DNA & RNA\nSynthesis Quinoline-4-carboxylic\nacid derivatives Quinoline-4-carboxylic acid derivatives Quinoline-4-carboxylic\nacid derivatives->Orotate Inhibition experimental_workflow prep Reagent Preparation (Enzyme, Substrate, Inhibitor) assay Enzyme Inhibition Assay (Incubation & Reaction) prep->assay measure Measurement (e.g., Spectrophotometry) assay->measure analysis Data Analysis (Calculate % Inhibition, IC50) measure->analysis

References

A Comparative Guide to 2-Hydroxyquinoline-3-carboxylic acid and Other Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate fluorescent probe is a critical decision that can significantly impact the quality and reliability of experimental data. This guide provides an objective comparison of the performance of 2-Hydroxyquinoline-3-carboxylic acid and its derivatives against other commonly used fluorescent probes. While specific quantitative photophysical data for this compound is not extensively available in the literature, this guide will draw comparisons based on the known properties of the 2-hydroxyquinoline scaffold and its derivatives, alongside established data for popular fluorescent probes.

Overview of 2-Hydroxyquinoline-Based Probes

2-Hydroxyquinoline and its tautomer, 2-quinolone, form the core structure of a class of fluorescent compounds with promising applications in chemical and biological sensing. A key characteristic of many hydroxyquinoline derivatives is their propensity for Excited-State Intramolecular Proton Transfer (ESIPT). This process, where a proton is transferred within the molecule upon excitation, often results in an unusually large Stokes shift (the difference between the maximum absorption and emission wavelengths)[1][2]. This large separation between excitation and emission is highly desirable in fluorescence microscopy as it simplifies the discrimination between the excitation light and the emitted fluorescence, leading to improved signal-to-noise ratios.

Derivatives of 8-hydroxyquinoline, a closely related isomer, are well-known for their ability to form fluorescent complexes with various metal ions, making them valuable as chemosensors[3][4]. The fluorescence of these compounds can be either enhanced or quenched upon metal ion binding, providing a detectable signal for the presence of specific cations[5]. The carboxylic acid moiety at the 3-position of 2-hydroxyquinoline provides a potential site for conjugation to biomolecules or for modulating the probe's solubility and chelating properties.

Comparison of Photophysical Properties

The following table summarizes the key photophysical properties of several common fluorescent probes compared to the expected characteristics of 2-hydroxyquinoline derivatives. It is important to note that the values for 2-hydroxyquinoline derivatives are based on published data for related compounds and may not precisely reflect the properties of the 3-carboxylic acid variant.

Fluorescent ProbeExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Relative Photostability
2-Hydroxyquinoline Derivatives ~350-380~450-550+Large (>100) Variable (0.02-0.85)Not widely reportedModerate to High
Fluorescein (FITC) ~495~519~24~0.92~75,000Low
Rhodamine B ~555~580~25~0.31 - 0.70~110,000Moderate
Alexa Fluor 488 ~495~519~24~0.92~73,000High
Cyanine 3 (Cy3) ~550~570~20~0.20~150,000Moderate
Cyanine 5 (Cy5) ~649~666~17~0.20~250,000Moderate

Note: The photophysical properties of fluorescent dyes are highly dependent on their local environment, including solvent, pH, and conjugation to other molecules.

Experimental Protocols

General Synthesis of this compound Derivatives

Example Synthetic Scheme:

reagent1 2-Aminobenzoic acid intermediate Intermediate reagent1->intermediate Condensation reagent2 Diethyl malonate reagent2->intermediate product 2-Hydroxyquinoline- 3-carboxylic acid intermediate->product Cyclization

Caption: General synthesis pathway for this compound.

Procedure:

  • Condensation: A mixture of an o-aminobenzoic acid and a malonic acid derivative (e.g., diethyl malonate) is heated, often in the presence of a catalyst or a high-boiling point solvent.

  • Cyclization: The intermediate formed undergoes an intramolecular cyclization reaction, typically at elevated temperatures, to form the quinoline ring system.

  • Hydrolysis: If an ester of the carboxylic acid is formed, a subsequent hydrolysis step (e.g., using a base like sodium hydroxide followed by acidification) is required to yield the final carboxylic acid product.

  • Purification: The crude product is then purified, typically by recrystallization from a suitable solvent.

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The relative method compares the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Solution of the test compound (e.g., this compound)

  • Solution of a fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

Procedure:

  • Prepare a series of dilute solutions of both the test sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.

  • Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, with the same excitation wavelength and instrument settings for all measurements.

  • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

  • The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)

    where:

    • Φ_std is the quantum yield of the standard

    • m_sample and m_std are the slopes of the linear fits for the sample and standard plots, respectively

    • η_sample and η_std are the refractive indices of the sample and standard solutions (if different solvents are used)

cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep1 Prepare dilute solutions of sample and standard prep2 Absorbance < 0.1 prep1->prep2 measure1 Measure Absorbance (UV-Vis) prep2->measure1 measure2 Measure Fluorescence Emission measure1->measure2 analysis1 Integrate Emission Spectra measure2->analysis1 analysis2 Plot Intensity vs. Absorbance analysis1->analysis2 analysis3 Calculate Slopes analysis2->analysis3 analysis4 Calculate Quantum Yield analysis3->analysis4 cluster_probe Hydroxyquinoline Probe cluster_metal With Metal Ion probe Ground State (Enol) probe_excited Excited State (Enol*) probe->probe_excited Excitation metal_complex Ground State Complex probe->metal_complex Chelation probe_esipt Excited State (Keto*) probe_excited->probe_esipt ESIPT probe_esipt->probe fluorescence1 Fluorescence (Large Stokes Shift) probe_esipt->fluorescence1 metal_complex_excited Excited State Complex* metal_complex->metal_complex_excited Excitation metal_complex_excited->metal_complex fluorescence2 Fluorescence (Turn-on/Shift) metal_complex_excited->fluorescence2 light1 Light (hν) light1->probe light2 Light (hν) light2->metal_complex metal_ion Metal Ion metal_ion->metal_complex

References

Unveiling the Antioxidant Potential of 2-Hydroxyquinoline-3-carboxylic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the perpetual quest for novel therapeutic agents to combat oxidative stress-related pathologies, quinoline derivatives have emerged as a promising class of compounds. This guide provides a comprehensive validation of the antioxidant activity of 2-Hydroxyquinoline-3-carboxylic acid, presenting a comparative analysis with established antioxidants and closely related structural analogs. This document is intended for researchers, scientists, and professionals in the field of drug development, offering objective experimental data and detailed methodologies to inform future research and development.

Comparative Antioxidant Activity

While direct experimental data for this compound is limited in publicly available literature, its structural similarity to known antioxidant quinoline derivatives suggests a strong potential for free radical scavenging. The following tables present a comparative summary of the antioxidant activity of relevant compounds, drawing from studies on its isomers and analogs.

It is crucial to note that the data for analogs serves as a proxy to infer the potential activity of this compound and direct experimental validation is warranted.

CompoundAssayConcentration% InhibitionIC50 ValueReference Compound
2-Methylquinoline-4-carboxylic acidDPPH5 mg/L30.25%--
2-(4-Methylphenyl)quinoline-4-carboxylic acidDPPH5 mg/L40.43%--
3-Aryl-2-hydroxyquinoline-4-carboxylic acid derivative (with benzimidazole moiety)ABTS--GoodAscorbic Acid
2-Aryl-3-hydroxyquinoline-4-carboxylic acid derivative (with benzimidazole moiety)ABTS--GoodAscorbic Acid
Kynurenic Acid (4-hydroxyquinoline-2-carboxylic acid)---Potent-

Table 1: Comparative in vitro antioxidant activity of this compound analogs against DPPH and ABTS radicals.

CompoundRadical Scavenged
Kynurenic AcidHydroxyl (•OH), Superoxide (O2•−), Peroxynitrite (ONOO−)

Table 2: Radical scavenging specificity of Kynurenic Acid, a structural analog of the target compound.

Experimental Protocols

The following are detailed methodologies for the key antioxidant assays cited in this guide, providing a framework for the experimental validation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound (this compound or standards) at various concentrations to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

  • IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • ABTS•+ Generation: Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Reagent Dilution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add 10 µL of the test compound at various concentrations to 190 µL of the diluted ABTS•+ solution in a 96-well plate.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay.

  • Trolox Equivalent Antioxidant Capacity (TEAC): The results can be expressed as TEAC, which is the concentration of Trolox with the same antioxidant capacity as the test compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

  • FRAP Reagent Preparation: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • Reaction Mixture: Add 10 µL of the test compound to 190 µL of the FRAP reagent in a 96-well plate.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance at 593 nm.

  • Standard Curve: A standard curve is generated using a known antioxidant, such as Trolox or FeSO₄.

  • Calculation: The antioxidant capacity of the sample is determined from the standard curve and expressed as µM of the standard equivalent per gram of the sample.

Visualizing the Experimental Workflow and Potential Signaling Pathway

To further elucidate the experimental process and the potential mechanism of action, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_assays Antioxidant Assays DPPH DPPH Assay Data Quantitative Data (% Inhibition, IC50, TEAC) DPPH->Data Generates ABTS ABTS Assay ABTS->Data Generates FRAP FRAP Assay FRAP->Data Generates Compound 2-Hydroxyquinoline- 3-carboxylic acid & Alternatives Compound->DPPH Tested in Compound->ABTS Tested in Compound->FRAP Tested in Comparison Comparative Analysis Data->Comparison Informs Signaling_Pathway cluster_cell Cellular Environment ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Induces conformational change in Nrf2 Nrf2 Keap1->Nrf2 Releases ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus and binds AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Promotes transcription of AntioxidantEnzymes->ROS Neutralizes HQCA 2-Hydroxyquinoline- 3-carboxylic acid HQCA->Keap1 Potentially modulates

A Comparative Guide: 2-Hydroxyquinoline-3-carboxylic acid vs. Coumarin-3-carboxylic acid in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents often involves the screening and comparison of structurally similar heterocyclic compounds. This guide provides a detailed, evidence-based comparison of two such compounds: 2-Hydroxyquinoline-3-carboxylic acid and Coumarin-3-carboxylic acid. By examining their performance in key biological assays, this document aims to inform researchers on their potential as scaffolds in drug discovery and development.

At a Glance: Key Structural Differences

While both molecules feature a carboxylic acid group attached to a bicyclic aromatic system, the core scaffold distinguishes them. This compound is built upon a quinoline ring, a nitrogen-containing heterocycle. In contrast, coumarin-3-carboxylic acid is based on a coumarin (benzopyran-2-one) core, an oxygen-containing heterocycle. This fundamental difference in the heteroatom and its position within the ring system significantly influences their physicochemical properties and, consequently, their biological activities.

Performance in Biological Assays: A Tabular Comparison

The following tables summarize the available quantitative data from various biological assays for both compounds. It is important to note that direct comparative studies are limited, and data has been compiled from a range of independent investigations. Experimental conditions can vary, so these tables should be used as a guide for potential relative efficacy.

Table 1: Antibacterial Activity

CompoundBacterial StrainAssay TypeResult (e.g., MIC, Zone of Inhibition)Reference
This compound Data Not Available---
Coumarin-3-carboxylic acid Bacillus cereusMicrobroth DilutionMIC: 32 µg/mL[1]
Acidovorax citrulliBroth DilutionEC50: 26-41 µg/mL[2]
Xanthomonas oryzae pv. oryzaeBroth DilutionInhibition at 50 µg/mL[2]
Ralstonia solanacearumBroth DilutionInhibition at 50 µg/mL[2]

Table 2: Anticancer Activity

CompoundCell LineAssay TypeResult (e.g., IC50)Reference
This compound Data Not Available---
Coumarin-3-carboxylic acid HepG2 (Liver Cancer)MTT AssayIC50 > 100 µM[1]
HeLa (Cervical Cancer)MTT AssayIC50 > 100 µM[1]

Note: While the parent coumarin-3-carboxylic acid shows limited anticancer activity in these specific assays, various derivatives have demonstrated significant potency.

Table 3: Antioxidant Activity

CompoundAssay TypeResult (e.g., IC50, % Inhibition)Reference
Derivatives of 2-Hydroxyquinoline-4-carboxylic acid ABTS AssayModerate to Good Activity[3]
Coumarin-3-carboxylic acid Derivatives DPPH Radical ScavengingVaried (dependent on substitution)[4]

Experimental Protocols

To ensure reproducibility and aid in the design of future experiments, detailed methodologies for the key assays cited are provided below.

Antimicrobial Activity: Broth Microdilution Method (for MIC determination)
  • Preparation of Bacterial Inoculum: A fresh culture of the test bacteria is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific turbidity, typically corresponding to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity: MTT Assay (for Cytotoxicity)
  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (medium with the solvent used to dissolve the compound) is also included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from a dose-response curve.[5]

Antioxidant Activity: DPPH Radical Scavenging Assay
  • Preparation of DPPH Solution: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration (e.g., 0.1 mM).

  • Reaction Mixture: In a 96-well plate or cuvettes, various concentrations of the test compound are mixed with the DPPH solution. A blank (solvent only) and a control (DPPH solution with solvent) are also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm. The reduction of the DPPH radical by an antioxidant leads to a decrease in absorbance.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against compound concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for understanding the mechanisms of action of these compounds. The following diagrams, created using the DOT language, illustrate a general experimental workflow and a key signaling pathway potentially modulated by these compounds.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_assays Biological Assays cluster_data Data Analysis s1 Starting Materials s2 Chemical Synthesis s1->s2 s3 Purification s2->s3 s4 Structural Analysis (NMR, MS) s3->s4 a1 Antimicrobial Assays s4->a1 a2 Anticancer Assays s4->a2 a3 Antioxidant Assays s4->a3 d1 Determine MIC/IC50 a1->d1 a2->d1 a3->d1 d2 Statistical Analysis d1->d2 d3 Structure-Activity Relationship (SAR) d2->d3

A generalized workflow for the synthesis, biological evaluation, and data analysis of novel compounds.

Coumarins are known to modulate various signaling pathways, with the Keap1-Nrf2-ARE pathway being a significant target for their antioxidant and anti-inflammatory effects.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Coumarin Coumarin Derivative Keap1 Keap1 Coumarin->Keap1 may interact with ROS Oxidative Stress (ROS) ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 sequesters in cytoplasm Ub Ubiquitination & Proteasomal Degradation Nrf2->Ub targeted for Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription of Response Cellular Protection Genes->Response leads to

The Keap1-Nrf2 signaling pathway, a target for the antioxidant activity of some coumarin derivatives.

Concluding Remarks

This guide highlights the current state of knowledge regarding the biological activities of this compound and coumarin-3-carboxylic acid. While coumarin-3-carboxylic acid and its derivatives have been more extensively studied, demonstrating a range of biological effects, there is a clear gap in the literature concerning the specific biological activities of this compound.

The quinoline scaffold is a well-established pharmacophore present in numerous approved drugs, suggesting that this compound holds significant potential as a lead structure for the development of novel therapeutic agents. Further research is warranted to fully elucidate its biological profile and to conduct direct comparative studies against established compounds like coumarin-3-carboxylic acid. This will enable a more definitive assessment of their relative merits in various therapeutic areas. Researchers are encouraged to utilize the provided protocols as a foundation for such investigations.

References

Benchmarking 2-Hydroxyquinoline-3-carboxylic acid Against Known Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The relentless pursuit of novel kinase inhibitors is a central theme in contemporary drug discovery, particularly within oncology and inflammatory diseases. The quinoline scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of "2-Hydroxyquinoline-3-carboxylic acid," a representative of the quinoline carboxylic acid class, benchmarked against well-established, multi-targeted kinase inhibitors: Staurosporine, a potent pan-kinase inhibitor, and Dasatinib and Sunitinib, both FDA-approved cancer therapeutics. This objective comparison, supported by experimental data and detailed protocols, aims to inform researchers on the potential of this compound as a scaffold for the development of novel kinase inhibitors.

Comparative Kinase Inhibition Profiles

The inhibitory activity of a compound against a panel of kinases is a critical determinant of its therapeutic potential and potential off-target effects. The half-maximal inhibitory concentration (IC50), the concentration of an inhibitor required to reduce kinase activity by 50%, is a standard metric for potency.

Kinase TargetThis compound (Predicted IC50, µM)Staurosporine (IC50, µM)Dasatinib (IC50, µM)Sunitinib (IC50, µM)
CK2 ~5-20[1][2]>1[3]--
ABL1 -0.1009[4]0.0015-
SRC --0.0015-
VEGFR2 ---0.08[5][6]
PDGFRβ ---0.002[5][6]
c-Kit ---Potent Inhibition
PKCα -0.003[7]--
PKA -0.007[7][8]--
CDK2 -Potent Inhibition->10

Note: IC50 values can vary significantly based on the specific assay conditions, substrate, and ATP concentration used. The data presented here is a compilation from various sources for comparative illustration.

Experimental Protocols

The determination of kinase inhibitory activity is fundamental to the evaluation of potential drug candidates. Below are detailed protocols for common in vitro kinase inhibition assays.

Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This assay is a robust, high-throughput method for measuring kinase activity. It relies on the fluorescence resonance energy transfer (FRET) between a donor (Europium cryptate-labeled antibody) and an acceptor (XL665-labeled streptavidin) when brought into proximity by a biotinylated, phosphorylated substrate.

Materials:

  • Kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • Test compound (e.g., this compound)

  • HTRF® KinEASE™ kit (containing Eu³⁺-cryptate labeled anti-phospho-antibody and Streptavidin-XL665)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 384-well low-volume white microplates

  • HTRF®-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2 µL of the diluted test compound or DMSO (vehicle control) to the wells of the microplate.

    • Add 4 µL of the kinase solution (pre-diluted in assay buffer).

    • Initiate the reaction by adding 4 µL of a solution containing the biotinylated substrate and ATP (at a concentration typically near the Km for the specific kinase).

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), optimized to ensure the reaction is in the linear range.

  • Detection:

    • Stop the kinase reaction by adding 10 µL of the HTRF® detection buffer containing the Eu³⁺-cryptate antibody and Streptavidin-XL665.

    • Incubate the plate at room temperature for 60 minutes to allow for the development of the detection signal.

  • Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: The HTRF® ratio (665 nm / 620 nm) is proportional to the amount of phosphorylated substrate. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Caliper Mobility Shift Kinase Assay

This microfluidic-based assay separates the phosphorylated and non-phosphorylated substrate based on their difference in charge, providing a ratiometric readout of kinase activity.

Materials:

  • Kinase of interest

  • Fluorescently labeled substrate peptide

  • ATP

  • Test compound

  • Assay buffer

  • Stop solution (containing EDTA)

  • Caliper Life Sciences LabChip® EZ Reader or similar microfluidic instrument

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Kinase Reaction:

    • Dispense the test compound into a 384-well plate.

    • Add the kinase and fluorescently labeled substrate to the wells.

    • Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction at room temperature for a defined period.

  • Termination: Stop the reaction by adding the stop solution.

  • Data Acquisition: The instrument aspirates the sample from each well onto a microfluidic chip. An electric field is applied, separating the phosphorylated (product) and non-phosphorylated (substrate) peptides. The fluorescence of both is detected.

  • Data Analysis: The ratio of the phosphorylated product to the sum of the product and substrate peaks is calculated to determine the percent conversion. The IC50 is determined by plotting the percent inhibition against the compound concentration.

Signaling Pathway Diagrams

Understanding the signaling pathways in which target kinases operate is crucial for predicting the cellular consequences of their inhibition.

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Compound Dilution (this compound & Benchmarks) Reaction Incubation of Kinase, Substrate, ATP & Compound Compound->Reaction Kinase Kinase & Substrate Preparation Kinase->Reaction ATP ATP Solution ATP->Reaction HTRF_detect HTRF Detection (Add Antibody & SA-XL665) Reaction->HTRF_detect HTRF Assay Caliper_detect Mobility Shift Assay (Microfluidic Separation) Reaction->Caliper_detect Caliper Assay Analysis IC50 Determination HTRF_detect->Analysis Caliper_detect->Analysis

Caption: Generalized workflow for in vitro kinase inhibition assays.

CK2_Pathway CK2 Protein Kinase CK2 Wnt Wnt Signaling CK2->Wnt Activates NFkB NF-κB Signaling CK2->NFkB Activates PI3K_Akt PI3K/Akt Pathway CK2->PI3K_Akt Activates Cell_Cycle Cell Cycle Progression CK2->Cell_Cycle Promotes Proliferation Cell Proliferation Wnt->Proliferation Apoptosis Apoptosis Inhibition NFkB->Apoptosis PI3K_Akt->Apoptosis PI3K_Akt->Proliferation

Caption: Simplified Protein Kinase CK2 signaling pathways.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K MAPK RAS-RAF-MEK-ERK (MAPK Pathway) VEGFR2->MAPK Migration Cell Migration PLCg->Migration Permeability Vascular Permeability PLCg->Permeability Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation

Caption: Overview of the VEGFR2 signaling cascade.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds & Activates Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras MAPK RAF-MEK-ERK (MAPK Pathway) Ras->MAPK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation Differentiation Cell Differentiation MAPK->Differentiation

Caption: Key components of the EGFR signaling pathway.

References

A Comparative Guide to Analytical Methods for 2-Hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of potential analytical methods for the quantitative determination of 2-Hydroxyquinoline-3-carboxylic acid. Due to the limited availability of direct cross-validation studies for this specific analyte in published literature, this document outlines two robust, commonly employed analytical techniques: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

The information presented is based on established methodologies for similar compounds, including quinoline derivatives and metabolites of the kynurenine pathway, to provide a predictive comparison of performance. The experimental protocols and expected validation data are adapted from validated methods for structurally related analytes, offering a strong foundation for laboratory implementation.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the anticipated performance characteristics of a standard HPLC-DAD method versus a high-sensitivity UHPLC-MS/MS method for the analysis of this compound.

Performance CharacteristicMethod 1: HPLC-DAD Method 2: UHPLC-MS/MS (Adapted from Kynurenic Acid Methods)
Linearity Range ~0.1 - 50 µg/mL1 - 50 ng/mL[1]
Limit of Detection (LOD) ~30 - 50 ng/mL~0.3 ng/mL
Limit of Quantification (LOQ) ~100 ng/mL1 ng/mL[1]
Accuracy (% Recovery) 95 - 105%98.7 - 103.1%[1]
Precision (%RSD) < 5%Intra-day: < 6.8%, Inter-day: < 8.5%[1]
Selectivity Moderate; susceptible to co-eluting impurities.High; based on specific precursor/product ion transitions.
Run Time ~15 - 25 minutes< 10 minutes[1]
Matrix Effects Low to moderate.Can be significant; often requires stable isotope-labeled internal standards.[1]

Experimental Protocols

Method 1: Proposed HPLC-DAD Method

This method is adapted from chromatographic conditions reported for the identification of this compound in plant extracts[2]. Full validation would be required prior to use.

1. Sample Preparation (for Plant Extracts):

  • Perform a solid-liquid extraction of the homogenized sample material with a suitable solvent (e.g., 70% methanol).

  • Centrifuge the extract to pellet solid debris.

  • Filter the supernatant through a 0.22 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Instrument: Standard HPLC system with a Diode-Array Detector.

  • Column: C18 reverse-phase column (e.g., Kinetex C18, 100 mm × 4.6 mm, 5.0 µm particle size)[2].

  • Mobile Phase A: 2% Formic Acid in Water[2].

  • Mobile Phase B: Methanol[2].

  • Gradient Elution:

    • 0-12 min: 1-11% B

    • 12-24 min: 11-60% B

    • 24-24.1 min: 60-90% B

  • Flow Rate: 0.5 mL/min[2].

  • Column Temperature: 40 °C[2].

  • Injection Volume: 15 µL[2].

  • Detection: UV-Vis spectra recorded in the range of 200–800 nm, with quantification likely optimal around the UV maxima of the analyte.

Method 2: Proposed UHPLC-MS/MS Method

This high-sensitivity method is adapted from a validated protocol for the simultaneous quantification of kynurenic acid and other tryptophan metabolites in human plasma[1].

1. Sample Preparation (Protein Precipitation for Plasma):

  • To 100 µL of plasma sample, add a stable isotope-labeled internal standard (e.g., this compound-d4).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex mix thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

  • Transfer the supernatant to a clean vial for analysis.

2. Chromatographic Conditions:

  • Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: HILIC column (e.g., Phenomenex Luna NH2, 100 x 2 mm)[1].

  • Mobile Phase A: 5 mM Ammonium Acetate in water, pH 9.5[1].

  • Mobile Phase B: Acetonitrile[1].

  • Gradient Elution: Linear gradient from 50% to 5% B over 6 minutes[1].

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: ESI negative.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition (Hypothetical):

    • Precursor Ion (Q1): m/z 188.0 (corresponding to [M-H]⁻ of this compound).

    • Product Ion (Q3): m/z 144.0 (corresponding to the loss of CO₂).

  • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for the specific analyte and instrument.

Mandatory Visualizations

G General Workflow for Analytical Method Cross-Validation cluster_0 Method Development & Optimization cluster_1 Individual Method Validation cluster_2 Cross-Validation Study cluster_3 Conclusion M1 Develop Method A (e.g., HPLC-DAD) V1 Validate Method A (Accuracy, Precision, Linearity, etc.) M1->V1 M2 Develop Method B (e.g., UHPLC-MS/MS) V2 Validate Method B (Accuracy, Precision, Linearity, etc.) M2->V2 S Prepare a Set of Study Samples (e.g., Spiked Matrix, Real Samples) V1->S V2->S A1 Analyze Samples with Method A S->A1 A2 Analyze Samples with Method B S->A2 C Compare Results (Statistical Analysis, e.g., Bland-Altman plot) A1->C A2->C R Assess Method Concordance Determine if methods are interchangeable C->R

Caption: General workflow for cross-validating two analytical methods.

G Logical Comparison of Proposed Analytical Methods cluster_hplc Method 1: HPLC-DAD cluster_lcms Method 2: UHPLC-MS/MS center Analytical Goal: Quantification of This compound hplc_sens Lower Sensitivity center->hplc_sens Suitable for higher concentrations lcms_sens High Sensitivity center->lcms_sens Ideal for trace level analysis hplc_sel Moderate Selectivity hplc_cost Lower Instrument Cost hplc_robust High Robustness lcms_sel High Selectivity lcms_cost Higher Instrument Cost lcms_robust Moderate Robustness

Caption: Comparison of key attributes for HPLC-DAD vs. UHPLC-MS/MS.

References

A Comparative Analysis of the Metal Chelating Properties of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metal chelating properties of various quinoline derivatives. By presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways, this document aims to serve as a valuable resource for selecting and developing quinoline-based compounds for therapeutic and research applications.

The quinoline scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1] A key mechanism underlying many of these activities is the ability of certain quinoline derivatives to chelate metal ions.[2][3] Metal ions play crucial roles in biological systems, and their dysregulation is implicated in various diseases, including neurodegenerative disorders and cancer.[2] Quinoline-based chelators can modulate the concentration and reactivity of these metal ions, offering a promising therapeutic strategy.

Quantitative Comparison of Chelating Abilities

The stability of a metal-ligand complex is a critical measure of a chelating agent's efficacy. This is quantified by the stability constant (log K), where a higher value indicates a more stable complex. The following tables summarize the stability constants for various quinoline derivatives with different metal ions.

Table 1: Stability Constants (log K) of 8-Hydroxyquinoline Derivatives with Divalent Metal Ions

Chelating AgentMetal Ionlog K₁log K₂Overall Stability (log β₂)
8-HydroxyquinolineCu²⁺12.811.724.5
Ni²⁺11.29.921.1
Co²⁺10.49.219.6
Zn²⁺10.59.520.0
Fe²⁺8.07.015.0
2-Methyl-8-hydroxyquinolineCu²⁺12.211.223.4
Ni²⁺9.88.618.4
Co²⁺9.48.217.6
Zn²⁺9.98.918.8
Fe²⁺8.07.015.0
8-MercaptoquinolineZn²⁺---
8-SelenoquinolineZn²⁺---

Note: Data for 8-Mercaptoquinoline and 8-Selenoquinoline with Zn²⁺ was qualitatively compared, with 8-Hydroxyquinoline forming the most stable complex.[3] Stability constants can vary with experimental conditions such as temperature, ionic strength, and solvent.

Table 2: Stability Constants (log K) of Quinoline Carboxylic Acid Derivatives with Metal Ions

Chelating AgentMetal Ionlog K₁log K₂
Quinoline-2-carboxylic acidCu²⁺5.44.5
Ni²⁺4.63.7
Co²⁺4.23.4
Zn²⁺4.43.6

Note: This table presents a selection of available data. The chelating ability is influenced by the position of the carboxylic acid group.[4]

Structural Basis of Chelation and Structure-Activity Relationships

The chelating ability of quinoline derivatives is largely dictated by the nature and position of their substituent groups. For instance, 8-hydroxyquinoline is a potent bidentate chelator, forming a stable five-membered ring with metal ions through the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group.[2]

Substituents on the quinoline ring can significantly influence the stability of the metal complexes. Electron-donating groups generally increase the basicity of the nitrogen and oxygen atoms, leading to the formation of more stable chelates. Conversely, electron-withdrawing groups can decrease the stability. Steric hindrance from bulky substituents near the coordination site can also reduce the stability of the metal complex, as seen in the case of 2-methyl-8-hydroxyquinoline compared to 8-hydroxyquinoline.

The position of the chelating groups is also critical. Among the seven isomers of monohydroxyquinoline, only 8-hydroxyquinoline is capable of forming stable complexes with divalent metal ions through chelation due to the favorable positioning of the hydroxyl group relative to the ring nitrogen.[2]

Experimental Protocols

The determination of stability constants and the characterization of chelating properties are typically carried out using potentiometric and spectrophotometric methods.

1. Potentiometric Titration (Irving-Rossotti Method)

This is a highly accurate method for determining stability constants.[5] The experimental setup involves the titration of a solution containing the metal ion and the ligand with a standard solution of a strong base while monitoring the pH.

  • Principle: The method is based on the competition for the ligand between the metal ion and protons. By analyzing the pH changes during the titration of the ligand in the absence and presence of the metal ion, the formation function (n̄, the average number of ligands bound per metal ion) and the free ligand concentration ([L]) can be calculated. A formation curve is then constructed by plotting n̄ versus pL (-log[L]), from which the stepwise stability constants can be determined.[5]

  • Detailed Protocol:

    • Solution Preparation:

      • Prepare a standard solution of a strong acid (e.g., 0.1 M HCl).

      • Prepare a carbonate-free standard solution of a strong base (e.g., 0.1 M NaOH).

      • Prepare a stock solution of the ligand with a known concentration.

      • Prepare a stock solution of the metal salt with a known concentration.

      • Prepare a solution of an inert salt (e.g., 1 M NaClO₄) to maintain constant ionic strength.

    • Titration Mixtures: Prepare the following three mixtures for titration:

      • Mixture A: Strong acid + inert salt + water.

      • Mixture B: Strong acid + inert salt + ligand solution + water.

      • Mixture C: Strong acid + inert salt + ligand solution + metal salt solution + water.

    • Titration: Titrate each mixture with the standard strong base solution, recording the pH after each addition of the titrant.

    • Data Analysis:

      • Plot the pH versus the volume of base added for each titration.

      • From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values.

      • Calculate the average number of ligands attached to the metal ion (n̄) and the free ligand exponent (pL) at corresponding pH values.

      • Plot n̄ versus pL to obtain the formation curve.

      • Determine the stepwise stability constants from the formation curve using methods like the half-integral method (at n̄ = 0.5, pL = log K₁; at n̄ = 1.5, pL = log K₂, etc.) or computational analysis.[6][7]

2. UV-Vis Spectrophotometry

This method is suitable when the formation of a metal-ligand complex results in a change in the ultraviolet or visible absorption spectrum.

  • Principle: By measuring the absorbance at a specific wavelength where the complex absorbs maximally, the concentration of the complex can be determined. This information is then used to calculate the stability constant. The stoichiometry of the complex can be determined using methods like Job's method of continuous variation or the mole-ratio method.[8][9]

  • Detailed Protocol (Job's Method):

    • Solution Preparation: Prepare equimolar stock solutions of the metal salt and the ligand.

    • Mixture Preparation: Prepare a series of solutions by mixing the metal and ligand solutions in varying mole fractions, while keeping the total molar concentration constant. For example, prepare solutions where the mole fraction of the ligand ranges from 0 to 1 in increments of 0.1.

    • Spectrophotometric Measurement: For each solution, measure the absorbance at the wavelength of maximum absorbance (λ_max) of the complex. Use a solution of the metal or ligand (whichever is in excess) at the same total concentration as a blank.

    • Data Analysis:

      • Plot the absorbance versus the mole fraction of the ligand.

      • The plot will typically show two linear portions that intersect. The mole fraction at the point of intersection corresponds to the stoichiometry of the complex. For example, an intersection at a mole fraction of 0.67 for the ligand indicates a 2:1 ligand-to-metal ratio.[8][10]

Mandatory Visualizations

ChelationMechanism General Mechanism of Metal Chelation by 8-Hydroxyquinoline cluster_product Product 8HQ 8-Hydroxyquinoline Complex Metal-8HQ Complex 8HQ->Complex 2 molecules Metal Metal Ion (Mⁿ⁺) Metal->Complex 1 ion ExperimentalWorkflow Workflow for Determining Chelating Properties prep Solution Preparation (Metal, Ligand, Buffers) pot Potentiometric Titration (Irving-Rossotti Method) prep->pot uv UV-Vis Spectrophotometry (Job's Method / Mole-Ratio) prep->uv data_pot Data Analysis: - Formation Curve (n̄ vs pL) - Calculate log K pot->data_pot data_uv Data Analysis: - Stoichiometry Plot - Calculate Stability Constant uv->data_uv result Comparative Analysis of Chelating Properties data_pot->result data_uv->result ApoptosisSignaling Induction of Apoptosis by Quinoline-Metal Complexes cluster_cell Cancer Cell QC Quinoline-Metal Complex ROS Increased ROS QC->ROS Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Unveiling the Anticancer Potential: A Comparative Guide to 2-Hydroxyquinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers in oncology and drug development are continually exploring novel chemical scaffolds to combat the complexities of cancer. Among these, derivatives of 2-hydroxyquinoline-3-carboxylic acid have emerged as a promising class of compounds with significant cytotoxic activity against a variety of cancer cell lines. This guide provides a comprehensive comparison of the efficacy of these derivatives, supported by experimental data, detailed protocols for key assays, and an exploration of their mechanism of action through signaling pathway inhibition.

Comparative Efficacy Against Cancer Cell Lines

The antitumor activity of this compound derivatives has been evaluated against a panel of human cancer cell lines, with results indicating a broad spectrum of efficacy. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, has been a key metric in these evaluations.

DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 7c MCF-7 (Breast)1.73 ± 0.27DoxorubicinNot specified in the same study
Compound 4m MCF-7 (Breast)0.33--
Compound 4n MCF-7 (Breast)0.33--
Compound 4k K562 (Leukemia)0.28--
Compound 4m K562 (Leukemia)0.28--
Compound 3j MCF-7 (Breast)Showed 82.9% growth reduction at 100 µM--
Derivatives 3a, 4a, 4b HepG2 (Liver) & HCT116 (Colon)7.7–14.2 µg/ml5-Fluorouracil7.9 (HepG2), 5.3 (HCT116)
Derivatives 3a, 4a, 4b HepG2 (Liver) & HCT116 (Colon)7.7–14.2 µg/mlAfatinib5.4 (HepG2), 11.4 (HCT116)
Compound D28 K562, U266, U937, MCF-7, Fadu, MDA-MB-231, MDA-MB-468, A549, A2780, HepG21.02 - 5.66SAHANot specified in the same study
Compound 10i HepG2 (Liver)1.60Sorafenib8.38

Table 1: Comparative IC50 Values of this compound Derivatives Against Various Cancer Cell Lines. This table summarizes the cytotoxic activity of selected derivatives, highlighting their potency in comparison to established anticancer drugs where available.

Mechanism of Action: Targeting Key Signaling Pathways

A significant body of evidence points towards the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway as a primary mechanism of action for many this compound derivatives.[1] EGFR is a receptor tyrosine kinase that, upon activation, triggers a cascade of downstream signaling events crucial for cancer cell proliferation, survival, and metastasis.[1]

The inhibition of EGFR by these quinoline derivatives blocks its autophosphorylation, thereby preventing the activation of downstream pathways such as the PI3K/AKT/mTOR and RAS/MEK/ERK pathways.[1][2] This disruption of critical signaling nodes ultimately leads to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[3]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis_Regulation Apoptosis Regulation (Bax/Bcl-2) AKT->Apoptosis_Regulation Inhibits Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation 2_Hydroxyquinoline_Derivative 2-Hydroxyquinoline-3- carboxylic acid Derivative 2_Hydroxyquinoline_Derivative->EGFR Inhibits 2_Hydroxyquinoline_Derivative->Apoptosis_Regulation Promotes Apoptosis MTT_Assay_Workflow A 1. Seed Cells (96-well plate) B 2. Add Derivatives (Varying Concentrations) A->B C 3. Incubate (48-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4h) D->E F 6. Add Solubilizer (e.g., DMSO) E->F G 7. Read Absorbance (570nm) F->G

References

Structure-Activity Relationship of 2-Hydroxyquinoline-3-carboxylic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-Hydroxyquinoline-3-carboxylic acid analogs, focusing on their potential as therapeutic agents. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways.

Comparative Biological Activity of this compound Analogs

The following tables summarize the in vitro inhibitory activities of various this compound analogs against two key enzymes: α-glucosidase, a target for anti-diabetic drugs, and Protein Kinase CK2, a target in cancer therapy.

Table 1: α-Glucosidase Inhibitory Activity of 2-Hydroxyquinoline Analogs

CompoundStructureIC50 (µM)Reference
6a 2-hydroxy-4-phenylquinoline-3-carboxylic acid125.7 ± 0.8[1]
6b 2-hydroxy-4-(4-methylphenyl)quinoline-3-carboxylic acid110.2 ± 0.5[1]
6c 2-hydroxy-4-(4-methoxyphenyl)quinoline-3-carboxylic acid93.5 ± 0.6[1]
6d 2-hydroxy-4-(4-chlorophenyl)quinoline-3-carboxylic acid150.3 ± 1.1[1]
Acarbose (Standard) -752.0 ± 2.0[1]
2-Hydroxyquinoline -64.4 (µg/mL)[2]
2-Methyl-8-hydroxyquinoline -90.7 (µg/mL)[2]

Table 2: Protein Kinase CK2 Inhibitory Activity of Quinoline-3-carboxylic Acid Analogs

CompoundStructureIC50 (µM)Reference
Compound A 2-Amino-6-chloro-quinoline-3-carboxylic acid (4-trifluoromethyl-phenyl)-amide0.65[3]
Compound B 2-Amino-6-bromo-quinoline-3-carboxylic acid (4-trifluoromethyl-phenyl)-amide0.72[3]
Compound C 2-Amino-6-chloro-quinoline-3-carboxylic acid (4-fluoro-phenyl)-amide1.5[3]
Compound D 2-Amino-6-bromo-quinoline-3-carboxylic acid (4-fluoro-phenyl)-amide1.8[3]

Experimental Protocols

α-Glucosidase Inhibition Assay

This protocol outlines the in vitro method used to determine the α-glucosidase inhibitory activity of the tested compounds.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compounds (this compound analogs)

  • Acarbose (positive control)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microplate reader

Procedure:

  • A solution of α-glucosidase (0.5 U/mL) is prepared in phosphate buffer.

  • The test compounds and acarbose are dissolved in a suitable solvent (e.g., DMSO) and then diluted with phosphate buffer to various concentrations.

  • In a 96-well plate, 50 µL of the enzyme solution is mixed with 50 µL of the test compound solution at varying concentrations.

  • The mixture is pre-incubated at 37°C for 15 minutes.

  • The enzymatic reaction is initiated by adding 50 µL of pNPG solution (1 mM) to each well.

  • The plate is incubated at 37°C for 30 minutes.

  • The reaction is terminated by adding 50 µL of 0.2 M Na₂CO₃ solution.

  • The absorbance is measured at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

  • The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protein Kinase CK2 Inhibition Assay

This protocol describes the method for assessing the in vitro inhibitory activity of the compounds against human recombinant protein kinase CK2.

Materials:

  • Human recombinant protein kinase CK2 (α2β2)

  • Peptide substrate (e.g., RRRADDSDDDDD)

  • [γ-³³P]ATP

  • Test compounds (Quinoline-3-carboxylic acid analogs)

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • P81 phosphocellulose paper

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • The test compounds are dissolved in DMSO and serially diluted.

  • The kinase reaction is carried out in a final volume of 25 µL containing the kinase buffer, 200 µM peptide substrate, 10 µM [γ-³³P]ATP, and the test compound at various concentrations.

  • The reaction is initiated by the addition of the enzyme.

  • The reaction mixture is incubated at 30°C for 10 minutes.

  • The reaction is stopped by spotting 20 µL of the reaction mixture onto P81 phosphocellulose paper.

  • The papers are washed three times for 5 minutes each with 0.75% phosphoric acid.

  • The radioactivity on the dried papers is measured using a scintillation counter.

  • The percentage of kinase activity is calculated relative to a control reaction without the inhibitor.

  • The IC50 values are determined from the dose-response curves.

Signaling Pathway Visualization

The following diagram illustrates a simplified representation of the Protein Kinase CK2 signaling pathway, highlighting its role in cell survival and proliferation and the point of inhibition by the studied analogs.

CK2_Signaling_Pathway Protein Kinase CK2 Signaling Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis | CK2 Protein Kinase CK2 CK2->Akt phosphorylates & activates Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival Inhibitor 2-Hydroxyquinoline-3-carboxylic acid analogs Inhibitor->CK2 inhibits

Caption: Protein Kinase CK2's role in the PI3K/Akt signaling pathway promoting cell survival.

References

Safety Operating Guide

Proper Disposal of 2-Hydroxyquinoline-3-carboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of 2-Hydroxyquinoline-3-carboxylic acid, ensuring the safety of laboratory personnel and environmental compliance. Researchers, scientists, and drug development professionals must adhere to these procedural guidelines.

Immediate Safety and Handling

Before initiating any disposal procedures, it is critical to handle this compound with appropriate personal protective equipment (PPE) to mitigate risks of exposure. This compound is classified as a hazardous substance.

Personal Protective Equipment (PPE) Requirements:

EquipmentSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).To prevent skin contact.[1][2][3]
Eye Protection Chemical safety goggles and/or a face shield.To protect eyes from splashes or dust.[1][2][3]
Body Protection Laboratory coat.To protect skin and clothing from contamination.[1][2][3]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.To avoid inhalation of dust.[2][3]

Primary Disposal Protocol: Hazardous Waste Collection

The universally recommended and safest method for the disposal of this compound is through a licensed hazardous waste disposal service.[2][4][5] Do not dispose of this chemical down the drain or in regular trash.

Step-by-Step Procedure:

  • Containerize Waste: Collect solid this compound waste, including any contaminated materials (e.g., weighing paper, gloves, wipes), in a designated, properly labeled, and sealed container.[2][4]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, segregated from incompatible materials.

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste disposal company to arrange for collection.

Spill Management

In the event of a spill, follow these procedures to minimize exposure and environmental contamination:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the immediate area.

  • Don PPE: Wear the appropriate personal protective equipment as detailed in the table above.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust.[2]

  • Collection: Place the swept-up material and any contaminated cleaning supplies into a suitable, sealed container for disposal as hazardous waste.[2]

  • Decontamination: Clean the spill area thoroughly.

Hazard and Physical Property Summary

The following table summarizes key quantitative data for this compound, underscoring the need for careful handling and disposal.

PropertyValue
Physical State Solid
Appearance Light yellow
Melting Point 300 °C / 572 °F[1]
GHS Classification Acute Toxicity 4 (Oral, Dermal, Inhalation); Skin Irritant 2; Eye Irritant 2; Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system)[1]
Signal Word Warning[1]

Experimental Protocol: Neutralization of Acidic Organic Waste

Disclaimer: This is a general procedure for the neutralization of acidic organic waste. Due to the hazardous nature and complex structure of quinoline compounds, this procedure for this compound should only be considered for very small quantities and with prior approval from your institution's EHS department. The primary recommended disposal method remains collection by a licensed hazardous waste service.

Objective: To neutralize small quantities of acidic waste to a pH range of 6.0-8.0, rendering it less hazardous for subsequent disposal as determined by local regulations.

Materials:

  • Waste this compound (in solution)

  • Sodium bicarbonate (NaHCO₃) or a 5-10% solution of sodium carbonate (Na₂CO₃)

  • Large beaker or container

  • Stir bar and stir plate

  • pH paper or a calibrated pH meter

  • Appropriate PPE (fume hood, gloves, goggles, lab coat)

Procedure:

  • Work in a Fume Hood: Perform all steps in a certified chemical fume hood to ensure adequate ventilation.

  • Dilution: Slowly add the acidic solution to a large volume of cold water (a 1:10 ratio of acid solution to water is a general guideline). Always add acid to water, never the other way around.

  • Neutralization: While continuously stirring the diluted solution, slowly add small amounts of sodium bicarbonate or sodium carbonate solution. Be cautious as this will generate carbon dioxide gas and may cause foaming.[1]

  • Monitor pH: Periodically check the pH of the solution using pH paper or a pH meter. Continue adding the basic solution incrementally until the pH is within a neutral range (typically 6.0-8.0), or as specified by your local wastewater regulations.[1]

  • Final Disposal: Once neutralized, the final disposal of the solution must be in accordance with local regulations. For solutions containing hazardous compounds like this, collection for disposal by a hazardous waste service is still the most prudent course of action. Drain disposal is generally not recommended without explicit EHS approval.

Disposal Workflow Diagram

Disposal Decision Workflow for this compound A Waste Generated: This compound (solid or in solution) B Is this a small quantity (<1g) and has neutralization been approved by EHS? A->B C Primary Method: Collect in a labeled, sealed hazardous waste container. B->C No (Recommended Path) D Experimental Protocol: Perform neutralization under a fume hood with weak base. B->D Yes F Contact EHS or licensed waste disposal company for pickup. C->F E Monitor pH to 6.0 - 8.0 D->E G Collect neutralized solution in a labeled hazardous waste container. E->G G->F

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 2-Hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 2-Hydroxyquinoline-3-carboxylic acid, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans. Adherence to these guidelines is critical for ensuring laboratory safety and proper chemical management.

Hazard Summary

This compound is a chemical that requires careful handling due to its potential health effects. It is harmful if swallowed, in contact with skin, or inhaled.[1] It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2]

Signal Word: Warning[1][2]

Hazard Statements:

  • H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[1]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesTight-sealing safety goggles compliant with European Standard EN 166 or OSHA 29 CFR 1910.133. A face shield may be required in situations with a higher risk of splashing.[2][3][4]
Hand Protection Chemical-resistant GlovesWear appropriate protective gloves. Inspect gloves for integrity before each use. It is recommended to wear two pairs of gloves, especially during compounding, administration, and disposal.[2][5]
Body Protection Protective ClothingA disposable, lint-free, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[5] Long-sleeved clothing is a minimum requirement.[1]
Respiratory Protection RespiratorFor large-scale operations or in case of emergency, use a NIOSH/MSHA or European Standard EN 136/149 approved respirator. In well-ventilated laboratory settings, a dust respirator may be sufficient.[2][3]

Operational Plan: Step-by-Step Handling Procedure

Proper handling techniques are crucial to prevent contamination and exposure.

  • Preparation :

    • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3][4]

    • Work in a well-ventilated area, preferably within a chemical fume hood.[6]

    • Display signs restricting access to unauthorized personnel.[5]

  • Handling the Chemical :

    • Avoid the formation of dust during handling.[1][3][6]

    • Do not get the chemical in eyes, on skin, or on clothing.[3]

    • Avoid ingestion and inhalation.[3]

    • Use non-sparking tools to prevent ignition.[6]

  • Post-Handling :

    • Wash hands and face thoroughly after handling the substance.

    • Remove and wash contaminated clothing and gloves before reuse.[1]

    • Do not eat, drink, or smoke in the handling area.[1][5]

Disposal Plan

Waste from this compound is classified as hazardous and must be disposed of according to local, state, and federal regulations.[1]

Waste TypeDisposal Procedure
Unused Product and Contaminated Materials Collect in a suitable, closed, and labeled container. Dispose of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1][6][7] Do not discharge into sewer systems or the environment.[6][7]
Contaminated Packaging Triple-rinse containers with an appropriate solvent, collecting the rinsate as hazardous waste. Puncture the container to prevent reuse and dispose of it in a sanitary landfill or through a recycling/reconditioning program if available.[7]
Accidental Spills Evacuate the area and remove all sources of ignition.[6] Wearing appropriate PPE, sweep up the spilled solid material and place it into a suitable container for disposal.[1][3]

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Decontamination cluster_disposal 4. Waste Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area prep_safety Verify Eyewash/Shower Accessibility prep_area->prep_safety handle_dispense Weigh/Dispense Chemical (Avoid Dust Generation) prep_safety->handle_dispense Proceed to Handling handle_procedure Perform Experimental Procedure handle_dispense->handle_procedure cleanup_decon Decontaminate Work Surfaces handle_procedure->cleanup_decon Procedure Complete spill Spill or Exposure Event handle_procedure->spill cleanup_ppe Remove PPE Correctly cleanup_decon->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disposal_collect Collect Waste in Labeled, Sealed Containers cleanup_wash->disposal_collect Proceed to Disposal disposal_store Store Waste in Designated Area disposal_collect->disposal_store disposal_professional Arrange for Professional Disposal disposal_store->disposal_professional spill_response Follow Emergency Procedures: - Evacuate - Decontaminate - Seek Medical Attention spill->spill_response

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.